(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
Description
Properties
IUPAC Name |
methyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4S/c1-15-10(12)6-5-8-3-2-4-9(7-8)16(11,13)14/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLXDBWFFKLKOD-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609766 | |
| Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610801-83-7 | |
| Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610801-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate, bearing CAS Number 610801-83-7, is a bifunctional molecule of significant interest to the medicinal chemistry and drug discovery sectors.[1] This compound uniquely combines a reactive sulfonyl chloride moiety with a Michael acceptor in the form of a methyl acrylate group. This guide provides an in-depth analysis of its synthesis, characterization, and potential applications, with a focus on its role as a versatile building block for creating complex molecular architectures, including covalent inhibitors and novel sulfonamide-based therapeutics.
Introduction: The Strategic Value of a Bifunctional Reagent
The molecular architecture of this compound presents two key reactive centers, making it a valuable tool for drug development professionals.
-
The Sulfonyl Chloride Group: This functional group is a cornerstone in medicinal chemistry, primarily serving as a precursor for the synthesis of sulfonamides.[2][3] Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities. The sulfonyl chloride group's reactivity is driven by the highly electrophilic nature of the sulfur atom, making it susceptible to attack by various nucleophiles.[4]
-
The α,β-Unsaturated Ester (Acrylate): This moiety acts as a Michael acceptor, a class of electrophiles known for their ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine.[5][6] This property is increasingly harnessed in the design of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.[7][8]
The strategic placement of these two groups on a single scaffold allows for sequential or orthogonal chemical modifications, enabling the construction of diverse and complex molecular libraries for screening and lead optimization.
Synthesis and Mechanistic Considerations
While commercially available from specialized suppliers, understanding the synthesis of this compound provides valuable insights into its reactivity and potential impurities.[1][9] A plausible and efficient synthetic route involves the chlorosulfonation of a suitable precursor, such as methyl cinnamate.
Proposed Synthetic Pathway: Chlorosulfonation of Methyl Cinnamate
A direct and effective method for synthesizing the title compound is the electrophilic aromatic substitution reaction between methyl (E)-3-phenylacrylate (methyl cinnamate) and chlorosulfonic acid.
Diagram of the Proposed Synthetic Workflow:
Caption: Key reaction pathways for the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique bifunctional nature of this compound makes it a valuable intermediate in several areas of drug discovery.
Synthesis of Novel Sulfonamide Libraries
Sulfonyl chlorides are widely used as building blocks for creating diverse sulfonamide libraries for high-throughput screening. [2][3]The reaction with a primary or secondary amine is typically robust and high-yielding. By reacting the title compound with a library of amines, researchers can generate a collection of molecules with a constant acrylate "warhead" and a variable sulfonamide "tail," allowing for the systematic exploration of structure-activity relationships.
Development of Targeted Covalent Inhibitors
The acrylate moiety serves as a "warhead" for the formation of covalent bonds with nucleophilic amino acid residues, such as cysteine, on a target protein. [5][6]This is particularly relevant for inhibiting enzymes where a cysteine residue is present in or near the active site. The sulfonamide portion of the molecule can be tailored to provide non-covalent binding interactions that orient the acrylate warhead for optimal reaction with the target residue. Acrylates are a recognized class of electrophiles used in the development of covalent inhibitors. [8][10]
Late-Stage Functionalization
In modern drug discovery, the ability to modify complex molecules in the later stages of a synthetic sequence is highly advantageous. [11]12-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate can be incorporated into a larger molecular scaffold, with the sulfonyl chloride and acrylate groups serving as handles for subsequent chemical modifications to fine-tune the pharmacological properties of the molecule.
Analytical and Quality Control
The characterization of this compound is crucial to ensure its purity and structural integrity before its use in further synthetic steps. A combination of spectroscopic and chromatographic techniques is typically employed. [13]
| Technique | Purpose | Expected Observations |
|---|---|---|
| ¹H NMR | Structural Elucidation | Signals corresponding to the vinyl protons of the acrylate, the methyl ester protons, and the aromatic protons in the meta-substituted pattern. |
| ¹³C NMR | Structural Confirmation | Resonances for the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the methyl ester carbon. |
| IR Spectroscopy | Functional Group ID | Strong absorption bands characteristic of the S=O stretching in the sulfonyl chloride (approx. 1375 and 1185 cm⁻¹) and the C=O stretching of the ester (approx. 1720 cm⁻¹). [13] |
| Mass Spectrometry | Molecular Weight | Determination of the molecular ion peak and analysis of the fragmentation pattern to confirm the structure. [13] |
| HPLC | Purity Assessment | A single major peak indicating the purity of the compound. |
Note on Stability: Sulfonyl chlorides are susceptible to hydrolysis. Therefore, analyses should be conducted in aprotic solvents, and the compound should be stored under anhydrous conditions. [13]
Safety and Handling
As with all reactive chemical reagents, proper safety precautions must be taken when handling this compound and its precursors.
-
Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water. [14][15]It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and eye/face protection. [16][17][18]Emergency shower and eyewash stations should be readily accessible. [14]* This compound: This compound is a potential irritant and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Standard laboratory PPE should be worn.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
This compound is a potent and versatile building block for medicinal chemists and drug discovery scientists. Its bifunctional nature provides a gateway to a wide range of molecular structures, from diverse sulfonamide libraries to highly specific targeted covalent inhibitors. A thorough understanding of its synthesis, reactivity, and handling is paramount to fully exploiting its potential in the development of next-generation therapeutics.
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(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate: A Technical Guide for Advanced Chemical Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate, a bifunctional molecule with significant potential in the fields of medicinal chemistry and materials science. As a compound featuring both a reactive sulfonyl chloride and an electrophilic acrylate moiety, it serves as a versatile building block for the synthesis of novel compounds and covalent modifiers.
Core Chemical Properties
This compound is a substituted aromatic compound with the chemical formula C10H9ClO4S.[1][2] Its structure combines a methyl acrylate group in the trans or (E) configuration with a phenyl ring bearing a chlorosulfonyl group at the meta position.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 610801-83-7 | [1][2] |
| Molecular Formula | C10H9ClO4S | [1][2] |
| Molecular Weight | 260.69 g/mol | [1][2] |
| SMILES | O=C(OC)/C=C/C1=CC=CC(S(=O)(Cl)=O)=C1 | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established organic chemistry transformations. The proposed synthesis involves two key steps: the preparation of the starting aldehyde and a subsequent olefination reaction.
Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound is via a Horner-Wadsworth-Emmons or Wittig reaction, starting from 3-(chlorosulfonyl)benzaldehyde and a suitable phosphonate or phosphonium ylide.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A Step-by-Step Guide
Part A: Synthesis of 3-(Chlorosulfonyl)benzoic acid
3-(Chlorosulfonyl)benzoic acid is a known compound that can be synthesized from 3-carboxybenzenesulfonic acid.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-carboxybenzenesulfonic acid in an excess of thionyl chloride.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(chlorosulfonyl)benzoic acid can be purified by recrystallization.
Part B: Synthesis of this compound
This multi-step transformation can be carried out sequentially.
-
Reduction of the Carboxylic Acid:
-
Carefully add a solution of 3-(chlorosulfonyl)benzoic acid in anhydrous THF to a suspension of lithium aluminum hydride (LiAlH4) in THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude (3-(chlorosulfonyl)phenyl)methanol.
-
-
Oxidation to the Aldehyde:
-
Dissolve the crude alcohol in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) in one portion and stir at room temperature until the oxidation is complete.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate to yield 3-(chlorosulfonyl)benzaldehyde.
-
-
Horner-Wadsworth-Emmons Olefination:
-
To a suspension of sodium hydride (NaH) in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise.
-
Stir the mixture at room temperature for 30 minutes to generate the ylide.
-
Add a solution of 3-(chlorosulfonyl)benzaldehyde in THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by its two key functional groups: the sulfonyl chloride and the α,β-unsaturated ester.
Reactions of the Sulfonyl Chloride Group
The sulfonyl chloride is a highly electrophilic moiety that readily reacts with nucleophiles.[4] This reactivity is central to its utility in forming stable sulfonamide and sulfonate ester linkages.
-
Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of a wide array of biologically active molecules.
-
Sulfonate Ester Formation: Treatment with alcohols in the presence of a base leads to the formation of sulfonate esters.
Caption: Reactivity of the sulfonyl chloride moiety.
Reactions of the Michael Acceptor
The methyl acrylate portion of the molecule is an excellent Michael acceptor, susceptible to conjugate addition by soft nucleophiles.[5]
-
Michael Addition: Nucleophiles such as thiols (e.g., cysteine residues in proteins), amines, and carbanions can add to the β-carbon of the acrylate system. This reaction is of particular interest in the context of covalent drug design, where the molecule can form a covalent bond with a target protein.
Caption: Michael addition to the acrylate system.
Potential Applications in Drug Development
The dual reactivity of this compound makes it a valuable tool in drug discovery and development, particularly in the design of covalent inhibitors.
Covalent Inhibitors
Covalent inhibitors form a stable, covalent bond with their biological target, often leading to prolonged duration of action and increased potency. The sulfonyl chloride group can react with nucleophilic residues such as lysine, serine, or threonine on a protein surface. Simultaneously, the acrylate moiety can target cysteine residues through a Michael addition reaction. This dual-trap potential allows for the design of highly specific and potent inhibitors.
Linker Chemistry
This molecule can also serve as a versatile linker in the development of more complex molecules, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). The sulfonyl chloride can be used to attach the molecule to a targeting moiety, while the acrylate can be further functionalized or used as a reactive handle.
Spectroscopic Characterization (Predicted)
-
¹H NMR: Signals corresponding to the aromatic protons would be observed in the range of 7.5-8.5 ppm. The vinyl protons of the acrylate group would appear as doublets around 6.5 and 7.8 ppm with a coupling constant characteristic of a trans configuration (~16 Hz). The methyl ester protons would be a singlet around 3.8 ppm.
-
¹³C NMR: Carbonyl carbon of the ester would be around 166 ppm. Aromatic carbons would appear in the 125-145 ppm range, and the vinyl carbons between 120-145 ppm. The methyl ester carbon would be around 52 ppm.
-
IR Spectroscopy: Characteristic peaks would include the S=O stretching of the sulfonyl chloride at ~1370 and ~1180 cm⁻¹, the C=O stretching of the ester at ~1720 cm⁻¹, and the C=C stretching of the alkene at ~1640 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns corresponding to the loss of Cl, SO₂, and OCH₃.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. As a sulfonyl chloride, it is expected to be corrosive and moisture-sensitive.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential for researchers in organic synthesis, medicinal chemistry, and materials science. Its dual reactivity allows for a wide range of chemical transformations, making it an attractive building block for the creation of novel molecules with tailored properties. The insights provided in this guide are intended to facilitate its synthesis and application in advanced research and development settings.
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(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate synthesis pathway
An In-depth Technical Guide to the Synthesis of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
Introduction
This compound, CAS Number 610801-83-7, is a substituted cinnamate derivative featuring a reactive chlorosulfonyl group.[1] This bifunctional molecule holds potential as a versatile intermediate in the development of novel pharmaceuticals and functional materials. The electron-withdrawing nature of the meta-substituted sulfonyl chloride group, combined with the reactive acrylate system, makes it a valuable building block for introducing sulfonyl-linked functionalities and for Michael addition or polymerization reactions. This guide provides a comprehensive overview of viable synthetic pathways for this target molecule, grounded in established chemical principles and supported by authoritative literature. We will explore two primary retrosynthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of the causality behind procedural choices.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests two primary strategies based on the key bond disconnections: the C-C bond of the acrylate and the C-S bond of the sulfonyl chloride.
Strategy A involves a late-stage introduction of the chlorosulfonyl group onto a pre-formed methyl cinnamate backbone. This approach is synthetically direct but poses significant challenges regarding regioselectivity during the electrophilic aromatic substitution.
Strategy B focuses on constructing the acrylate side-chain onto a benzene ring that already bears the sulfonyl chloride precursor at the meta position. This is achieved via a palladium-catalyzed Heck coupling reaction, which offers superior control over isomer formation.
Caption: Retrosynthetic analysis of the target molecule.
This guide will detail both pathways, with a particular focus on Strategy B as the more robust and regiochemically precise approach for laboratory synthesis.
Synthetic Pathway A: Chlorosulfonation of Methyl Cinnamate
This pathway begins with the synthesis of methyl cinnamate, followed by direct chlorosulfonation.
Step 1: Synthesis of Methyl Cinnamate
Methyl cinnamate is readily prepared from trans-cinnamic acid via Fischer esterification.[2] Cinnamic acid itself can be synthesized from benzaldehyde and malonic acid through the Knoevenagel-Doebner condensation.[3]
The esterification is typically catalyzed by a strong acid, such as sulfuric acid, in methanol, which also serves as the reactant.[2]
Reaction: Cinnamic Acid + Methanol --(H₂SO₄)--> Methyl Cinnamate + H₂O
Step 2: Electrophilic Chlorosulfonation
The key step in this pathway is the electrophilic aromatic substitution on methyl cinnamate using chlorosulfonic acid (ClSO₃H).[4][5]
Reaction: Methyl Cinnamate + ClSO₃H --> this compound + H₂O
Mechanistic Considerations & Causality: The acrylate substituent (-CH=CHCOOCH₃) is a deactivating group for electrophilic aromatic substitution, yet it is traditionally considered an ortho, para-director. However, the strongly acidic conditions of chlorosulfonation can lead to protonation of the ester carbonyl, further increasing the deactivating effect and potentially altering the regiochemical outcome. In many cases involving deactivated rings, substitution occurs at the meta position as it is the least deactivated. This pathway's viability hinges on the product distribution of this specific reaction, which may yield a mixture of ortho, meta, and para isomers, necessitating challenging chromatographic separation.
Caption: Overview of Synthetic Pathway A.
Synthetic Pathway B: Heck Coupling of a Pre-functionalized Aryl Halide
This strategy offers superior regiochemical control by establishing the sulfonyl chloride group's position prior to forming the acrylate side-chain. The key transformation is a Mizoroki-Heck reaction.[6]
Step 1: Synthesis of 3-Iodobenzenesulfonyl Chloride
The synthesis begins with a commercially available starting material, 3-aminoaniline, which is converted to 3-iodobenzenesulfonyl chloride. A more common precursor would be 3-iodoaniline. The synthesis from 3-iodoaniline proceeds via a Sandmeyer-type reaction.
-
Diazotization: 3-Iodoaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt.[7]
-
Chlorosulfonation: The diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in a suitable solvent (like acetic acid) with a copper(I) chloride catalyst.[7] This introduces the sulfonyl chloride group at the desired position.
Reaction:
-
3-Iodoaniline + NaNO₂ + 2HCl --(0-5°C)--> 3-Iodobenzenediazonium Chloride + 2H₂O + NaCl
-
3-Iodobenzenediazonium Chloride + SO₂ --(CuCl)--> 3-Iodobenzenesulfonyl Chloride + N₂
Step 2: Mizoroki-Heck Cross-Coupling Reaction
The final step is the palladium-catalyzed coupling of 3-iodobenzenesulfonyl chloride with methyl acrylate. The Mizoroki-Heck reaction is a powerful tool for forming C-C bonds between sp² carbons and alkenes.[6][8][9]
Reaction: 3-Iodobenzenesulfonyl Chloride + Methyl Acrylate --(Pd Catalyst, Base)--> this compound
Causality and Key Parameters:
-
Catalyst: Palladium complexes, such as Pd(OAc)₂ or Pd(PPh₃)₄, are commonly used. The choice of ligands can significantly impact catalyst stability and activity.[8][9]
-
Base: A base, typically a tertiary amine like triethylamine (Et₃N) or a carbonate like K₂CO₃, is required to neutralize the hydrogen iodide (HI) generated during the catalytic cycle.[6]
-
Solvent: Aprotic polar solvents like DMF, acetonitrile, or toluene are generally effective.[10][11]
-
Stereoselectivity: The reaction typically proceeds with syn-addition of the aryl group and palladium to the alkene, followed by syn-elimination of the palladium hydride, leading predominantly to the thermodynamically more stable (E)-isomer.
Caption: Overview of Synthetic Pathway B.
Mechanism: The Mizoroki-Heck Catalytic Cycle
The mechanism of the Heck reaction is a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the key steps in Pathway B, compiled from analogous procedures in the literature.
| Parameter | Step 1: Diazotization/Chlorosulfonation | Step 2: Heck Coupling |
| Key Reagents | 3-Iodoaniline, NaNO₂, SO₂, CuCl[7] | 3-Iodobenzenesulfonyl Chloride, Methyl Acrylate[8][9] |
| Catalyst | Copper(I) Chloride (0.1 equiv) | Pd(OAc)₂ (1-5 mol%) |
| Base | - | Triethylamine (1.5-2.0 equiv) |
| Solvent | Acetic Acid, HCl(aq) | Acetonitrile or DMF |
| Temperature | 0-5 °C | 80-100 °C |
| Reaction Time | 1-2 hours | 4-24 hours |
| Typical Yield | 70-85% | 75-95% |
Detailed Experimental Protocol (Pathway B)
This protocol is a representative procedure based on established methodologies for Sandmeyer-type reactions and Heck couplings.[6][7]
Part 1: Synthesis of 3-Iodobenzenesulfonyl Chloride
Safety Note: This procedure involves corrosive acids, toxic gases (SO₂), and potentially unstable diazonium salts. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
-
Diazonium Salt Formation:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 3-iodoaniline (10.95 g, 50 mmol) and concentrated hydrochloric acid (25 mL).
-
Cool the resulting slurry to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (3.80 g, 55 mmol) in water (10 mL). Add this solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Chlorosulfonation:
-
In a separate 500 mL beaker, prepare a suspension of copper(I) chloride (0.50 g, 5 mmol) in acetic acid (40 mL) saturated with sulfur dioxide gas.
-
Cool this suspension to 0 °C.
-
Slowly add the cold diazonium salt solution from step 1 to the SO₂/CuCl suspension with vigorous stirring. Control the rate of addition to manage gas (N₂) evolution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Pour the reaction mixture onto crushed ice (200 g).
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 3-iodobenzenesulfonyl chloride as an oil or low-melting solid. The product can be used in the next step without further purification or purified by vacuum distillation if necessary.
-
Part 2: Synthesis of this compound
Safety Note: Palladium catalysts can be pyrophoric. Handle in an inert atmosphere where possible. Organic solvents are flammable.
-
Reaction Setup:
-
To a 250 mL Schlenk flask under a nitrogen atmosphere, add 3-iodobenzenesulfonyl chloride (15.13 g, 50 mmol), palladium(II) acetate (0.224 g, 1 mmol, 2 mol%), and triethylamine (10.1 g, 14 mL, 100 mmol).
-
Add anhydrous acetonitrile (100 mL) followed by methyl acrylate (6.45 g, 7.5 mL, 75 mmol).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 8-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Rinse the pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (150 mL) and wash with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Caption: Experimental workflow for the Heck coupling step.
Conclusion
The synthesis of this compound can be approached via two main strategies. While the direct chlorosulfonation of methyl cinnamate (Pathway A) appears more concise, it is likely compromised by poor regioselectivity, leading to complex purification challenges. In contrast, Pathway B, which involves the early-stage synthesis of 3-iodobenzenesulfonyl chloride followed by a Mizoroki-Heck coupling with methyl acrylate, provides a robust and highly regioselective route to the target molecule. The well-defined nature of the Sandmeyer and Heck reactions ensures the formation of the desired meta-substituted product with high stereoselectivity for the (E)-alkene, making it the superior and recommended strategy for researchers and drug development professionals.
References
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Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982 , 27, 345-390. (Available at: [Link])
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Organic Syntheses. Benzenesulfonyl chloride. Org. Synth. Coll. Vol. 1, p.84 1941 . (Available at: [Link])
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Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. (Available at: [Link])
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de Vries, J. G. The Heck reaction. In The Handbook of Homogeneous Catalysis; Wiley-VCH: Weinheim, Germany, 2007 ; pp 1-34. (Available at: [Link])
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Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947 , 40 (2), 251–277. (Available at: [Link])
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Jones, G. The Knoevenagel Condensation. Org. React.2004 , 15, 204-599. (Available at: [Link])
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Kolb, K. E.; Field, K. W.; Schatz, P. F. A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. J. Chem. Educ.1997 , 74 (9), 1102. (Available at: [Link])
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A Technical Guide to (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate: A Bifunctional Scaffold for Advanced Drug Discovery
Abstract
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate is a strategically designed chemical entity possessing two distinct and highly valuable reactive sites: an aromatic sulfonyl chloride and an electrophilic α,β-unsaturated ester. This dual functionality makes it an exceptionally versatile building block for the synthesis of complex molecular architectures, particularly within the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol with mechanistic considerations, an exploration of its orthogonal reactivity, and a discussion of its applications as a scaffold in the rational design of targeted therapeutics.
Introduction and Physicochemical Properties
This compound, systematically named methyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate , is an organic compound that merges the chemical reactivity of an aryl sulfonyl chloride with that of a methyl acrylate derivative.[1][2][3] The molecule's architecture is centered on a benzene ring substituted at the meta-position with a chlorosulfonyl group (-SO₂Cl) and an acrylate group (-CH=CH-COOCH₃). The (E)-configuration denotes a trans geometry across the carbon-carbon double bond, which imparts specific conformational rigidity to the molecule.
The sulfonyl chloride moiety is a powerful electrophile, serving as a precursor for sulfonamides and sulfonate esters, which are cornerstone functional groups in a vast array of pharmaceuticals.[4][5][6] Concurrently, the methyl acrylate group functions as a Michael acceptor, enabling covalent bond formation with nucleophiles, a strategy increasingly employed in the design of targeted covalent inhibitors.[7][8] This intrinsic bifunctionality allows for sequential or orthogonal chemical modifications, positioning the compound as a superior starting material for creating diverse chemical libraries and highly functionalized molecular probes.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | methyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate | [1] |
| CAS Number | 610801-83-7 | [9] |
| Molecular Formula | C₁₀H₉ClO₄S | [9] |
| Molecular Weight | 260.69 g/mol | [9] |
| Appearance | (Expected) White to off-white solid | N/A |
| Storage | Sealed in dry, 2-8°C | [9] |
Synthesis via Mizoroki-Heck Cross-Coupling
The most efficient and logical synthetic route to this compound is the palladium-catalyzed Mizoroki-Heck reaction.[10][11] This powerful C-C bond-forming reaction couples an aryl halide with an alkene, in this case, a derivative of 3-halobenzenesulfonyl chloride and methyl acrylate.[12][13][14]
Expertise & Rationale:
The choice of the Mizoroki-Heck reaction is predicated on its high functional group tolerance and stereoselectivity.[14] The reaction conditions can be tuned to proceed without disrupting the sensitive sulfonyl chloride moiety or the methyl ester.
-
Palladium Catalyst (e.g., Pd(OAc)₂): Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species, which initiates the catalytic cycle.[10]
-
Phosphine Ligand (e.g., PPh₃): A phosphine ligand is crucial for stabilizing the Pd(0) catalyst, preventing its precipitation as palladium black, and modulating its reactivity to favor the desired product.[14]
-
Base (e.g., Triethylamine, Et₃N): A base is required to neutralize the hydrohalic acid (HX) generated during the β-hydride elimination step, which is essential for regenerating the active Pd(0) catalyst and driving the reaction cycle forward.[11][12][14]
-
Stereochemical Outcome: The reaction mechanism inherently favors the formation of the more thermodynamically stable (E)-isomer, which is critical for its utility in structure-based drug design.
Experimental Protocol: Synthesis
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-bromobenzenesulfonyl chloride (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL/mmol of aryl halide) via syringe. Stir the mixture for 10 minutes to allow for catalyst pre-formation. Add methyl acrylate (1.5 eq) followed by triethylamine (2.0 eq).
-
Reaction: Heat the reaction mixture to 90-100°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Visualization: The Mizoroki-Heck Catalytic Cycle
Caption: Figure 1: Catalytic Cycle of the Mizoroki-Heck Reaction.
Orthogonal Chemical Reactivity
The synthetic value of this compound lies in the differential reactivity of its two functional groups, which can be addressed with high selectivity.
A. Reactions at the Sulfonyl Chloride Moiety
The sulfonyl chloride group is highly susceptible to nucleophilic attack.[5] This reactivity is fundamental to creating sulfonamides and sulfonate esters, two of the most important functional groups in medicinal chemistry.
-
Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) readily yields the corresponding sulfonamides. This reaction is the cornerstone of sulfa drugs and is widely used to introduce hydrogen bond donors/acceptors that improve target affinity and pharmacokinetic properties.[6][15]
-
Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters. While less common in final drug APIs, this linkage is useful for creating prodrugs or linking to other molecular fragments.[15]
Protocol: General Sulfonamide Synthesis
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor by TLC for the consumption of the starting material.
-
Workup and Purification: Upon completion, dilute the reaction with DCM and wash with 1M HCl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude sulfonamide derivative, which can be further purified by chromatography or recrystallization.
B. Reactions at the Acrylate Moiety
The acrylate group is a classic Michael acceptor. The electron-withdrawing nature of the ester carbonyl polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to 1,4-conjugate addition by soft nucleophiles.
-
Michael Addition: Nucleophiles such as thiols (e.g., from cysteine residues in proteins), amines, and carbanions can add to the β-position. This reactivity is the basis for its use as a "warhead" in targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action by forming a permanent bond with the target protein.
Visualization: Orthogonal Reactivity Pathways
Caption: Figure 2: Orthogonal Reactivity of the Title Compound.
Applications in Drug Discovery and Development
The unique structure of this compound makes it an ideal scaffold for developing sophisticated therapeutic agents.
-
Targeted Covalent Inhibitors: The molecule provides a direct framework for designing covalent inhibitors. The sulfonamide portion can be elaborated to bind to a specific pocket in a target protein (e.g., a kinase), while the acrylate moiety is positioned to react with a nearby nucleophilic residue like cysteine, forming a permanent bond.
-
Fragment-Based Drug Discovery (FBDD): It can be used as a high-value fragment for screening. Hits can be readily optimized by derivatizing the sulfonyl chloride group to improve potency and selectivity.
-
PROTACs and Molecular Glues: The dual reactivity allows for its incorporation into more complex modalities. One functional group can be used to attach to a target-binding ligand, while the other attaches to an E3 ligase-recruiting moiety, forming a Proteolysis Targeting Chimera (PROTAC).
-
Influence of the "Magic Methyl" Ester: While not a "magic methyl" group in the traditional sense of a methyl on a carbon backbone, the methyl ester plays a crucial role.[16] It influences solubility, acts as a hydrogen bond acceptor, and can be hydrolyzed in vivo by esterases to reveal a carboxylic acid, potentially altering the drug's pharmacokinetic profile or enabling new interactions with the target.[17]
Safety and Handling
As with all reactive chemical intermediates, proper safety precautions are essential.
-
Sulfonyl Chlorides: These compounds are moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, releasing HCl.[15] They should be handled in a dry environment (e.g., under nitrogen or in a glovebox). They are corrosive and should be handled with appropriate personal protective equipment (PPE).
-
Acrylates: Methyl acrylate and its derivatives can be lachrymators and irritants.[18] They are also prone to polymerization, especially at elevated temperatures or in the presence of radical initiators, although this is less of a concern for this specific substituted compound under normal use.
Conclusion
This compound is a powerful and versatile chemical tool for researchers, particularly in drug discovery. Its pre-installed, orthogonally reactive functional groups—a sulfonyl chloride and a Michael acceptor—provide a streamlined pathway to complex and highly functionalized molecules. By understanding its synthesis, reactivity, and potential applications, scientists can leverage this scaffold to accelerate the development of novel therapeutics, from targeted covalent inhibitors to advanced molecular probes.
References
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Heck Reaction Mechanism. (n.d.). BYJU'S. [Link]
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Amatore, C., & Jutand, A. (2009). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki–Heck Reaction (pp. 1-52). John Wiley & Sons, Ltd. [Link]
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Heck Reaction - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]
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Heck Reaction: easy Mechanism, applications. (2022, August 7). Chemistry Notes. [Link]
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Understanding the Properties and Applications of Sulfonyl Chlorides. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Heck reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026. [Link]
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Sulfonyl chlorides. (n.d.). Georganics. [Link]
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What is the use of sulfonyl chloride? (2023, July 28). Quora. [Link]
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Sulfonyl halide. (n.d.). In Wikipedia. Retrieved January 15, 2026. [Link]
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Sulfonyl chloride | chemical compound. (2026, January 9). Britannica. [Link]
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Ethyl 3-(3-chlorosulfonylphenyl)acrylate. (n.d.). PubChem. Retrieved January 15, 2026. [Link]
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(E)-methyl 3-(3-methoxyphenyl)acrylate. (n.d.). PubChem. Retrieved January 15, 2026. [Link]
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Padula, C., et al. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Expert Opinion on Drug Delivery, 11(8), 1211-1225. [Link]
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Nunes, Y., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]
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Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). ResearchGate. [Link]
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de Sairre, M. I., et al. (2005). Synthesis and stereochemical assignment of methyl 3-(3-hydroxyphenoxy) acrylate via cis-trans photoisomerization. Journal of the Brazilian Chemical Society, 16(3a), 360-363. [Link]
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Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. (2023). RSC Advances, 13(34), 23783-23801. [Link]
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A Technical Guide to (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate: A Versatile Bifunctional Building Block for Chemical Synthesis and Drug Discovery
Abstract
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate is a strategically designed organic compound featuring two distinct and highly valuable reactive functional groups: an electrophilic sulfonyl chloride and an activated Michael acceptor system. This bifunctionality makes it an exceptionally useful building block in medicinal chemistry, materials science, and synthetic organic chemistry. With a molecular weight of 260.69 g/mol , its structure provides a robust scaffold for the creation of diverse molecular libraries, particularly for the development of novel therapeutic agents and functional polymers. This guide offers an in-depth exploration of its physicochemical properties, reactivity, synthesis, analytical characterization, and key applications, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this potent chemical intermediate.
Physicochemical Properties and Molecular Structure
A comprehensive understanding of a compound's physical and chemical properties is paramount for its successful application in research and development. This compound is a solid at room temperature and requires careful handling due to its reactive nature.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 260.69 g/mol | [1] |
| Molecular Formula | C₁₀H₉ClO₄S | [1] |
| CAS Number | 610801-83-7 | [1][2] |
| Canonical SMILES | COC(=O)/C=C/C1=CC=C(C=C1)S(=O)(=O)Cl | [3] |
| InChI Key | GMILRSSKKFEWKB-QPJJXVBHSA-N | [3] |
| Appearance | Solid (Typical) | N/A |
| Storage | Sealed in dry conditions, 2-8°C | [1] |
The molecular architecture is the source of its utility. The trans or (E)-configuration of the acrylate double bond is generally the thermodynamically more stable isomer, which simplifies stereochemical considerations in subsequent reactions.
Caption: 2D structure of this compound.
The Chemistry of a Bifunctional Building Block
The power of this reagent lies in the distinct reactivity profiles of its two key functional groups. This allows for selective, sequential, or sometimes simultaneous reactions to build molecular complexity efficiently.
The Sulfonyl Chloride Moiety: A Gateway to Sulfonamides
The sulfonyl chloride (-SO₂Cl) group is a highly reactive electrophile. Its primary and most significant application is the reaction with primary or secondary amines to form stable sulfonamide linkages.
-
Mechanistic Insight: The reaction proceeds via nucleophilic attack of the amine nitrogen onto the electron-deficient sulfur atom, followed by the elimination of hydrochloric acid (HCl). A non-nucleophilic base (e.g., pyridine, triethylamine) is typically required to scavenge the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Trustworthiness in Drug Design: The sulfonamide functional group is a cornerstone of modern medicinal chemistry. It is found in a vast array of approved drugs, including antibiotics (sulfonamides), diuretics (e.g., hydrochlorothiazide), and protease inhibitors. Its prevalence is due to its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to form critical hydrogen bonds with protein targets. This reagent is therefore an ideal starting point for generating libraries of potential drug candidates.
The Activated Acrylate System: A Versatile Michael Acceptor
The methyl acrylate moiety is a classic α,β-unsaturated carbonyl system. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.
-
Mechanistic Insight: This reactivity enables the conjugate addition (or Michael addition) of soft nucleophiles, such as thiols, secondary amines, or carbanions. This reaction forms a new carbon-nucleophile bond at the β-position, providing a reliable method for carbon-chain extension and functionalization.
-
Application in Covalent Inhibitor Design: The ability of the acrylate group to react with nucleophilic amino acid residues (like cysteine) on protein targets makes it a valuable "warhead" for the design of targeted covalent inhibitors. These inhibitors form a permanent bond with their target, often leading to enhanced potency and prolonged duration of action.
Synthesis and Handling
While commercially available from various suppliers, understanding the synthesis of this compound provides insight into potential impurities and handling requirements. A common synthetic route involves a Heck reaction or similar cross-coupling strategies.
Exemplary Synthetic Workflow
The following protocol is an illustrative example based on standard organic chemistry transformations. It is designed as a self-validating system where the success of each step can be monitored by techniques like Thin Layer Chromatography (TLC).
Caption: A plausible synthetic route via a Palladium-catalyzed Heck reaction.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound via a Heck cross-coupling reaction.
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromobenzenesulfonyl chloride (1.0 eq), Palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes. Causality: This step is critical to prevent the oxidation and deactivation of the Palladium(0) active catalyst, which is formed in situ.
-
Reagent Addition: Add anhydrous solvent (e.g., DMF or acetonitrile), followed by methyl acrylate (1.5 eq) and triethylamine (2.0 eq) via syringe. Causality: Triethylamine acts as both the base required for the catalytic cycle and the scavenger for the HBr generated during the reaction.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, 1M HCl, and brine. Causality: The aqueous washes remove the solvent, base, and salts, isolating the crude product in the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Safety and Handling Precautions
-
Moisture Sensitivity: Sulfonyl chlorides react with water to form the corresponding sulfonic acid, liberating corrosive HCl gas. Always handle in a dry environment (e.g., fume hood with low humidity, nitrogen atmosphere).
-
Corrosivity: The compound and its degradation products are corrosive. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like amines and alcohols.[1]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a definitive structural fingerprint.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Vinyl Protons (2H): Two doublets in the 6.5-8.0 ppm range with a large coupling constant (J ≈ 16 Hz) characteristic of an (E)-alkene.Aromatic Protons (4H): Complex multiplet pattern in the 7.5-8.2 ppm range consistent with a 1,3-disubstituted benzene ring.Methyl Protons (3H): A sharp singlet around 3.8 ppm. |
| ¹³C NMR | Carbonyl Carbon: Signal around 166 ppm.Aromatic & Vinyl Carbons: Multiple signals in the 120-145 ppm range.Methyl Carbon: Signal around 52 ppm. |
| IR (Infrared) | C=O Stretch (Ester): Strong absorption around 1720 cm⁻¹.S=O Stretch (Sulfonyl Chloride): Two strong, characteristic absorptions around 1375 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric).C=C Stretch (Alkene): Absorption around 1640 cm⁻¹. |
| Mass Spec (MS) | Molecular Ion (M⁺): Peak corresponding to the molecular weight (m/z ≈ 260), often showing characteristic isotopic patterns for Chlorine (³⁵Cl/³⁷Cl) and Sulfur (³²S/³⁴S).Key Fragments: Loss of Cl (M-35), loss of OCH₃ (M-31). |
Applications in Research and Drug Development
The true value of this compound is realized in its application as a versatile starting material.
Scaffold for Parallel Synthesis and Library Generation
The reagent is perfectly suited for diversity-oriented synthesis. The sulfonyl chloride can be reacted with a large panel of commercially available amines to rapidly generate a library of sulfonamide derivatives. Each of these new compounds retains the reactive acrylate moiety for further functionalization or for use as a covalent warhead.
Caption: Library generation from the core scaffold and diverse amines.
Use in Polymer Chemistry
As an acrylate derivative, this compound can serve as a functional monomer. It can be incorporated into polymer chains via free-radical or controlled polymerization techniques. The resulting polymer would feature pendant sulfonyl chloride groups along its backbone, which can be post-functionalized to create materials with tailored properties for applications such as functional coatings, resins, or drug-delivery systems.[4] Acrylate-based copolymers are widely studied for applications in transdermal and loco-regional drug delivery.[5]
Conclusion
This compound is more than just a chemical compound; it is a solution for chemists and pharmacologists seeking to accelerate the synthesis of novel, diverse, and functional molecules. Its defined stereochemistry and orthogonal reactivity of its two key functional groups provide a reliable and powerful platform for innovation. By understanding its fundamental properties, reactivity, and handling requirements as detailed in this guide, researchers can confidently leverage this building block to advance their projects, from fundamental synthetic methodology to the development of next-generation therapeutics and advanced materials.
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An In-Depth Technical Guide to (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate, a key building block in synthetic chemistry with significant potential in pharmaceutical and materials science applications. As a bifunctional molecule, featuring both a reactive sulfonyl chloride and an electrophilic acrylate moiety, it offers versatile reactivity for the construction of complex molecular architectures. This document will delve into its chemical identity, safety protocols, handling procedures, and potential applications, offering a technical resource for professionals in the field.
Chemical Identity and Properties
This compound is an organic compound with the following identifiers:
| Property | Value | Source |
| CAS Number | 610801-83-7 | [1] |
| Molecular Formula | C10H9ClO4S | [1] |
| Molecular Weight | 260.69 g/mol | [1] |
| SMILES Code | O=C(OC)/C=C/C1=CC=CC(S(=O)(Cl)=O)=C1 | [1] |
While specific experimental data for this exact compound is not widely published, its structural similarity to other acrylates and sulfonyl chlorides allows for the prediction of its general chemical and physical properties. It is expected to be a solid at room temperature and should be handled with care due to its reactive nature.
Hazard Identification and Safety Precautions
As with any reactive chemical, a thorough understanding of the potential hazards is paramount. The primary hazards associated with this compound are derived from its acrylate and sulfonyl chloride functional groups.
GHS Hazard Classification (Predicted):
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.[2][3]
-
Aquatic Hazard (Chronic): Harmful to aquatic life with long-lasting effects.[2]
Precautionary Statements:
-
Prevention:
-
Response:
-
If on skin: Wash with plenty of soap and water.[3] If skin irritation or rash occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.
-
-
Storage:
-
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
First-Aid Measures
Immediate and appropriate first-aid is crucial in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[3] If skin irritation or an allergic reaction occurs, seek medical attention.[3]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's integrity and ensure the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid generating dust.
-
Use personal protective equipment (PPE) as described in the safety precautions section.
-
Keep away from heat, sparks, and open flames.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed and dry.[1]
-
Store at a recommended temperature of 2-8°C.[1]
-
Protect from light, as acrylates can polymerize upon exposure.
Stability and Reactivity
The reactivity of this compound is dictated by its two primary functional groups.
-
Sulfonyl Chloride: This group is susceptible to nucleophilic attack and will readily react with water, alcohols, and amines. These reactions typically result in the formation of the corresponding sulfonic acid, sulfonamides, or sulfonate esters.
-
Acrylate: The α,β-unsaturated ester is an electrophilic Michael acceptor and can undergo addition reactions with nucleophiles. It can also undergo polymerization, which may be initiated by heat, light, or radical initiators.[3]
Conditions to Avoid:
-
Moisture, heat, open flames, and direct sunlight.[3]
Incompatible Materials:
-
Strong oxidizing agents, strong bases, and nucleophiles.
Toxicological and Ecotoxicological Information
While specific toxicological data for this compound is limited, information from related acrylates provides valuable insight.
Toxicological Information:
-
Acute Toxicity: Based on data for similar compounds, it may be harmful if swallowed or in contact with skin, and toxic if inhaled.[5] An oral LD50 of >2,000 mg/kg in rats has been reported for a related product.[2]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[2][5]
-
Sensitization: May cause an allergic skin reaction.[2][3][5]
Ecotoxicological Information:
-
Toxicity data for a related product shows:
Potential Applications in Research and Development
The unique bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical synthesis.
Pharmaceutical Synthesis:
-
The sulfonyl chloride moiety can be functionalized to create sulfonamides, a common motif in many drug molecules.
-
The acrylate group can be used as a handle for further chemical transformations or as a Michael acceptor for conjugation to biological molecules.
-
Similar acrylate-based compounds have been investigated for their antiproliferative activities.[6]
Materials Science and Polymer Chemistry:
-
The acrylate functionality allows for its incorporation into polymers through various polymerization techniques, such as atom transfer radical polymerization (ATRP).[7]
-
The sulfonyl chloride group can be used to modify surfaces or other polymers.
-
Acrylate copolymers have applications in the development of transdermal drug delivery systems.[8]
Experimental Protocols
Illustrative Synthesis of a Sulfonamide Derivative:
This protocol is a general representation of how the sulfonyl chloride moiety can be functionalized.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
Caption: General workflow for the synthesis of a sulfonamide from this compound.
Conclusion
This compound is a versatile chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its dual reactivity requires careful handling and adherence to strict safety protocols. This guide provides a foundational understanding of its properties, hazards, and handling procedures to enable its safe and effective use in research and development.
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An In-depth Technical Guide to the Reactivity Profile of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
Abstract
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate is a bifunctional organic compound poised as a highly versatile building block for advanced chemical synthesis. Possessing two distinct and highly reactive electrophilic centers—a "hard" sulfonyl chloride and a "soft" α,β-unsaturated ester—this molecule offers a rich landscape of chemoselective reactions. This guide provides an in-depth analysis of its reactivity profile, exploring the specific transformations of each functional group and the strategic considerations for achieving selective functionalization. We will delve into the mechanistic underpinnings of its reactions with various nucleophiles, provide field-proven experimental protocols, and illustrate its potential as a molecular linker in drug discovery and materials science. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique synthetic potential of this powerful reagent.
Chemical Identity and Physicochemical Properties
This compound is characterized by a phenyl ring substituted at the meta-positions with a sulfonyl chloride group and an E-configured methyl acrylate chain. This specific arrangement gives rise to its dual reactivity.

Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | methyl (E)-3-[3-(chlorosulfonyl)phenyl]prop-2-enoate | - |
| CAS Number | 610801-83-7 | [1][2] |
| Molecular Formula | C₁₀H₉ClO₄S | [1] |
| Molecular Weight | 260.69 g/mol | [1] |
| Appearance | Typically an off-white to white solid | General knowledge |
| Storage | Sealed in a dry environment, refrigerated (2-8°C) | [1] |
The Duality of Reactivity: A Tale of Two Electrophiles
The synthetic utility of this molecule stems from the presence of two electronically distinct electrophilic sites. The reactivity at each site can be selectively addressed by carefully choosing the nucleophile and reaction conditions, a concept well-grounded in Hard and Soft Acids and Bases (HSAB) theory.
-
The Sulfonyl Chloride Moiety: The sulfur atom is highly electron-deficient due to the strong inductive effect of two oxygen atoms and a chlorine atom. This makes it a "hard" electrophilic center, prone to attack by "hard" nucleophiles.[3]
-
The Acrylate Moiety: The β-carbon of the α,β-unsaturated system is electron-deficient due to resonance with the carbonyl group. This makes it a "soft" electrophilic center, which is the preferred site of attack for "soft" nucleophiles in a process known as conjugate or Michael addition.[4][5]
Reactions at the Sulfonyl Chloride Center
The sulfonyl chloride group is a powerful electrophile, primarily undergoing nucleophilic substitution at the sulfur atom. The chloride ion is an excellent leaving group, facilitating these transformations.[3]
The reaction with primary or secondary amines is one of the most robust and fundamental transformations of sulfonyl chlorides, yielding highly stable sulfonamides.[6] This linkage is a critical component in a vast array of pharmaceuticals, including the famous "sulfa drugs".[7] The reaction proceeds rapidly, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[8][9]
Mechanism: The reaction follows a nucleophilic substitution pathway. The amine's lone pair attacks the electrophilic sulfur atom, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the final sulfonamide product.[8][9]
Caption: Mechanism of Sulfonamide Formation.
In a similar fashion, alcohols and phenols react with the sulfonyl chloride to form sulfonate esters. This reaction is typically performed in the presence of a base like pyridine, which acts as both a catalyst and a scavenger for the generated HCl.[6][10] This transformation is often used to convert an alcohol into a good leaving group (sulfonate) for subsequent substitution or elimination reactions.[10]
Reactions at the Acrylate Center
The methyl acrylate moiety is a quintessential Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of soft nucleophiles.[4][5]
Primary and secondary amines can add to the acrylate double bond to form β-amino ester derivatives.[11][12] This reaction is highly efficient and atom-economical. While this presents a potential competition with sulfonamide formation, the Aza-Michael addition is often favored by softer amine nucleophiles or under conditions that do not strongly promote reaction at the sulfonyl chloride. Microwave irradiation has been shown to significantly accelerate this transformation.[11][12]
The addition of thiols to acrylates is an extremely efficient and high-yielding reaction, often considered a "click" reaction.[13] It is typically catalyzed by a weak base, which generates the more nucleophilic thiolate anion. The resulting thioether linkage is stable and widely used in bioconjugation and materials science.
Caption: General Mechanism of Michael Addition.
A critical consideration when working with acrylates is their propensity to polymerize, especially in the presence of radical initiators, light, or heat.[5][14][15] Commercial samples of methyl acrylate and its derivatives are typically supplied with inhibitors like hydroquinone to prevent spontaneous polymerization.[5][16] This reactivity can be harnessed for the synthesis of functional polymers but must be carefully managed during discrete molecular synthesis.[17]
Achieving Chemoselectivity: A Strategic Approach
The utility of a bifunctional reagent like this compound hinges on the ability to selectively target one functional group while leaving the other intact for subsequent transformations. This control is achieved by exploiting the different electronic properties of the two electrophilic sites.
Key Principles for Selectivity:
-
Nucleophile Choice (HSAB Theory):
-
Hard Nucleophiles (e.g., primary amines, alkoxides) will preferentially attack the hard electrophilic sulfur center of the sulfonyl chloride.
-
Soft Nucleophiles (e.g., thiols, secondary amines, stabilized carbanions) will favor attack at the soft β-carbon of the acrylate system.
-
-
Reaction Conditions:
-
Temperature: Reactions at the highly reactive sulfonyl chloride can often be performed at low temperatures (e.g., 0 °C), which may disfavor the Michael addition.
-
Stoichiometry: Using a single equivalent of a primary amine is likely to result in selective sulfonamide formation. An excess of the amine could lead to reactions at both sites.
-
Catalysis: Michael additions are often catalyzed by specific bases or Lewis acids, which can be used to promote reactivity at the acrylate moiety selectively.
-
Caption: Logic Diagram for Chemoselective Reactions.
Exemplary Experimental Protocols
The following protocols are provided as self-validating, illustrative examples of how to selectively engage each reactive site. Note: These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Selective Synthesis of a Sulfonamide Derivative
This protocol describes the reaction with a primary amine to selectively form a sulfonamide, leaving the acrylate moiety untouched.
Objective: To synthesize (E)-methyl 3-(3-(N-benzylsulfamoyl)phenyl)acrylate.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add a solution of benzylamine in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired sulfonamide.
Protocol 2: Selective Thia-Michael Addition
This protocol details the conjugate addition of a thiol to the acrylate moiety, preserving the sulfonyl chloride group for further functionalization.
Objective: To synthesize (E)-methyl 3-(benzylthio)-3-(3-(chlorosulfonyl)phenyl)propanoate.
Materials:
-
This compound (1.0 eq)
-
Benzyl mercaptan (1.1 eq)
-
1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq, catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add benzyl mercaptan to the solution.
-
Add the catalytic amount of DBU to the stirred solution at room temperature.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine to remove the catalyst.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization from an ethyl acetate/hexanes mixture.
Applications in Drug Discovery and Materials Science
The unique bifunctional nature of this reagent makes it an ideal scaffold or linker for a variety of applications:
-
Medicinal Chemistry: It can be used to tether a pharmacophore containing a nucleophilic handle (e.g., an amine or thiol) to another molecule or protein. The remaining functional group can then be used for further modification, such as attaching a solubilizing group or another binding element. The acrylate can also act as a covalent warhead to target nucleophilic residues like cysteine in enzyme active sites.[18]
-
Polymer and Materials Science: The acrylate moiety allows for its incorporation into polymer chains via free-radical polymerization.[17] The sulfonyl chloride groups appended to the polymer backbone can then be post-functionalized to create materials with tailored properties, such as specific affinities, catalytic activities, or altered surface characteristics.
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Moisture Sensitivity: As a sulfonyl chloride, it will react with water (hydrolyze) to produce hydrochloric acid and the corresponding sulfonic acid. It must be stored under dry conditions.[3]
-
Irritant: Acrylates can be lachrymators and skin irritants.[5][16] Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
Thermal Stability: Avoid excessive heat, which could induce polymerization of the acrylate moiety.[5]
Conclusion
This compound is a potent synthetic tool whose value lies in its predictable and controllable dual reactivity. By understanding the distinct electronic nature of its sulfonyl chloride and acrylate functional groups, chemists can strategically orchestrate complex synthetic sequences. This guide has outlined the core reactivity profile, provided a framework for achieving chemoselectivity, and presented practical protocols. The judicious application of this reagent will undoubtedly continue to enable the efficient construction of novel and complex molecules for a broad range of scientific endeavors.
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-
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Isom, E., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]
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Perugini, P., et al. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Expert Opinion on Drug Delivery, 11(4), 587-601. [Link]
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de Sairre, M. I., et al. (2005). Synthesis and stereochemical assignment of methyl 3-(3-hydroxyphenoxy) acrylate via cis-trans photoisomerization. Journal of the Brazilian Chemical Society, 16(3a), 438-442. [Link]
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- 18. researchgate.net [researchgate.net]
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate: A Technical Guide for Drug Discovery Professionals
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate is a bifunctional molecule of significant interest in the fields of chemical biology and drug discovery. Its unique structure, featuring both a reactive sulfonyl chloride and an electrophilic acrylate moiety, positions it as a versatile tool for the development of targeted covalent inhibitors and chemical probes. This in-depth technical guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthesis
A thorough understanding of the compound's properties is foundational to its application. While detailed experimental data for this specific molecule is not extensively published in readily accessible literature, its characteristics can be inferred from its structural components.
| Property | Value | Source |
| Molecular Formula | C10H9ClO4S | [1] |
| Molecular Weight | 260.69 g/mol | [1] |
| Appearance | Likely a white to off-white solid | Inferred |
| Canonical SMILES | COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl | [2] |
| Storage | Sealed in dry, 2-8°C | [1] |
The synthesis of this compound can be approached through several established organic chemistry transformations. A plausible synthetic route would involve the chlorosulfonylation of a suitable phenylpropanoate precursor. Palladium-catalyzed methods offer a modern and versatile approach for the preparation of arylsulfonyl chlorides from arylboronic acids, providing good functional group tolerance and regioselectivity.[3]
Caption: A potential palladium-catalyzed synthetic route.
Core Reactivity: A Tale of Two Warheads
The chemical utility of this compound stems from its two electrophilic centers: the sulfonyl chloride and the acrylate group. These "warheads" can engage with nucleophilic residues on biological macromolecules, primarily proteins, to form stable covalent bonds.
2.1. The Sulfonyl Chloride: A Versatile Electrophile
The sulfonyl chloride group is a potent electrophile that readily reacts with a variety of nucleophiles.[4] In a biological context, it can target the side chains of amino acids such as lysine, serine, threonine, tyrosine, cysteine, and histidine.[5] This reactivity has been harnessed to develop covalent inhibitors and chemical probes.[6][7] The reaction with a nucleophilic residue (Nu-H) proceeds via nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion and the formation of a stable sulfonamide, sulfonate ester, or thioester linkage.[4][8]
Caption: General reaction of a sulfonyl chloride with a protein nucleophile.
2.2. The Acrylate Moiety: A Classic Michael Acceptor
The acrylate group is a well-established Michael acceptor, making it a popular warhead in the design of targeted covalent inhibitors.[9][10] It typically reacts with soft nucleophiles, with a high selectivity for the thiol group of cysteine residues.[9] The reaction proceeds via a Michael-type addition, where the cysteine thiol attacks the β-carbon of the acrylate, forming a stable thioether bond.[11] The reactivity of the acrylate can be tuned by substitutions on the α- or β-positions.[12]
Applications in Drug Discovery and Chemical Biology
The dual reactivity of this compound opens up exciting possibilities for its application in drug discovery.
3.1. Development of Targeted Covalent Inhibitors
Targeted covalent inhibitors offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to overcome drug resistance.[6][13] The presence of two distinct reactive groups in this compound allows for the design of inhibitors that can potentially target two different nucleophilic residues within a protein's binding site, leading to enhanced affinity and selectivity. The acrylamide warhead, a close relative of the acrylate, is a feature in several FDA-approved covalent kinase inhibitors.[9]
3.2. Chemical Probes for Target Identification and Validation
This molecule can also be employed as a chemical probe in activity-based protein profiling (ABPP) to identify and validate new drug targets. By covalently labeling proteins in a complex biological sample, researchers can enrich and subsequently identify these proteins using mass spectrometry. This approach is invaluable for understanding disease pathology and identifying novel therapeutic intervention points.
Caption: A generalized workflow for target identification using a covalent probe.
Experimental Protocols: A Guideline
Protocol: Covalent Labeling of a Target Protein
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable anhydrous organic solvent (e.g., DMSO).
-
Protein Incubation: Incubate the purified target protein with a molar excess of the compound in an appropriate buffer at a controlled temperature. The optimal incubation time and temperature should be determined empirically.
-
Quenching: Quench the reaction by adding a small molecule nucleophile (e.g., dithiothreitol or β-mercaptoethanol).
-
Analysis: Analyze the extent of covalent modification using techniques such as mass spectrometry (to confirm the mass shift corresponding to the covalent adduct) or SDS-PAGE (to observe any changes in protein mobility).
Conclusion
This compound represents a powerful and versatile tool for chemical biologists and drug discovery scientists. Its dual electrophilic nature provides a unique platform for the design of novel targeted covalent inhibitors and chemical probes. A thorough understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in the quest for new and effective therapeutics.
References
[6] Lysine-targeting covalent chemical probes employing sulfonyl exchange warheads. (URL not available) [12] Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. (2021-03-24) [9] Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. (2023-03-04) [10] Discovery of the potent covalent inhibitor with an acrylate warhead for SARS-CoV-2 3CL protease. ResearchGate. (2025-12-07) [7] Rational design of covalent CRBN modulators using sulfonyl exchange chemistry. (URL not available) [4] Sulfonyl halide - Wikipedia. [14] Discovery of the potent covalent inhibitor with an acrylate warhead for SARS-CoV-2 3CL protease. PubMed. (2024-11-01) [5] Design of next-generation covalent inhibitors: Targeting residues beyond cysteine. (2025-08-07) [8] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem. [13] The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au - ACS Publications. (2025-11-12) [11] Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC - NIH. (2022-11-10) [3] Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. [1] 610801-83-7|this compound. BLDpharm. [2] Ethyl 3-(3-chlorosulfonylphenyl)acrylate | C11H11ClO4S | CID 53487528. PubChem.
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- 14. Discovery of the potent covalent inhibitor with an acrylate warhead for SARS-CoV-2 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of sulfonamides using (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
An Application Guide to the Synthesis of Novel Sulfonamides Using (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
Authored by: A Senior Application Scientist
Abstract
Sulfonamides are a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents due to their unique physicochemical properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of novel sulfonamides utilizing This compound , a versatile and powerful building block. This reagent is uniquely equipped with two distinct reactive centers: a highly reactive sulfonyl chloride for direct sulfonamide formation and a methyl acrylate moiety amenable to further functionalization. We present a detailed, field-proven protocol, elucidate the underlying reaction mechanism, offer in-depth characterization methodologies, and discuss the broad synthetic utility of this approach for building diverse molecular libraries.
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group (-S(=O)₂-N<) has been a privileged scaffold in drug discovery for decades. Since the discovery of the antibacterial properties of Prontosil, the first sulfonamide drug, this moiety has been incorporated into a wide range of clinically successful drugs, including diuretics, anticonvulsants, anti-inflammatory agents, and antivirals.[2][3][4] The enduring appeal of sulfonamides stems from their:
-
Metabolic Stability: They are generally resistant to metabolic degradation.[1]
-
Synthetic Accessibility: The most common and robust method for their synthesis is the reaction between a sulfonyl chloride and a primary or secondary amine, a reaction known for its efficiency and broad substrate scope.[5][6]
-
Bioisosteric Properties: They can act as a non-classical bioisostere of a carboxylic acid.
-
Hydrogen Bonding Capability: The sulfonamide N-H and oxygen atoms are excellent hydrogen bond donors and acceptors, respectively, enabling strong and specific interactions with protein targets.
The strategic selection of the sulfonyl chloride reagent is paramount in diversifying the chemical space of the resulting sulfonamide library. This compound is an exemplary reagent in this regard, offering a gateway to not only a primary sulfonamide library but also to subsequent, targeted modifications.
The Reagent: A Profile of this compound
This reagent is a bifunctional molecule designed for versatility. The sulfonyl chloride group serves as the primary reactive handle for coupling with amines, while the conjugated acrylate system provides a secondary site for post-sulfonamidation modifications.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 610801-83-7 | [7] |
| Molecular Formula | C₁₀H₉ClO₄S | [7] |
| Molecular Weight | 260.70 g/mol | - |
| Appearance | Typically an off-white to white solid | |
| Key Functional Groups | 1. Aryl Sulfonyl Chloride2. Methyl Acrylate (α,β-unsaturated ester) |
graph Reagent_Structure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; Cl [label="Cl", fontcolor="#34A853"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O3 [label="O", fontcolor="#EA4335"]; O4 [label="O", fontcolor="#EA4335"]; C10 [label="CH3"];
// Position nodes C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; S [pos="-2.6,0!"]; O1 [pos="-3.6,0.7!"]; O2 [pos="-3.6,-0.7!"]; Cl [pos="-2.4,-1.4!"]; C7 [pos="2.4,0!"]; C8 [pos="3.6,0!"]; C9 [pos="4.8,0!"]; O3 [pos="5.4,0.9!"]; O4 [pos="5.4,-0.9!"]; C10 [pos="6.6,-0.9!"];
// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- S; S -- O1 [label=" O"]; S -- O2 [label=" O"]; S -- Cl; C2 -- C7 [label=" H"]; C7 -- C8 [label=" H"]; C8 -- C9 [label=" O"]; C9 -- O3; C9 -- O4; O4 -- C10;
// Double bonds edge [style=double]; C1 -- C6; C3 -- C4; C5 -- C2; C7 -- C8; C9 -- O3; }
Caption: Structure of this compound.
Reaction Principle and Mechanism
The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic example of nucleophilic acyl substitution, though on a sulfur center.[6] The reaction proceeds via a highly reactive sulfene intermediate or, more commonly accepted, a direct displacement mechanism.
Causality of the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electron-deficient sulfur atom of the sulfonyl chloride (an electrophile). This step is favored because the highly electronegative oxygen and chlorine atoms pull electron density away from the sulfur.
-
Intermediate Formation: A transient, tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, typically a non-nucleophilic amine like triethylamine (TEA) or pyridine, removes the proton from the nitrogen atom to yield the neutral sulfonamide and the hydrochloride salt of the base. This final step is crucial as it drives the reaction to completion and prevents the generated HCl from protonating the starting amine, which would render it non-nucleophilic.
Caption: The nucleophilic substitution mechanism for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol provides a robust and reproducible method for the synthesis of a representative sulfonamide using morpholine as the amine nucleophile.
4.1 Materials and Equipment
-
Reagents: this compound, Morpholine, Triethylamine (TEA), Dichloromethane (DCM, anhydrous), Ethyl Acetate (EtOAc), Hexane, Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen/argon inlet, ice bath, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).
4.2 Step-by-Step Synthesis Procedure
Caption: A step-by-step workflow for the synthesis and purification process.
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 3.83 mmol, 1.0 eq). Dissolve it in 20 mL of anhydrous dichloromethane (DCM).
-
Scientist's Note: Anhydrous conditions are crucial because the sulfonyl chloride can readily hydrolyze with water, reducing the yield.[8] Nitrogen or argon is used to displace air and prevent moisture contamination.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Scientist's Note: The reaction is often exothermic. Initial cooling helps to control the reaction rate and prevent potential side reactions.
-
-
Addition of Amine and Base: To the cooled solution, add morpholine (0.334 g, 3.83 mmol, 1.0 eq) dropwise, followed by the slow addition of triethylamine (0.58 g, 0.8 mL, 5.75 mmol, 1.5 eq).
-
Scientist's Note: Using a slight excess of the base ensures that all generated HCl is neutralized, protecting the amine starting material from protonation and driving the reaction forward.[5]
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has disappeared.
-
Scientist's Note: A typical mobile phase for TLC would be 30-50% Ethyl Acetate in Hexane. The product is expected to be more polar than the starting sulfonyl chloride but less polar than the amine.
-
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with 20 mL of DCM. Transfer the solution to a separatory funnel and wash sequentially with 20 mL of saturated aqueous NaHCO₃ solution and 20 mL of brine.
-
Scientist's Note: The NaHCO₃ wash removes the triethylamine hydrochloride salt and any unreacted starting material. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexane (e.g., 20% to 60%).
-
Scientist's Note: Column chromatography is the standard method for purifying research-scale reactions, effectively separating the desired product from non-polar impurities and any residual starting materials.[9]
-
Characterization and Data Analysis
Self-validation of the protocol requires rigorous characterization of the final product to confirm its identity and purity.[10]
| Analysis Technique | Expected Observations for the Morpholine Adduct |
| ¹H NMR (in CDCl₃) | Aromatic Protons: Signals in the range of 7.5-8.2 ppm. Acrylate Protons: Two doublets (J ≈ 16 Hz) around 6.5 ppm and 7.7 ppm, characteristic of the trans alkene. Methyl Ester: A singlet around 3.8 ppm. Morpholine Protons: Two multiplets (or triplets) around 3.0-3.8 ppm.[11][12] |
| ¹³C NMR (in CDCl₃) | Ester Carbonyl: Signal around 166 ppm. Aromatic & Alkene Carbons: Signals between 120-145 ppm. Methyl Ester Carbon: Signal around 52 ppm. Morpholine Carbons: Signals around 46 ppm and 66 ppm.[13] |
| Mass Spec. (ESI+) | The spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular weight of the product (C₁₄H₁₇NO₅S, MW = 311.35). |
| HPLC | Analysis of the final product should show a single major peak, indicating high purity (typically >95%).[10] |
Synthetic Versatility and Downstream Applications
The true power of using this compound lies in the opportunities for subsequent modification of the acrylate moiety. The primary sulfonamide product is not an endpoint but a versatile intermediate.
Caption: Potential downstream modifications of the acrylate group.
-
Michael Addition: The electron-deficient alkene is an excellent Michael acceptor. It can react with a wide range of nucleophiles (amines, thiols, carbanions) to introduce new functional groups at the β-position. This is a powerful strategy for library expansion.
-
Cycloaddition Reactions: The alkene can participate in [4+2] cycloaddition reactions (Diels-Alder) with dienes to form complex cyclic structures.
-
Reduction: The double bond can be selectively hydrogenated to provide the corresponding saturated propionate derivative, altering the shape and flexibility of the molecule.
Conclusion
This application note details a reliable and versatile protocol for the synthesis of sulfonamides using this compound. The procedure is straightforward, high-yielding, and applicable to a wide range of amine nucleophiles. The true advantage of this building block is its dual functionality, which enables researchers to rapidly generate a primary library of sulfonamides and then further diversify these scaffolds through well-established acrylate chemistry. This strategic approach significantly enhances the efficiency of lead generation and optimization campaigns in modern drug discovery.
References
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, Vol. 8 (4), July – August 2018. Link
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Link
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Link
-
1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry. Link
-
23.9: Amines as Nucleophiles. Chemistry LibreTexts. Link
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme-connect. Link
-
Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich. Link
-
Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir. Link
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Link
-
Sulfonamide purification process. Google Patents. Link
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Link
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Link
-
The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Link
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Link
-
Preparation of sulfonamides from N-silylamines. PMC - NIH. Link
-
Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Link
-
A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem. Link
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Link
-
Sulfonamide (medicine). Wikipedia. Link
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. NIH. Link
-
This compound. BLDpharm. Link
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Application Notes and Protocols: (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate as a Bifunctional Covalent Probe in Drug Discovery
Introduction: A Molecule with Dual Covalent Targeting Capabilities
In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving high potency, prolonged duration of action, and for targeting previously "undruggable" proteins.[1][2][3][4] The strategy relies on designing molecules with a reactive electrophile, or "warhead," that forms a stable, covalent bond with a nucleophilic amino acid residue on the target protein.[5] While acrylamides targeting cysteine residues have been the historical mainstay, there is a growing impetus to expand the covalent toolkit to engage other nucleophiles like serine, tyrosine, and lysine.[6][7]
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate is a unique and versatile chemical entity poised for significant application in this field. Its structure incorporates two distinct electrophilic centers, offering a dual mechanism for covalent modification.
-
The Acrylate System: The α,β-unsaturated ester functions as a classical Michael acceptor, predisposed to react with soft nucleophiles, most notably the thiol group of cysteine residues.[5]
-
The Chlorosulfonyl Group: This moiety is a highly reactive electrophile in its own right, capable of reacting with a range of nucleophiles to form stable sulfonamide or sulfonate ester linkages. More importantly, it serves as a direct synthetic precursor to the sulfonyl fluoride (SO₂F) group.[1][8] Sulfonyl fluorides are privileged warheads in chemical biology, prized for their optimal balance of stability in aqueous media and reactivity towards a broader set of "harder" nucleophiles including serine, threonine, tyrosine, and lysine.[6][7][8]
This bifunctional nature makes this compound not just a single tool, but a gateway to creating tailored covalent probes. Researchers can utilize the acrylate for cysteine-focused targeting or convert the chlorosulfonyl group to a sulfonyl fluoride to expand the targeting scope, a process known as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[9]
These notes provide detailed protocols for the synthetic conversion of the chlorosulfonyl moiety to a sulfonyl fluoride, and for the subsequent biochemical and cellular evaluation of these compounds as covalent modifiers.
Chemical Properties and Handling
| Property | Value | Source |
| Chemical Name | This compound | BLDpharm[10] |
| CAS Number | 610801-83-7 | BLDpharm[10] |
| Molecular Formula | C₁₀H₉ClO₄S | BLDpharm[10] |
| Molecular Weight | 260.69 g/mol | BLDpharm[10] |
| Storage | Sealed in dry, 2-8°C | BLDpharm[10] |
Safety Precautions: this compound is a reactive electrophile and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The chlorosulfonyl group is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.
Diagram of Dual Reactivity
Sources
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- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
Introduction: A Versatile Monomer for Advanced Functional Polymers
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate is a functionalized acrylate monomer that holds significant promise for the synthesis of advanced polymers with tailored properties. The presence of the reactive chlorosulfonyl group on the phenyl ring provides a versatile handle for post-polymerization modification, allowing for the introduction of a wide array of functional moieties. This opens up possibilities for creating materials with applications in diverse fields such as specialty membranes, drug delivery systems, and functional coatings. The acrylate backbone ensures facile polymerization through various radical polymerization techniques, offering control over molecular weight and architecture.
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the polymerization of this compound. We will delve into a detailed polymerization protocol using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a powerful technique for synthesizing well-defined polymers.[1][2][3] Furthermore, we will outline key characterization methods and discuss potential applications of the resulting polymer.
Monomer Overview
This compound is a white to off-white solid with the chemical formula C10H9ClO4S.[4] The key structural features are the methyl acrylate group, which is amenable to radical polymerization, and the chlorosulfonyl phenyl group, which imparts functionality.
| Property | Value | Source |
| Molecular Formula | C10H9ClO4S | BLDpharm[4] |
| Molecular Weight | 260.70 g/mol | BLDpharm[4] |
| Appearance | White to off-white solid | Generic |
| SMILES Code | O=C(OC)/C=C/C1=CC=CC(S(=O)(Cl)=O)=C1 | BLDpharm[4] |
Controlled Polymerization via RAFT: A Detailed Protocol
RAFT polymerization is a highly versatile and robust method for controlling radical polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[3][5] The choice of a suitable RAFT agent is crucial for the successful polymerization of a given monomer. For methyl acrylate derivatives, a trithiocarbonate-based RAFT agent is often effective.
Experimental Workflow for RAFT Polymerization
Caption: Workflow for the RAFT polymerization of this compound.
Step-by-Step Protocol
Materials:
-
This compound (Monomer)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT Agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (Solvent, anhydrous)
-
Methanol (Non-solvent for precipitation)
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Vacuum line
Procedure:
-
Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 3.83 mmol), DDMAT (e.g., 28.0 mg, 0.077 mmol, for a target degree of polymerization of 50), and AIBN (e.g., 2.5 mg, 0.015 mmol).
-
Rationale: The ratio of monomer to RAFT agent determines the theoretical molecular weight of the polymer. The initiator concentration is kept low to minimize termination reactions.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) to the Schlenk flask to dissolve the reagents.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen, which can inhibit radical polymerization.
-
Rationale: Oxygen is a radical scavenger and its removal is critical for a controlled polymerization.
-
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).
-
Rationale: The temperature is chosen to ensure an appropriate decomposition rate of the AIBN initiator. The reaction time will influence the final monomer conversion.
-
-
Termination: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to an excess of a non-solvent, such as cold methanol, while stirring vigorously.
-
Isolation: Collect the precipitated polymer by filtration.
-
Drying: Dry the polymer under vacuum at room temperature until a constant weight is achieved.
Characterization of Poly(methyl 3-(3-(chlorosulfonyl)phenyl)acrylate)
Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and purity.
| Technique | Purpose | Expected Results |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the polymer structure and determine monomer conversion. | Broadening of proton signals corresponding to the polymer backbone. Persistence of signals from the phenyl ring and the methyl ester group. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | Characteristic peaks for S=O stretching of the sulfonyl chloride group (~1375 and ~1180 cm⁻¹), C=O stretching of the ester group (~1730 cm⁻¹), and aromatic C-H stretching. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). | A narrow and monomodal peak, indicating a controlled polymerization with a low PDI (typically < 1.3 for RAFT). |
| Thermal Gravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Onset of decomposition temperature, indicating the temperature at which the polymer starts to degrade. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the polymer. | A step-change in the heat flow, corresponding to the Tg, which is an important parameter for understanding the physical state of the polymer. |
Potential Applications of the Functional Polymer
The presence of the reactive chlorosulfonyl group makes poly(methyl 3-(3-(chlorosulfonyl)phenyl)acrylate) a highly valuable precursor for a variety of functional materials.[6][7][8][9]
Logical Flow of Functionalization and Application
Caption: Post-polymerization modification pathways and potential applications of the polymer.
-
Drug Delivery: The chlorosulfonyl groups can be reacted with amine-containing drugs or targeting ligands to form stable sulfonamide linkages, creating polymer-drug conjugates for controlled release applications.
-
Ion-Exchange Membranes: Hydrolysis of the chlorosulfonyl groups to sulfonic acid moieties would yield a polyelectrolyte.[10] Such polymers are candidates for the fabrication of proton-exchange membranes for fuel cells or water purification systems.[11][12]
-
Functional Coatings and Resins: Reaction with various nucleophiles (e.g., alcohols, thiols) allows for the tuning of surface properties, leading to applications in biocompatible coatings, adhesives, or specialty resins.[13]
-
Biomaterials: The ability to conjugate biomolecules such as peptides or proteins to the polymer backbone opens avenues for the development of novel biomaterials for tissue engineering and diagnostics.[14]
Conclusion
The polymerization of this compound via RAFT offers a reliable and controlled route to a versatile functional polymer. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the potential of this promising material in a wide range of scientific and industrial applications. The ability to perform post-polymerization modifications on the reactive chlorosulfonyl group is a key advantage, enabling the creation of tailor-made polymers with specific functionalities.
References
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Functionalized Polystyrene and Polystyrene-Containing Material Platforms for Various Applications. ResearchGate. Available at: [Link]
-
Functionalized Polystyrene Microspheres. NANOPARTICLETECH. Available at: [Link]
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Advancements in Functionalized Polystyrene: Unlocking New Applications in Materials Science. nanomicronspheres. Available at: [Link]
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Full article: Functionalized Polystyrene and Polystyrene-Containing Material Platforms for Various Applications. Taylor & Francis. Available at: [Link]
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Functionalized polystyrene nanoparticles as a platform for studying bio–nano interactions. Beilstein Journal of Nanotechnology. Available at: [Link]
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Overcoming monomer limitations in RAFT polymerization using photoredox catalysis. American Chemical Society. Available at: [Link]
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Controlled Free-Radical Polymerization of n-Butyl Acrylate by Reversible Addition−Fragmentation Chain Transfer in the Presence of tert-Butyl Dithiobenzoate. A Kinetic Study. Macromolecules. Available at: [Link]
-
RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. UNCW. Available at: [Link]
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Let's learn RAFT polymerization remotely! | Wako Blog | Laboratory Chemicals. Wako. Available at: [Link]
-
Reversible addition−fragmentation chain-transfer polymerization. Wikipedia. Available at: [Link]
-
Synthesis and Characterization of Novel Perfluoro Aromatic Side Chain Sulfonated PSU Ionomers. ACS Polymers Au. Available at: [Link]
-
Synthesis and Characterization of Sulfonated Poly(Phenylene) Containing a Non-Planar Structure and Dibenzoyl Groups. MDPI. Available at: [Link]
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Sulfonyl-containing polymer and its alumina nanocomposite with high Abbe number and high refractive index. Optica Publishing Group. Available at: [Link]
-
Synthesis and characterization of cytocompatible sulfonated polyanilines. PubMed. Available at: [Link]
-
Synthesis of Polystyrene Sulfonate and Its Characterization as a Polymer Electrolyte Membrane. Akta Kimia Indonesia. Available at: [Link]
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Application Notes & Protocols: (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate, a Dual-Reactivity Probe for Covalent Ligand Discovery
Abstract & Introduction
The landscape of drug discovery is continually evolving, with a renewed focus on covalent inhibitors that offer enhanced potency, prolonged pharmacodynamic effects, and the ability to target traditionally "undruggable" proteins.[1][2] Chemical probes are indispensable tools in this arena, enabling target identification, validation, and the exploration of complex biological pathways.[2][3] We present here a detailed guide to the application of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate, a unique chemical probe featuring two distinct electrophilic "warheads": a sulfonyl chloride and an α,β-unsaturated ester (acrylate).
Sulfonyl-based electrophiles have emerged as privileged warheads in chemical biology, prized for their unique balance of stability in aqueous media and reactivity toward a broad range of nucleophilic amino acid residues.[4][5] Unlike traditional probes that often target the hyper-nucleophilic cysteine, sulfonyl fluorides and chlorides can form stable covalent adducts with serine, threonine, tyrosine, lysine, and histidine.[1][5][6] This reactivity, however, is not promiscuous; it is highly context-dependent and significantly accelerated by the unique microenvironment of a protein's binding pocket, a phenomenon known as "proximity-enhanced reactivity".[7]
The acrylate moiety, a classic Michael acceptor, provides a second, orthogonal mode of reactivity, primarily targeting the thiol side chain of cysteine residues.[8] The dual-reactivity nature of this compound makes it a powerful and versatile tool for exploring the liganded proteome, with the potential to identify proteins that possess multiple nucleophilic sites in close proximity or to serve as a scaffold for developing highly selective covalent inhibitors.
This document provides a comprehensive overview of the probe's mechanism of action, best practices for its use, and detailed protocols for its application in proteome-wide target discovery.
Probe Overview and Principle of Action
This compound is a small molecule designed for covalent protein modification. Its utility stems from the presence of two distinct electrophilic centers.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 610801-83-7[9] |
| Molecular Formula | C₁₀H₉ClO₄S[9] |
| Molecular Weight | 260.69 g/mol [9] |
| Appearance | White to off-white solid |
| Storage | Sealed in dry, 2-8°C[9] |
The Dual-Warhead Mechanism
The probe's unique power lies in its ability to engage with cellular nucleophiles through two different chemical mechanisms. Understanding this duality is critical for experimental design and data interpretation.
-
Sulfonyl Chloride (SuFEx Reactivity): The sulfonyl chloride (R-SO₂Cl) group is a potent electrophile that reacts with strong nucleophiles. This reaction is analogous to the well-studied Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[10][11] While sulfonyl fluorides are generally preferred for their greater stability, sulfonyl chlorides exhibit similar reactivity profiles, albeit with a higher susceptibility to hydrolysis. This warhead can form stable covalent sulfonamide or sulfonate ester bonds with the side chains of Lysine, Tyrosine, Serine, Threonine, and Histidine .[5][10] The reaction is highly dependent on the pKa and accessibility of the target residue within a binding pocket.
-
Acrylate (Michael Addition): The acrylate moiety is a classic α,β-unsaturated carbonyl system, making it an excellent Michael acceptor. This electrophile readily undergoes conjugate addition with soft nucleophiles. In a biological context, its primary and most rapid reaction is with the thiol side chain of Cysteine residues.[8]
This dual functionality allows the probe to cast a wider net in target discovery campaigns, potentially identifying novel binding sites that would be missed by single-warhead probes.
Caption: Dual reactivity of the chemical probe.
Experimental Guidelines & Best Practices
Successful application of this probe requires careful attention to its handling, storage, and the parameters of the labeling experiment.
| Parameter | Recommendation | Rationale |
| Probe Handling | Prepare stock solutions in anhydrous DMSO (e.g., 10-100 mM). Aliquot and store desiccated at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | The sulfonyl chloride moiety is susceptible to hydrolysis. Anhydrous solvent and proper storage are crucial to maintain probe integrity and reactivity. |
| Working Concentration | 10-100 µM for cell lysate labeling. Titration is highly recommended for each new system. | Balances effective labeling with minimizing off-target effects. Higher concentrations can lead to promiscuous labeling and protein precipitation. |
| Incubation Time | 30 minutes to 2 hours. | Covalent modification is time-dependent. An initial time course experiment is recommended to determine the optimal incubation period for target engagement. |
| Incubation Temperature | 4°C to 37°C. Start with 4°C or room temperature. | Lower temperatures (4°C) minimize protein degradation and non-specific reactivity. Physiological temperatures (37°C) may be required for some targets but can increase probe hydrolysis. |
| Reaction Buffer | Phosphate or HEPES-based buffers (pH 7.2-7.8). | Maintains physiological pH to preserve protein structure and function. Avoid buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) as they will react directly with the probe. |
Core Protocol: Competitive Profiling for Target Identification
Because this compound lacks a reporter handle (e.g., biotin or an alkyne), the most powerful method for identifying its targets is through competitive profiling.[12] In this workflow, we pre-incubate a proteome with our unlabeled probe to occupy its binding sites. Then, we add a broad-spectrum, alkyne-tagged covalent probe to label all remaining accessible sites. A subsequent click reaction attaches biotin, allowing for enrichment of labeled proteins. By using quantitative mass spectrometry, we can identify proteins whose enrichment is significantly reduced in the sample pre-treated with our probe of interest. These "competed" proteins are the candidate targets.
Caption: Workflow for target identification via competitive profiling.
Materials
-
This compound (Probe)
-
Cell lysate from relevant cell line or tissue
-
Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4, with protease inhibitors)
-
Broad-spectrum alkyne-tagged probe (e.g., Iodoacetamide-Alkyne or a promiscuous Sulfonyl Fluoride-Alkyne)
-
Click Chemistry Reagents: Biotin-Azide, Copper(II) Sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS, PBS with 0.1% SDS)
-
Mass Spectrometry-grade Trypsin
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)
-
LC-MS/MS equipment and reagents
Step-by-Step Protocol
A. Proteome Preparation
-
Harvest Cells: Harvest cultured cells and wash twice with ice-cold PBS.
-
Lyse Cells: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse by sonication or Dounce homogenization on ice.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Quantify Protein: Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay). Normalize the concentration of all samples to 1-2 mg/mL with Lysis Buffer.
B. Competitive Labeling
-
Set up Reactions: For each condition (e.g., DMSO control, 10 µM Probe, 50 µM Probe), aliquot 1 mL of the normalized cell lysate into a microcentrifuge tube.
-
Pre-incubation: Add the Probe (from a 100x DMSO stock) or an equivalent volume of DMSO to the respective tubes.
-
Incubate: Incubate for 1 hour at room temperature with gentle rotation.
-
Causality Note: This step allows the unlabeled probe to bind to its specific protein targets, effectively "blocking" those sites from subsequent modification.
-
-
Broad-Spectrum Labeling: Add the alkyne-tagged probe to all tubes to a final concentration of 5-10 µM.
-
Incubate Again: Incubate for an additional 30 minutes at room temperature with gentle rotation.
-
Causality Note: The alkyne probe labels all available nucleophilic sites that were not blocked by the initial treatment.
-
C. Click Reaction and Protein Enrichment
-
Prepare Click Reagents: Prepare fresh premixed click reagents: Biotin-Azide (100 µM final), TCEP (1 mM final), TBTA (100 µM final), and CuSO₄ (1 mM final).
-
Perform Click Reaction: Add the click reagent mixture to each lysate sample. Incubate for 1 hour at room temperature.
-
Causality Note: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction specifically and covalently attaches a biotin tag to the alkyne-labeled proteins, preparing them for enrichment.
-
-
Prepare Beads: While the click reaction proceeds, wash streptavidin-agarose beads three times with PBS.
-
Enrichment: Add the washed streptavidin beads to each sample and incubate for 1.5 hours at 4°C with rotation to capture biotinylated proteins.
-
Wash Beads: Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads sequentially with 1% SDS in PBS, 1 M NaCl, and finally three times with PBS to remove non-specifically bound proteins.
D. Sample Preparation for Mass Spectrometry
-
On-Bead Digestion: Resuspend the washed beads in Digestion Buffer. Add mass spectrometry-grade trypsin.
-
Incubate: Incubate overnight at 37°C with shaking to digest the captured proteins into peptides.
-
Collect Peptides: Centrifuge the tubes to pellet the beads and carefully collect the supernatant containing the peptides.
-
Desalting: Desalt the peptides using a C18 StageTip or equivalent protocol.
-
Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.
E. Data Analysis
-
Database Search: Search the raw mass spectrometry data against a relevant protein database to identify peptides and proteins.
-
Quantification: Use a label-free quantification (LFQ) or similar algorithm to determine the relative abundance of each protein across the different samples (DMSO vs. Probe-treated).
-
Identify Targets: True targets of this compound will show a dose-dependent decrease in abundance in the probe-treated samples compared to the DMSO control. Apply statistical analysis (e.g., t-test, volcano plot) to identify proteins with significantly reduced signals.
Troubleshooting
| Problem | Possible Cause | Solution |
| No significant competition observed | Probe is inactive. | Check storage conditions. Synthesize or purchase a fresh batch. Confirm reactivity with a simple nucleophile like N-acetyl-L-cysteine via LC-MS. |
| Probe concentration is too low. | Perform a dose-response experiment with higher concentrations of the probe (e.g., up to 200 µM). | |
| Incubation time is too short. | Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr). | |
| High background / many non-specific proteins | Insufficient washing of beads. | Increase the number of washes and/or the stringency of the wash buffers (e.g., include urea in one wash step). |
| Probe concentration is too high. | Reduce the concentration of the probe to improve selectivity. | |
| Poor peptide recovery | Inefficient trypsin digestion. | Ensure trypsin is active and buffer conditions are optimal (pH ~8). Consider adding a denaturant like urea during digestion. |
Conclusion
This compound represents a versatile and powerful tool for chemical biology and drug discovery. Its dual-reactivity, targeting a broad range of nucleophilic amino acids through two distinct mechanisms, enables comprehensive profiling of the ligandable proteome. The protocols and guidelines presented here provide a robust framework for researchers to employ this probe in target identification and validation efforts, ultimately accelerating the development of novel covalent therapeutics.
References
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New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). Journal of Medicinal Chemistry. [10][11]
-
Sulfonyl Fluorides - Enamine. (n.d.). Enamine Store. [13]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [3][4]
-
Am Ende, C. W., et al. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 14(44), 12376–12392. [1][6]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [5]
-
Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). Semantic Scholar.
-
Am Ende, C. W., et al. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science.
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Publications.
-
Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing.
-
Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. (2020). PMC - NIH.
-
Ward, C. C., et al. (2020). Chemoproteomic methods for covalent drug discovery. PMC - PubMed Central.
-
Varga, Z., et al. (2022). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry.
-
Covalent chemical probes. (2023). PMC - NIH.
-
Use of covalent binding small molecules to identify novel chemical... (n.d.). ResearchGate.
-
Application Notes and Protocols for Click Chemistry-Enabled 2-Phenoxyethane-1-sulfonyl Fluoride Probes. (n.d.). Benchchem.
-
Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites. (n.d.). Benchchem.
-
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). RSC Publishing.
-
Applications of Sulfonyl Fluorides. (n.d.). ResearchGate.
-
A selection of sulfonyl fluorides used as biological probes and chemical reagents. (n.d.). ResearchGate.
-
Target Identification Strategies. (2024). Discovery On Target.
-
Application Notes and Protocols for Incorporating Sulfamoyl Fluorides into Peptide Probes. (n.d.). Benchchem.
-
Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. (n.d.). Biosynth.
-
Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. (2016). ACS Publications.
-
610801-83-7|this compound. (n.d.). BLDpharm.
-
Ethyl 3-(3-chlorosulfonylphenyl)acrylate. (n.d.). PubChem.
-
Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. (1998). PubMed.
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Application Notes and Protocols for (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate as a Bifunctional Linker
Introduction: A Versatile Heterobifunctional Tool for Covalent Conjugation
In the landscape of bioconjugation and drug development, bifunctional linkers are indispensable tools for covalently connecting two molecular entities. (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate emerges as a versatile heterobifunctional linker, offering two distinct reactive moieties for sequential or orthogonal conjugation strategies. This molecule incorporates a sulfonyl chloride and a methyl acrylate group, each exhibiting specific reactivity profiles that can be harnessed for the precise construction of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), protein-peptide fusions, and surface modifications.
The sulfonyl chloride group is highly electrophilic and reacts efficiently with primary and secondary amines to form stable sulfonamide bonds.[1][2][3] This reactivity is well-suited for targeting lysine residues on proteins or other amine-containing biomolecules. The methyl acrylate moiety, on the other hand, is an excellent Michael acceptor, readily undergoing conjugate addition with thiol groups, such as those found in cysteine residues, to form stable thioether linkages.[4][5][6][7][8] The distinct reactivity of these two functional groups allows for a controlled, stepwise conjugation process, minimizing the formation of undesirable homodimers.[9]
This technical guide provides a comprehensive overview of the applications of this compound, complete with detailed protocols, mechanistic insights, and practical considerations for its effective use in your research.
Chemical Properties and Reactivity
| Property | Value | Source |
| Molecular Formula | C10H9ClO4S | [10] |
| Molecular Weight | 260.7 g/mol | PubChem |
| Appearance | Likely a solid | General Chemical Knowledge |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, DCM) | General Chemical Knowledge |
| Reactive Group 1 | Sulfonyl Chloride (-SO2Cl) | [11] |
| Reactive Group 2 | Methyl Acrylate (-CH=CHCO2CH3) | [5][7] |
The strategic placement of the sulfonyl chloride and methyl acrylate groups on the phenyl ring allows for their independent reactivity to be exploited. The sulfonyl chloride is a "hard" electrophile, preferring to react with "hard" nucleophiles like amines. Conversely, the acrylate is a "soft" electrophile, favoring reactions with "soft" nucleophiles like thiols. This differential reactivity is the cornerstone of its utility as a heterobifunctional linker.
Reaction Mechanisms
Sulfonamide Bond Formation
The reaction of the sulfonyl chloride with a primary or secondary amine proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. A base is typically required to neutralize the HCl byproduct and to deprotonate the amine, increasing its nucleophilicity.
Caption: Mechanism of Sulfonamide Formation.
Thioether Bond Formation (Michael Addition)
The reaction of the acrylate with a thiol occurs through a Michael addition (conjugate addition) mechanism. A thiolate anion, generated under basic conditions, acts as the nucleophile and attacks the β-carbon of the acrylate double bond. Subsequent protonation of the resulting enolate yields the stable thioether conjugate.
Caption: Mechanism of Thiol-Acrylate Michael Addition.
Experimental Protocols
Protocol 1: Two-Step Protein-Peptide Conjugation
This protocol describes the conjugation of a protein (containing accessible lysine residues) to a cysteine-containing peptide using this compound.
Step 1: Modification of the Protein with the Linker
-
Protein Preparation: Prepare a solution of the protein (e.g., an antibody) in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be amine-free (e.g., PBS, pH 7.2-8.0) to avoid competing reactions.
-
Linker Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent such as DMF or DMSO at a concentration of 10-100 mM.
-
Reaction: Add a 5-20 molar excess of the linker stock solution to the protein solution with gentle stirring. The optimal molar excess should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis against the reaction buffer. The resulting acrylate-modified protein is now ready for the next step.
Step 2: Conjugation of the Acrylate-Modified Protein with the Cysteine-Containing Peptide
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer.
-
Conjugation Reaction: Add a 1.5-5 molar excess of the peptide solution to the purified acrylate-modified protein solution.
-
pH Adjustment (Optional but Recommended): For efficient Michael addition, the pH of the reaction mixture can be adjusted to 7.5-8.5 to favor the formation of the more nucleophilic thiolate anion.[6]
-
Incubation: Incubate the reaction mixture at room temperature for 2-6 hours or at 4°C overnight.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or N-acetylcysteine, to react with any remaining acrylate groups.
-
Purification: Purify the final protein-peptide conjugate using SEC or another suitable chromatography method to remove unreacted peptide and quenching reagents.
Caption: Two-Step Protein-Peptide Conjugation Workflow.
Protocol 2: Immobilization of a Thiol-Containing Ligand to an Amine-Functionalized Surface
This protocol outlines the immobilization of a thiol-containing ligand (e.g., a peptide or oligonucleotide) onto a surface functionalized with primary amines.
Step 1: Activation of the Amine-Functionalized Surface with the Linker
-
Surface Preparation: Ensure the amine-functionalized surface (e.g., an amine-coated microplate or bead) is clean and dry.
-
Linker Solution: Prepare a solution of this compound in an anhydrous aprotic solvent (e.g., DMF or DCM) at a concentration of 1-10 mg/mL. Include a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), at a 1.5-2 molar excess relative to the linker.
-
Activation Reaction: Immerse the amine-functionalized surface in the linker solution and incubate at room temperature for 2-4 hours with gentle agitation.
-
Washing: Thoroughly wash the surface with the reaction solvent, followed by a non-reactive solvent like methanol or isopropanol, to remove excess linker and base. Dry the surface under a stream of nitrogen.
Step 2: Coupling of the Thiol-Containing Ligand
-
Ligand Solution: Prepare a solution of the thiol-containing ligand in a suitable buffer (e.g., PBS, pH 7.5-8.5).
-
Coupling Reaction: Immerse the acrylate-activated surface in the ligand solution and incubate at room temperature for 2-12 hours with gentle agitation.
-
Washing: Wash the surface extensively with the coupling buffer, followed by deionized water, to remove any non-covalently bound ligand.
-
Blocking (Optional): To block any unreacted acrylate groups, the surface can be incubated with a solution of a small molecule thiol (e.g., β-mercaptoethanol) or a protein solution (e.g., BSA).
-
Final Wash and Storage: Perform a final wash with deionized water and dry the surface. Store the ligand-immobilized surface under appropriate conditions.
Troubleshooting and Best Practices
-
Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride group is susceptible to hydrolysis, especially in the presence of water. It is crucial to use anhydrous solvents for the linker stock solution and during the initial reaction with amines.
-
Controlling the Degree of Labeling: The extent of protein modification in Protocol 1 can be controlled by adjusting the molar ratio of the linker to the protein and the reaction time. Over-modification can lead to protein aggregation and loss of activity.
-
Side Reactions of Acrylates: At high pH, the methyl ester of the acrylate can be susceptible to hydrolysis. Additionally, primary amines can also react with acrylates via aza-Michael addition, although this reaction is generally slower than the reaction with thiols.[12] To favor the thiol-acrylate reaction, it is recommended to perform the sulfonyl chloride reaction first.
-
Use of Reducing Agents: Ensure that no reducing agents, such as DTT or TCEP, are present during the Michael addition step, as they will compete for the acrylate groups. If the protein or peptide contains disulfide bonds that need to be reduced to generate a free thiol, the reducing agent must be removed prior to the conjugation reaction.
-
Monitoring the Reaction: The progress of the conjugation reactions can be monitored by various analytical techniques, including SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the controlled and efficient conjugation of biomolecules. Its distinct reactivity towards amines and thiols provides a robust platform for the synthesis of well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. By understanding the underlying reaction mechanisms and following the outlined protocols and best practices, researchers can effectively leverage the capabilities of this valuable chemical tool.
References
-
Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Publications. Available at: [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing. Available at: [Link]
-
The Relationship between Thiol-acrylate Photopolymerization Kinetics and Hydrogel Mechanics: An Improved Model Incorporating Photobleaching and Thiol-Michael Addition. PubMed Central. Available at: [Link]
-
Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. Available at: [Link]
-
Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. PubMed. Available at: [Link]
-
Amines as Nucleophiles. Chemistry LibreTexts. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. Available at: [Link]
-
Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent. PubMed. Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]
-
Conjugate Addition Reactions Combined with Free-Radical Cross-Linking for the Design of Materials for Tissue Engineering. ACS Publications. Available at: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. N/A. Available at: [Link]
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Application Notes & Protocols: (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate for Targeted Drug Delivery
Abstract
The strategic design of linkers is paramount in the development of effective targeted drug delivery systems, particularly in the realm of Antibody-Drug Conjugates (ADCs).[1][2] A linker must not only covalently attach a potent payload to a targeting moiety, such as a monoclonal antibody, but also maintain stability in systemic circulation and permit controlled release at the target site.[1][3] This document provides a detailed technical guide on the application of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate , a heterobifunctional linker, for the synthesis of targeted drug conjugates. We will explore its unique chemical reactivity, providing step-by-step protocols for its conjugation to proteins and subsequent payload attachment, along with methods for characterization.
Introduction: The Architectural Role of a Bifunctional Linker
Targeted therapies, such as ADCs, are a cornerstone of modern precision medicine, designed to deliver cytotoxic agents directly to diseased cells, thereby minimizing off-target toxicity.[2][4] The efficacy of these constructs is critically dependent on the linker connecting the antibody and the drug.[1] this compound is a versatile linker possessing two distinct reactive handles, enabling a sequential and controlled conjugation strategy.
-
Sulfonyl Chloride (-SO₂Cl): This group is a highly reactive electrophile that readily forms stable sulfonamide bonds with nucleophilic primary amines, such as the ε-amino group of lysine residues found abundantly on the surface of antibodies.[5][6][7] This reaction is highly efficient and forms a very stable linkage.
-
Methyl Acrylate (-C=C-COOCH₃): This moiety is an α,β-unsaturated ester, which functions as an excellent Michael acceptor. It reacts efficiently with soft nucleophiles, most notably thiols (-SH) from cysteine residues, to form a stable thioether bond via a conjugate addition reaction.[8][9][10]
This dual reactivity allows for a two-stage conjugation process: first, attachment of the linker to the antibody via its lysine residues, followed by the attachment of a thiol-containing payload to the linker's acrylate group. This approach provides control over the conjugation process and allows for the purification of an activated antibody-linker intermediate before the introduction of the often highly toxic payload.
Reaction Mechanisms and Principles
Stage 1: Sulfonamide Bond Formation
The initial conjugation step involves the reaction of the linker's sulfonyl chloride group with primary amines on the protein surface. The mechanism is a classic nucleophilic acyl substitution.[5] The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to a transient tetrahedral intermediate. The chloride ion, being an excellent leaving group, is subsequently eliminated, resulting in the formation of a stable sulfonamide bond and releasing hydrochloric acid (HCl).[5][11]
To maximize reaction efficiency, the pH of the reaction buffer is typically maintained between 8.0 and 9.5. This slightly alkaline condition ensures that a significant population of the lysine ε-amino groups (pKa ~10.5) are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the sulfonyl chloride, which becomes more rapid at very high pH.[12]
Caption: Workflow for Stage 1 conjugation.
Stage 2: Michael Addition for Payload Attachment
Once the antibody is functionalized with the acrylate moiety, a thiol-containing payload can be attached. The Michael addition is a nucleophilic addition of a carbanion or another nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[9] In this protocol, the thiol group of the payload acts as the Michael donor. The reaction is typically catalyzed by a mild base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the β-carbon of the acrylate, leading to the formation of a stable thioether linkage.[9][13]
Caption: Workflow for Stage 2 payload attachment.
Experimental Protocols
Protocol 1: Covalent Attachment of Linker to Targeting Antibody
Objective: To functionalize a monoclonal antibody with this compound via lysine residues.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab, IgG1): 5 mg/mL
-
Conjugation Buffer: 50 mM Sodium Borate, 150 mM NaCl, pH 8.5
-
This compound (Linker)
-
Anhydrous, amine-free Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or Size Exclusion Chromatography (SEC) system.
-
Storage Buffer: Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Conjugation Buffer to remove any primary amine-containing buffers (e.g., Tris).
-
Adjust the antibody concentration to 5 mg/mL. Keep the antibody solution on ice.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMF.
-
Rationale: The sulfonyl chloride is moisture-sensitive and will hydrolyze over time. Anhydrous solvent is critical to preserve its reactivity.
-
-
Conjugation Reaction:
-
Add a calculated volume of the 10 mM linker stock solution to the antibody solution to achieve a desired molar excess (e.g., 5-fold, 10-fold, or 20-fold molar excess of linker to antibody).
-
Gently mix by pipetting and allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Rationale: The molar ratio of linker to antibody is a key parameter that influences the final number of linkers per antibody, which will affect the Drug-to-Antibody Ratio (DAR).[2][3]
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM Tris to quench any unreacted sulfonyl chloride groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Alternatively, for larger scales, use an SEC column (e.g., Superdex 200) equilibrated with the same buffer.
-
Collect the protein-containing fractions.
-
-
Characterization & Storage:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Confirm successful conjugation using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. Expect a mass shift corresponding to the number of attached linkers.
-
Store the purified antibody-linker conjugate at 4°C for short-term use or at -80°C for long-term storage.
-
| Molar Excess of Linker | Incubation Time (hr) | Expected Linkers per Antibody |
| 5:1 | 1 | 2 - 4 |
| 10:1 | 2 | 4 - 7 |
| 20:1 | 2 | 6 - 9 |
| Table 1: Representative conditions for linker conjugation to a typical IgG1 antibody. Actual results may vary. |
Protocol 2: Conjugation of Thiol-Payload to Activated Antibody
Objective: To conjugate a thiol-containing payload to the acrylate-functionalized antibody to form the final ADC.
Materials:
-
Purified Antibody-Linker Conjugate (from Protocol 1)
-
Thiol-containing payload (e.g., a derivative of Monomethyl auristatin E with a thiol handle)
-
Payload Conjugation Buffer: PBS, pH 7.5, containing 5 mM EDTA
-
Thiol-reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification: SEC system
-
Storage Buffer: PBS, pH 7.4, or other formulation buffer.
Procedure:
-
Payload Preparation:
-
Prepare a 10 mM stock solution of the thiol-payload in anhydrous DMSO.
-
If the payload exists as a disulfide dimer, it must first be reduced. Dissolve the payload in Payload Conjugation Buffer and add a 2-fold molar excess of TCEP. Incubate for 1 hour at room temperature.
-
-
Conjugation Reaction:
-
To the antibody-linker conjugate in Payload Conjugation Buffer, add a 5 to 10-fold molar excess of the thiol-payload solution per available acrylate site.
-
Rationale: A molar excess of the payload drives the Michael addition reaction to completion. The number of available sites is estimated from the characterization in Protocol 1.
-
Allow the reaction to proceed overnight (12-16 hours) at 4°C with gentle mixing.
-
-
Purification:
-
Purify the ADC from unreacted payload and payload-related species using an SEC column equilibrated in the final storage buffer.
-
Collect the monomeric ADC peak, avoiding any aggregate peaks that may elute earlier.
-
-
Comprehensive Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR. This is one of the most critical quality attributes of an ADC.[3][14]
-
UV-Vis Spectroscopy: If the payload has a unique absorbance wavelength distinct from the antibody, the DAR can be calculated using the Beer-Lambert law from absorbance readings at 280 nm and the payload's λ_max.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs. The relative peak areas can be used to calculate the average DAR and assess heterogeneity.
-
-
Purity and Aggregation: Use SEC-HPLC to determine the percentage of monomeric ADC and quantify any high molecular weight aggregates.[14]
-
Mass Spectrometry: Use ESI-MS on the reduced and deglycosylated ADC (light and heavy chains) to confirm payload attachment and identify conjugation sites.
-
Store the final, purified ADC at 4°C or as determined by stability studies.
-
Conclusion and Field Insights
The use of this compound offers a robust and controllable method for the production of targeted drug conjugates. The orthogonality of its reactive groups—the rapid reaction of the sulfonyl chloride with lysines followed by the specific Michael addition of a thiol-payload—provides a clear advantage in process control. Researchers should pay close attention to reaction parameters such as pH, molar ratios, and the use of anhydrous solvents to ensure high-yield, reproducible conjugations. Comprehensive analytical characterization at each stage is mandatory to ensure the final conjugate is well-defined, pure, and suitable for its intended therapeutic application.[1][4][14] The resulting sulfonamide and thioether bonds provide high stability in vivo, a critical attribute for ensuring the payload remains attached until the ADC reaches its target.
References
- Perspectives and Characterization on Antibody–Drug Conjugates.
-
Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. PubMed. [Link]
- Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Preprints.org.
- Antibody-Drug Conjugate (ADC) Characterization. Beijing Baite Paike Biotechnology Co., Ltd..
-
Efficient Synthesis of Polymer Prodrug by Thiol–Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. ACS Publications. [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health. [Link]
- How does Ethyl Sulfonyl Chloride react with amines?. Dakenchem.
- Microwave-assisted sulfonylation of amines under solvent- and catalyst-free conditions. Royal Society of Chemistry.
-
23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]
-
State of the Art in Dual-Curing Acrylate Systems. MDPI. [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]
-
Affinity-Based Methods for Site-Specific Conjugation of Antibodies. ACS Publications. [Link]
-
Overview of Methods & Payloads for Antibody Conjugation. Creative Biolabs. [Link]
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Acme Bioscience.
-
Small-Molecule—Protein Conjugation Procedures. Springer Nature Experiments. [Link]
-
Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. [Link]
-
Surface Modification Using Thiol−Acrylate Conjugate Addition Reactions. ResearchGate. [Link]
-
Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. ResearchGate. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ACS Publications. [Link]
- Lysine bioconjugation on native albumin with a sulfonyl acryl
Sources
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- 4. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 14. Antibody-Drug Conjugate (ADC) Characterization | Beijing Baite Paike Biotechnology Co., Ltd. [en.biotech-pack.com]
Application Notes and Protocols for (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate Derivatives in Click Chemistry
Introduction: A Dual-Reactivity Platform for Advanced Bioconjugation
In the landscape of modern chemical biology and drug development, the precise and stable linkage of molecules is paramount. (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate and its derivatives represent a novel class of hetero-bifunctional crosslinkers, poised to offer unique advantages in the construction of complex bioconjugates. These reagents are engineered with two distinct reactive centers: a sulfonyl chloride and an electrophilic acrylate. This dual-functionality allows for a sequential, two-stage click-type reaction cascade, enabling the targeted modification of biomolecules and the subsequent attachment of a second payload molecule.
The sulfonyl chloride group provides a robust handle for initial conjugation, primarily targeting nucleophilic amine residues such as the ε-amino group of lysine on protein surfaces.[1] This reaction forms a highly stable sulfonamide bond, a linkage known for its resilience in biological media.[2] A key feature of this initial reaction is the anticipated in-situ generation of a highly reactive Michael acceptor. The reaction of the sulfonyl chloride with an amine is expected to proceed via an addition-elimination mechanism, which, upon elimination of HCl, unmasks the acrylate functionality. This newly formed, electronically activated alkene is then primed for a subsequent, highly efficient aza-Michael addition reaction with a second, distinct nucleophile. This sequential approach provides a powerful strategy for creating well-defined, multi-component systems, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, or surface-immobilized biomolecules.
This document provides a comprehensive guide to the application of this compound derivatives, detailing the underlying chemical principles and offering step-by-step protocols for their use in bioconjugation.
Mechanism of Action: A Sequential Click Cascade
The utility of this compound derivatives hinges on a two-step sequential reaction mechanism. This process allows for the controlled and directional linkage of two different molecular entities to a primary target, such as a protein.
Step 1: Sulfonamide Bond Formation and In-Situ Generation of a Michael Acceptor
The primary reaction involves the sulfonyl chloride moiety with a primary amine, typically the lysine residues on a protein's surface. This reaction proceeds under mild, biocompatible conditions to form a stable sulfonamide linkage. Critically, this initial conjugation event is designed to activate the second reactive site. The elimination of hydrochloric acid during the sulfonylation reaction is hypothesized to generate a highly electrophilic acrylate system, ready for the subsequent reaction.
Step 2: Aza-Michael Addition for Secondary Conjugation
The newly formed acrylate moiety serves as a potent Michael acceptor.[3] It can readily react with a second nucleophile, such as an amine- or thiol-containing payload molecule (e.g., a fluorescent dye, a small molecule drug, or a biotin tag), via an aza- or thia-Michael addition. This second reaction is also highly efficient and proceeds under mild conditions, fulfilling the criteria of a click reaction.
Visualizing the Reaction Pathway and Experimental Workflow
To better illustrate the underlying principles, the following diagrams outline the reaction mechanism and a typical experimental workflow for protein modification.
Caption: Sequential reaction mechanism of the bifunctional linker.
Caption: General experimental workflow for two-step protein conjugation.
Application Protocols
The following protocols provide detailed methodologies for the application of this compound derivatives in bioconjugation.
Protocol 1: Two-Step Fluorescent Labeling of a Model Protein (e.g., Bovine Serum Albumin)
This protocol describes the sequential conjugation of the bifunctional linker to Bovine Serum Albumin (BSA), followed by the attachment of an amine-containing fluorescent dye.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Amine-reactive fluorescent dye (e.g., 5-(aminoacetamido)fluorescein)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Spectrophotometer
-
Mass Spectrometer (MALDI-TOF or ESI-MS)
Procedure:
Step 1: Conjugation of the Linker to BSA
-
Protein Preparation: Dissolve BSA in the Labeling Buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Linker Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: While gently stirring the BSA solution, add a 10- to 20-fold molar excess of the dissolved linker. Protect the reaction from light and incubate at room temperature for 2 hours.
-
Purification: To remove the unreacted linker, purify the BSA-linker conjugate using a pre-equilibrated SEC column with PBS (pH 7.4). Collect the protein-containing fractions.
Step 2: Conjugation of the Fluorescent Dye
-
Dye Preparation: Prepare a 10 mg/mL stock solution of the amine-reactive fluorescent dye in anhydrous DMSO.
-
Second Labeling Reaction: To the purified BSA-linker conjugate, add a 20- to 50-fold molar excess of the dissolved fluorescent dye.
-
Incubation: Incubate the reaction mixture for 4 hours at room temperature, protected from light.
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes.
-
Final Purification: Remove unreacted dye by SEC or extensive dialysis against PBS (pH 7.4).
Characterization:
-
Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the final conjugate at 280 nm (for protein) and the excitation maximum of the dye. The DOL is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Mass Spectrometry: Confirm the covalent modification and determine the heterogeneity of the conjugate population by MALDI-TOF or ESI-MS analysis.[4][5]
| Parameter | Recommended Condition | Rationale |
| Labeling pH (Step 1) | 8.0 - 9.0 | The deprotonated amine of lysine is more nucleophilic, facilitating the reaction with the sulfonyl chloride. |
| Labeling pH (Step 2) | 7.5 - 8.5 | Favorable for the aza-Michael addition without promoting significant hydrolysis of the ester group on the linker. |
| Linker Molar Excess | 10-20 fold | Ensures efficient initial labeling of the protein. |
| Dye Molar Excess | 20-50 fold | Drives the second conjugation step to completion. |
| Solvent for Reagents | Anhydrous DMSO or DMF | Sulfonyl chlorides are sensitive to hydrolysis; anhydrous solvents are crucial for maintaining reactivity. |
Protocol 2: Synthesis of a Small Molecule-Linker Conjugate for Drug Development
This protocol outlines the reaction of the bifunctional linker with an amine-containing small molecule drug, creating a derivative ready for subsequent conjugation to a targeting moiety.
Materials:
-
Amine-containing small molecule drug (Drug-NH2)
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
NMR Spectrometer
-
High-Resolution Mass Spectrometer (HRMS)
Procedure:
-
Reaction Setup: Dissolve the amine-containing drug (1 equivalent) in anhydrous DCM. Add a non-nucleophilic base such as TEA or DIPEA (1.2 equivalents).
-
Linker Addition: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture with a mild aqueous acid (e.g., 1 M HCl), followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired Drug-Linker conjugate.
Characterization:
-
NMR Spectroscopy: Confirm the structure of the conjugate using ¹H and ¹³C NMR. The formation of the sulfonamide bond will result in a characteristic downfield shift of the protons adjacent to the amine.[3]
-
Mass Spectrometry: Verify the exact mass of the product using HRMS (ESI-TOF).
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM or THF | Prevents hydrolysis of the sulfonyl chloride. |
| Base | TEA or DIPEA | Acts as an acid scavenger for the HCl generated during the reaction. |
| Temperature | 0 °C to room temperature | Controls the initial reactivity and prevents potential side reactions. |
| Purification | Silica Gel Chromatography | Standard method for purifying small organic molecules. |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous characterization of the final products.
-
Spectroscopic Confirmation: For protein conjugates, a clear increase in absorbance at the dye's characteristic wavelength, coupled with the protein's absorbance at 280 nm, provides initial evidence of successful labeling.
-
Mass Analysis: Mass spectrometry is the definitive method to confirm covalent bond formation. An increase in the molecular weight of the protein corresponding to the mass of the linker and payload provides unambiguous proof of conjugation. For small molecules, HRMS confirms the elemental composition.
-
Chromatographic Purity: The purification steps using SEC or dialysis are crucial. Analysis of the final product by SEC should show a single, clean peak corresponding to the labeled protein, free from unconjugated reagents.
Conclusion and Future Perspectives
This compound derivatives are versatile and powerful tools for researchers in chemistry, biology, and medicine. Their unique dual-reactivity allows for the construction of complex, well-defined molecular architectures through a sequential click-chemistry approach. The stability of the resulting sulfonamide and thioether/aminoether linkages makes these reagents particularly suitable for applications where conjugate stability is critical, such as in the development of next-generation antibody-drug conjugates and advanced imaging probes. The protocols provided herein serve as a robust starting point for the exploration of these exciting bifunctional linkers in a wide array of scientific endeavors.
References
- Southan, G. J., & Cronin, L. (2018). Bifunctional protein cross-linking reagents improve labeling of cytoskeletal proteins for qualitative and quantitative fluorescence microscopy. Journal of Histochemistry & Cytochemistry, 66(5), 335-353.
- Stepanov, A. V., et al. (2020). Branched Linkers for Site-Specific Fluorescent Labeling of Antibodies. Molecules, 25(21), 5022.
- Modarresi-Alam, A. R., et al. (2009). Dynamic 1H NMR spectroscopic study of the ring inversion in N-sulfonyl morpholines--studies on N-S interactions. The Journal of organic chemistry, 74(13), 4740–4746.
- Glembockyte, V., et al. (2019). Development of bifunctional fluorescent probes and their application to α-helix labelling. Chemical Science, 10(33), 7729–7736.
- BenchChem. (2025). Application Notes and Protocols for Fluorescent Labeling of Proteins with m-PEG16-Mal. BenchChem.
- Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog.
- ResearchGate. (2013). The best protocol for FITC labeling of proteins.
- Goo, Y. A., et al. (2006). Identification of Disulfide-Containing Chemical Cross-Links in Proteins Using MALDI-TOF/ TOF-Mass Spectrometry. Analytical chemistry, 78(23), 8094–8101.
- Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(15), 9276-9327.
- Matos, M. J., Jiménez-Osés, G., & Gouverneur, V. (2018). Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent. Methods in molecular biology (Clifton, N.J.), 1787, 237–248.
- Wang, J., et al. (2021). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Analytical Methods, 13(20), 2345-2352.
- Nacsa, E. D., & Lambert, T. H. (2015). Synthesis of sulfonyl chloride substrate precursors. Supporting Information for Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox.
- Leitner, A., et al. (2012). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Molecular & cellular proteomics : MCP, 11(4), M111.014126.
- Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics. CRC Press/Taylor & Francis.
- Kalkhof, S., & Sinz, A. (2008). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of proteomics, 71(4), 401–414.
- Baker, J. R., & Neame, P. J. (1987). Isolation and characterization of the link proteins. Methods in enzymology, 144, 401–412.
- ResearchGate. (2020). NMR spectroscopic characterization of polyhalodisulfides via sulfenyl chloride inverse vulcanization with sulfur monochloride.
- Francis, M. B., et al. (2010). Identification of Highly Reactive Sequences For PLP-Mediated Bioconjugation Using a Combinatorial Peptide Library. Journal of the American Chemical Society, 132(45), 15941–15943.
- Ban, H., et al. (2017). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Molecules, 22(10), 1667.
- Cárdenas-Galindo, L., et al. (2012).
- Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents. Thermo Fisher Scientific.
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- Klein, J. S., et al. (2014). Design and characterization of structured protein linkers with differing flexibilities. Protein engineering, design & selection : PEDS, 27(10), 325–330.
- Trivedi, R., et al. (2008). Conjugate addition of benzyl amine and methyl acrylate using different solvents. Arkivoc, 2008(14), 119-125.
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Application Notes & Protocols: Synthesis and Evaluation of Novel Kinase Inhibitors from (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis, purification, characterization, and biochemical evaluation of a novel class of kinase inhibitors derived from the versatile starting material, (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate. The core synthetic strategy involves the formation of a sulfonamide linkage, a privileged scaffold in medicinal chemistry, by reacting the sulfonyl chloride moiety with a variety of primary and secondary amines.[1][2] This guide offers detailed, step-by-step protocols, explains the scientific rationale behind experimental choices, and provides troubleshooting guidance. Furthermore, we present a robust protocol for evaluating the inhibitory activity of the synthesized compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis implicated in cancer progression.[3][4]
Introduction: The Sulfonamide Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies.
The sulfonamide functional group (R-SO₂NR'R'') is a key pharmacophore in a multitude of approved drugs and clinical candidates.[2][5] Its prevalence stems from its ability to act as a bioisostere for other functional groups like carboxylic acids and amides, its capacity to form crucial hydrogen bonds with protein targets, and its favorable physicochemical properties that can enhance drug-like characteristics such as solubility and metabolic stability.[3] In the context of kinase inhibition, the sulfonamide moiety can engage in key interactions within the ATP-binding pocket or allosteric sites of various kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), B-Raf, and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][6][7]
The starting material, this compound, offers a unique platform for generating a diverse library of potential kinase inhibitors. The highly reactive sulfonyl chloride group serves as a handle for introducing a wide array of amine-containing fragments, allowing for the systematic exploration of structure-activity relationships (SAR). The acrylate moiety, while potentially susceptible to side reactions, also presents an opportunity for further chemical modification to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.
Synthetic Strategy and Rationale
The central transformation in this protocol is the reaction of the sulfonyl chloride group of this compound with a primary or secondary amine to form a stable sulfonamide bond.
Diagram of the General Synthetic Scheme:
Caption: General synthetic route to novel kinase inhibitors.
Key Considerations and Mitigation of Side Reactions
A critical aspect of this synthesis is the potential for aza-Michael addition of the amine to the electron-deficient alkene of the acrylate moiety.[8] This side reaction can compete with the desired sulfonamide formation. To favor the desired reaction, the following strategies are employed:
-
Reaction Temperature: The reaction is conducted at a low temperature (0 °C to room temperature). The sulfonylation of an amine is generally a rapid process, while the Michael addition is often slower at lower temperatures.
-
Stoichiometry and Order of Addition: A slight excess of the amine can be used to ensure complete consumption of the sulfonyl chloride. However, a large excess should be avoided as it may promote the Michael addition.[9] Slow, dropwise addition of the sulfonyl chloride solution to the amine solution can also help to control the reaction and minimize side products.
-
Choice of Base: A non-nucleophilic base such as pyridine or triethylamine is used to scavenge the HCl generated during the reaction. Pyridine can also act as a nucleophilic catalyst for the sulfonylation reaction.
Detailed Experimental Protocols
General Protocol for the Synthesis of Novel Sulfonamide Kinase Inhibitors
This protocol describes the synthesis of a representative kinase inhibitor using 4-chloroaniline as the amine component. This protocol can be adapted for a wide range of primary and secondary amines.
Materials and Reagents:
-
This compound
-
4-Chloroaniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.5 equivalents) to the solution and stir for 5 minutes.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting sulfonyl chloride indicates the completion of the reaction.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure sulfonamide product.[6][10][11]
Table 1: Representative Synthesis Data
| Parameter | Value |
| Starting Material | This compound |
| Amine | 4-Chloroaniline |
| Product | (E)-Methyl 3-(3-((4-chlorophenyl)sulfamoyl)phenyl)acrylate |
| Yield | 85-95% (typical) |
| Physical Appearance | White to off-white solid |
Characterization of Synthesized Compounds
The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the product.[2][12][13][14][15][16] The disappearance of the sulfonyl chloride proton signal and the appearance of the sulfonamide N-H proton signal (for primary amine reactants) are key indicators of successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compound.[17][18]
-
Purity Analysis: The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC).
Biochemical Evaluation: VEGFR-2 Kinase Inhibition Assay
To assess the potential of the synthesized compounds as kinase inhibitors, a robust and sensitive biochemical assay is required. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[10][19][20][21]
Diagram of the ADP-Glo™ Kinase Assay Workflow:
Caption: Simplified VEGFR-2 signaling pathway.
Conclusion
The synthetic route and evaluation protocols detailed in this application note provide a robust framework for the discovery and characterization of novel kinase inhibitors based on the this compound scaffold. By systematically varying the amine component, researchers can generate a diverse library of compounds for screening against a panel of kinases. The provided protocols for synthesis, purification, characterization, and biochemical evaluation are designed to be reproducible and adaptable, empowering researchers in their quest for the next generation of targeted therapeutics.
References
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Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]
- Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery: Volume 2.
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
- Sulfonamide purification process.
-
(a) ¹H-NMR, (b) ¹³C-NMR of sulfonamide derivative (DMSA), and (c)... ResearchGate. [Link]
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Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PMC. [Link]
- Amine acrylate addition reaction products.
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Purification of Organic Compounds by Flash Column Chromatography. J. Vis. Exp.. [Link]
-
Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PMC. [Link]
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Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. PubMed. [Link]
-
Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]
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Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. PMC. [Link]
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Vemurafenib Pathway, Pharmacodynamics. PharmGKB. [Link]
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Running a flash column. Chemistry LibreTexts. [Link]
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VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]
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Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules. [Link]
-
ADP-Glo™ Kinase Assay. ResearchGate. [Link]
-
Epidermal growth factor receptor. Wikipedia. [Link]
-
The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. ResearchGate. [Link]
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Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. ResearchGate. [Link]ethenylphenyl-3-oxopropylbenzoate_a_key_intermediate_of_Montelukast)
-
How to prevent second addition of Acrylate Compound to Primary Amines? ResearchGate. [Link]
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EGFR Inhibitor Pathway, Pharmacodynamics. PharmGKB. [Link]
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Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
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Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron. [Link]
-
Novel synthesis and structural characterization of a high-affinity paramagnetic kinase probe for the identification of non-ATP site binders by nuclear magnetic resonance. PubMed. [Link]
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Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Organic Preparations and Procedures International. [Link]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Recent developments in the synthesis of N-aryl sulfonamides. RSC Advances. [Link]
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File:EGFR signaling pathway.png. Wikimedia Commons. [Link]
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Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. MDPI. [Link]
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Purifying ionic compounds by flash column chromatography. Biotage. [Link]
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BRAF Gene. GeneCards. [Link]
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A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Magnetic Resonance in Chemistry. [Link]
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Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts. ResearchGate. [Link]
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Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this key chemical intermediate. As Senior Application Scientists, we have structured this resource to address problems from a mechanistic perspective, ensuring you not only solve the immediate issue but also understand the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy and safety.
Q1: What is the recommended synthetic strategy for preparing this compound?
A: The most reliable and commonly employed strategy is the Mizoroki-Heck reaction. This approach involves the palladium-catalyzed cross-coupling of an aryl halide, specifically 3-halobenzenesulfonyl chloride (iodo or bromo derivatives are preferred), with methyl acrylate. This method is advantageous for several reasons:
-
Stereoselectivity: The Heck reaction mechanism inherently favors the formation of the thermodynamically more stable (E)-isomer, which is typically the desired product.
-
Convergence: It constructs the core C-C bond and sets the stereochemistry in a single, efficient step.
-
Functional Group Tolerance: Modern Heck reaction conditions are generally tolerant of the sulfonyl chloride functional group, minimizing the need for protecting group strategies.
An alternative route, such as the chlorosulfonation of methyl cinnamate, is less ideal. Chlorosulfonic acid is a highly aggressive reagent that can lead to a mixture of regioisomers and potential side reactions with the acrylate double bond, complicating purification.
Q2: What are the critical safety precautions I should take during this synthesis?
A: Safety is paramount. Key hazards include:
-
Sulfonyl Chlorides: These compounds are highly reactive towards nucleophiles, particularly water. They will hydrolyze to the corresponding sulfonic acids, releasing HCl gas. All manipulations must be performed under strictly anhydrous conditions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: While generally stable, palladium catalysts, especially when finely divided (like palladium on carbon or palladium black), can be pyrophoric. Handle them in an inert atmosphere where possible and avoid creating dust.
-
Solvents and Reagents: Use anhydrous solvents. Reagents like triethylamine are corrosive and flammable. Always consult the Safety Data Sheet (SDS) for every chemical used in the protocol.
Troubleshooting the Mizoroki-Heck Reaction
The Heck reaction is the cornerstone of this synthesis. Below are common problems and their solutions.
Q1: My reaction shows low or no conversion of the aryl halide starting material. What are the likely causes?
A: This is one of the most common issues and can usually be traced to catalyst deactivation or suboptimal reaction conditions.
-
Cause 1: Catalyst Inactivation: The active Pd(0) species in the catalytic cycle is susceptible to oxidation by atmospheric oxygen. If your solvent and reaction vessel are not properly deoxygenated, the catalyst will be oxidized to inactive Pd(II) species.
-
Solution 1: Ensure all solvents are rigorously degassed before use (e.g., by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes). The reaction should be set up and run under a positive pressure of an inert atmosphere (N₂ or Ar).
-
Cause 2: Inappropriate Base: The base is critical for regenerating the Pd(0) catalyst at the end of the cycle. An incorrect choice or insufficient amount of base can stall the reaction. Both organic (like triethylamine, Et₃N) and inorganic bases (like Na₂CO₃, K₂CO₃) can be effective.[1]
-
Solution 2: Triethylamine is a common choice, but if issues persist, consider a bulkier amine base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate. Ensure at least 1.5-2.0 equivalents of the base are used.
-
Cause 3: Low Reaction Temperature: Heck reactions typically require elevated temperatures (80-120 °C) to proceed at a reasonable rate, especially when using less reactive aryl bromides.
-
Solution 3: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction by TLC or LC-MS. Be aware that excessively high temperatures can promote catalyst decomposition.
Experimental Protocol: Typical Heck Coupling Conditions
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 3-Iodobenzenesulfonyl chloride | Iodoarenes are more reactive than bromoarenes. |
| Olefin | Methyl Acrylate (1.2-1.5 equiv) | A slight excess drives the reaction to completion. |
| Catalyst | Pd(OAc)₂ (1-5 mol%) | A common and effective Pd(II) precatalyst. |
| Ligand | PPh₃ or P(o-tol)₃ (2-4 equiv relative to Pd) | Stabilizes the Pd(0) species and facilitates the reaction. |
| Base | Triethylamine (2.0 equiv) | Neutralizes the H-X generated during the reaction. |
| Solvent | Anhydrous, Degassed DMF or Acetonitrile | Polar aprotic solvents that solubilize the reactants. |
| Temperature | 100 °C | Provides sufficient thermal energy for catalytic turnover. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Heck Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Q2: My reaction mixture turned black, and a precipitate formed. What is happening?
A: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black".[2] This occurs when the Pd(0) species agglomerates and precipitates out of solution, rendering it catalytically inactive.
-
Cause 1: Ligand Dissociation/Decomposition: At high temperatures, the phosphine ligands that stabilize the Pd(0) center can dissociate or degrade. The "naked" Pd(0) atoms are then free to aggregate.
-
Solution 1: Consider using a more thermally stable or sterically bulky ligand, such as tri(o-tolyl)phosphine (P(o-tol)₃) or a bidentate phosphine ligand like dppf. Alternatively, lowering the reaction temperature slightly may help, though it will slow the reaction rate.
-
Cause 2: Incorrect Pd:Ligand Ratio: An insufficient amount of ligand can leave the palladium center vulnerable to aggregation.
-
Solution 2: Ensure you are using an adequate ligand-to-palladium ratio. For monodentate ligands like PPh₃, a ratio of 2:1 to 4:1 (ligand:Pd) is standard.
Troubleshooting Workflow: Low Conversion
Caption: A logical workflow for troubleshooting low Heck reaction conversion.
Troubleshooting Product Isolation and Purification
Even with a successful reaction, isolating the pure product can be challenging due to the nature of the sulfonyl chloride group.
Q1: My sulfonyl chloride product is hydrolyzing during aqueous workup or column chromatography. How can I prevent this?
A: The sulfonyl chloride moiety is highly electrophilic and susceptible to hydrolysis by water, which converts it to the corresponding sulfonic acid. This is a critical issue that can drastically lower your isolated yield.
-
Cause: Presence of Water: Standard aqueous workups or using silica gel for chromatography without proper precautions introduces water, leading to hydrolysis. The resulting sulfonic acid is highly polar and can be difficult to separate from the desired product.
-
Solution: Anhydrous Workup and Purification:
-
Workup: After the reaction is complete, cool the mixture, dilute it with a non-polar, anhydrous solvent like dichloromethane (DCM) or ethyl acetate, and filter it through a pad of Celite® or silica gel to remove the precipitated base salts and palladium black. Avoid any aqueous washes.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Purification: If chromatography is necessary, use a less polar solvent system (e.g., hexanes/ethyl acetate) and work quickly. Some researchers report "dry-flashing" the column with the eluent before loading the sample. Alternatively, recrystallization from a non-protic solvent system (e.g., toluene/hexanes) is a superior method for purification as it avoids prolonged contact with a stationary phase that can hold adsorbed water. The low solubility of sulfonyl chlorides in water often allows them to be precipitated from the reaction mixture in high purity by adding water, a technique that can be successful if done quickly and at low temperatures.[3]
-
Detailed Protocol: Anhydrous Workup
-
Cooling and Filtration: Once the reaction is deemed complete by TLC/LC-MS, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with 5-10 volumes of anhydrous ethyl acetate.
-
Filtration: Filter the suspension through a short plug of silica gel or Celite® in a fritted funnel, washing the plug with additional anhydrous ethyl acetate to ensure all product is collected.
-
Concentration: Combine the filtrates and concentrate in vacuo using a rotary evaporator. Be careful not to heat the flask excessively.
-
Final Purification: The resulting crude oil or solid should be purified immediately. Recrystallization is the preferred method. Dissolve the crude material in a minimal amount of a moderately polar solvent (e.g., DCM or toluene) at room temperature and slowly add a non-polar solvent (e.g., hexanes) until the solution becomes cloudy. Allow the solution to stand, ideally at a lower temperature (4 °C or -20 °C), to induce crystallization. Collect the pure crystals by filtration.
By understanding the mechanistic vulnerabilities of the reaction and the chemical sensitivities of the product, you can effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields and purity.
References
-
Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324. [Link]
-
Jones, M. L., et al. (2017). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm, 8(3), 617-622. [Link]
-
Jones, M. L., et al. (2017). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. National Institutes of Health. [Link]
- US Patent 2715142A. Process for preparing vinyl sulfonamides.
-
Fawcett, F., et al. (2022). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science, 13(23), 6858-6864. [Link]
-
Faller, J. W., et al. (2011). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Proceedings of the National Academy of Sciences, 108(22), 8932-8935. [Link]
-
Wang, Z., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(11), 2969. [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Köhler, K., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848. [Link]
-
Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(8), 1348-1352. [Link]
-
Nacsa, E. D., & Lambert, T. H. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
-
Ambler, C. M., et al. (2014). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 18(10), 1263-1270. [Link]
-
Reddit. (2021). Practical Heck Reaction problems! r/chemhelp. [Link]
-
Chiappe, C., & Pieraccini, D. (2005). The Heck Reaction in Ionic Liquids: Progress and Challenges. Journal of the Brazilian Chemical Society, 16(5), 865-887. [Link]
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Wallace, D. J., & Klauber, D. J. (2001). A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology. Organic Process Research & Development, 5(4), 403-405. [Link]
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Side reactions of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate with nucleophiles
Technical Support Center: (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this bifunctional reagent. We provide in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you overcome common challenges and prevent unwanted side reactions in your experiments.
Overview: The Dual Reactivity of a Versatile Reagent
This compound is a valuable building block in chemical synthesis due to its two distinct reactive sites. Understanding the chemoselectivity of these sites is critical for successful experimental outcomes.
-
Aryl Sulfonyl Chloride (-SO₂Cl): This is a highly electrophilic "hard" center, making it the primary target for nucleophilic substitution by amines, alcohols, and thiols to form stable sulfonamides, sulfonate esters, and thioesters, respectively. This reaction is typically fast and is the intended pathway in most applications.
-
α,β-Unsaturated Ester (Acrylate): This system functions as a "soft" electrophilic center, susceptible to conjugate addition (Michael addition) by soft nucleophiles.[1][2] The β-carbon of the double bond can be attacked, leading to the formation of a new carbon-nucleophile or heteroatom-nucleophile bond.
This guide is structured in a question-and-answer format to directly address the most common issues encountered when working with this reagent.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Part 1: Issues Related to the Sulfonyl Chloride Group
This section focuses on the most common reaction pathway and its associated problems, such as low yields and unexpected byproducts.
Q1: My sulfonamide (or sulfonate ester) formation reaction is suffering from low yield. What are the most likely causes and how can I fix them?
A1: Low yields in reactions targeting the sulfonyl chloride are almost always traced back to a few key experimental parameters. Here is a systematic checklist to diagnose the issue.
-
Cause 1: Hydrolysis of the Sulfonyl Chloride.
-
Explanation: Aryl sulfonyl chlorides are highly sensitive to moisture.[3] Water acts as a nucleophile, attacking the electrophilic sulfur atom to hydrolyze the sulfonyl chloride to the corresponding sulfonic acid (3-(2-(methoxycarbonyl)vinyl)benzenesulfonic acid). This sulfonic acid is unreactive towards amines or alcohols under standard conditions and represents a dead-end for your desired product.[3][4]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents (e.g., dichloromethane, acetonitrile, THF). Ensure they are stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[3]
-
Reagent Quality: Use a fresh bottle of this compound. If the bottle is old or has been opened multiple times, the reagent may already be partially hydrolyzed. The purity of the amine or alcohol nucleophile is also crucial; ensure it is dry.[3]
-
-
-
Cause 2: Inappropriate Base or Stoichiometry.
-
Explanation: The reaction of a sulfonyl chloride with a primary or secondary amine (or alcohol) generates one equivalent of hydrochloric acid (HCl). This acid can protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this HCl.
-
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used. Ensure the base is pure and dry.[3]
-
Stoichiometry: A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[3]
-
-
-
Cause 3: Poor Temperature Control.
-
Explanation: These reactions are often exothermic. Running the reaction at elevated temperatures can accelerate side reactions, including decomposition and potential Michael addition (see Part 2).
-
Troubleshooting Steps:
-
Initial Cooling: Begin the reaction at 0 °C by adding the sulfonyl chloride solution dropwise to a cooled solution of the nucleophile and base.[3]
-
Controlled Warming: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
-
Q2: I have a significant amount of a polar, water-soluble byproduct that is not my desired product. What is it?
A2: This byproduct is almost certainly the sulfonic acid formed from the hydrolysis of your starting material, as described in Q1. Aryl sulfonyl chlorides have low solubility in water, which can sometimes protect them from rapid hydrolysis, but any dissolved portion is highly susceptible.[5][6] This property can, however, be exploited during purification.
-
Identification: The sulfonic acid will have a distinct mass in LC-MS analysis (M-H)⁻ corresponding to the replacement of -Cl with -OH. In ¹H NMR, the aromatic protons adjacent to the sulfonic acid group may show a slight shift compared to the sulfonyl chloride.
-
Purification Strategy: During aqueous workup, the sulfonic acid salt will preferentially partition into the aqueous layer, especially after a basic wash (e.g., with NaHCO₃ solution), while your desired sulfonamide/ester remains in the organic layer.
Q3: My secondary amine reacts to form a product that crashes out of solution and is difficult to work with. Is this normal?
A3: Yes, this is a known behavior and is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.[7][8]
-
Primary Amines: Form N-substituted sulfonamides that still possess an acidic proton on the nitrogen. In the presence of a base (like excess alkali in the workup), this proton can be removed to form a water-soluble salt.[7][9]
-
Secondary Amines: Form N,N-disubstituted sulfonamides. These products lack an acidic proton on the nitrogen and are therefore insoluble in aqueous alkali.[8] This insolubility can cause them to precipitate from the reaction mixture or during workup.
Troubleshooting Tip: If precipitation is an issue, consider using a solvent system in which the final product has better solubility. For workup, avoid a strong basic wash if you want to keep the product in the organic phase and instead rely on chromatography for purification.
Part 2: Side Reactions Involving the Acrylate System
While the sulfonyl chloride is the more reactive site, the acrylate moiety can participate in unwanted side reactions, particularly with certain nucleophiles.
Q4: After successfully forming the sulfonamide with my primary/secondary amine, I am observing a second product with a mass corresponding to the addition of another equivalent of my amine. What is this side reaction?
A4: You are likely observing an aza-Michael addition .[1] After the initial reaction at the sulfonyl chloride, unreacted amine in the mixture can act as a nucleophile in a 1,4-conjugate addition to the electron-deficient double bond of the acrylate.
-
Mechanism: The amine attacks the β-carbon of the acrylate, leading to the formation of a 1,5-adduct after protonation. This is a common reactivity pattern for α,β-unsaturated carbonyl compounds.[2][10]
-
When to Expect It: This side reaction is most prevalent when:
-
Using an excess of a non-hindered primary or secondary amine.
-
Running the reaction at elevated temperatures or for extended periods.
-
The nucleophilicity of the amine is high.
-
Q5: How can I prevent or minimize this unwanted Michael addition?
A5: Suppressing the Michael addition relies on controlling the reaction conditions to favor the faster, desired reaction at the sulfonyl chloride.
-
Stoichiometric Control: Avoid using a large excess of the amine nucleophile. The ideal approach is the slow, dropwise addition of the amine to the sulfonyl chloride solution (inverse addition) to keep the instantaneous concentration of the amine low.
-
Temperature Management: Keep the reaction temperature low (0 °C to room temperature). Higher temperatures provide the activation energy needed for the slower Michael addition to occur.
-
Reaction Time: Monitor the reaction closely. Once the starting sulfonyl chloride is consumed, proceed with the workup to prevent the slow formation of the Michael adduct over time.
-
Choice of Base: Use a bulky, non-nucleophilic base like DIPEA, which is less likely to catalyze the Michael addition compared to smaller bases.
Data & Workflow Summaries
Troubleshooting Low Yields: A Summary Table
| Symptom | Probable Cause | Recommended Action |
| Low product yield; polar byproduct detected | Hydrolysis of sulfonyl chloride | Use anhydrous solvents, run under inert atmosphere, check reagent quality.[3][5] |
| Reaction stalls or is incomplete | Insufficient or inadequate base | Use 1.1-1.5 eq. of a dry, non-nucleophilic base (e.g., TEA, DIPEA).[3] |
| Formation of multiple products | Reaction temperature too high | Start reaction at 0 °C and allow to warm slowly.[3] |
| Formation of a higher MW adduct | Michael addition of nucleophile | Control stoichiometry (inverse addition), keep temperature low, limit reaction time.[1] |
| Product precipitates during reaction/workup | Reaction with a secondary amine | The N,N-disubstituted sulfonamide is insoluble in alkali; adjust solvent or workup.[8] |
Visual Workflow: Diagnosing Reaction Failures
Caption: A decision tree for troubleshooting common side reactions.
Visual Scheme: Competing Reaction Pathways
Caption: The main reaction pathways for the title compound.
Validated Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a reliable starting point for the reaction of this compound with a primary or secondary amine.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.05 eq.) in a separate flask in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting sulfonyl chloride is consumed (typically 1-4 hours).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (to remove excess amine and base), saturated aq. NaHCO₃ (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure sulfonamide.
References
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health (NIH). [Link]
-
Leaving Group Conversions - Sulfonyl Chlorides. Pearson. [Link]
-
Alcohols react with sulfonyl chlorides to form. Chegg.com. [Link]
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]
-
Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]
-
Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). Common Organic Chemistry. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (NIH). [Link]
-
Michael addition reaction. Wikipedia. [Link]
-
Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Substitution at the α-Carbons of α,β-Unsaturated Carbonyl Compounds: anti-Michael Addition. ResearchGate. [Link]
-
Reaction Amines With Aryl Sulphonyl Chloride. YouTube. [Link]
-
Synthesis of an Sulfonamide, why is this step neccessary? Reddit. [Link]
-
Preparation of sulfonamides from N-silylamines. National Institutes of Health (NIH). [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Chemical Reactions of Amines - Reaction with Arylsulphonyl Chloride. Shaalaa.com. [Link]
-
Michael Addition. Organic Chemistry Tutor. [Link]
-
CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. [Link]
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. shaalaa.com [shaalaa.com]
- 9. youtube.com [youtube.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Optimizing Sulfonamide Synthesis with (E)-Methyl 3-(3-chlorosulfonyl)phenyl)acrylate
Welcome to the technical support center for the advanced synthesis of sulfonamides utilizing (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the unique challenges and opportunities presented by this versatile reagent. Our focus is on practical, field-tested insights to enhance the efficiency, yield, and purity of your sulfonamide synthesis.
Introduction to the Reagent: A Molecule of Dual Reactivity
This compound is a bifunctional molecule featuring both a highly reactive sulfonyl chloride group and an acrylate moiety, which can act as a Michael acceptor. This dual reactivity is a double-edged sword: it offers pathways to complex molecular architectures but also presents a significant challenge in achieving chemoselectivity. The primary goal of the protocols and troubleshooting guides provided here is to enable the selective reaction of an amine with the sulfonyl chloride group to form the desired sulfonamide, while minimizing or eliminating the competing Michael addition to the acrylate system.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound with an amine?
A1: There are two main competing reactions: the desired sulfonamide formation at the sulfonyl chloride moiety and the undesired Michael addition of the amine to the electron-deficient double bond of the acrylate group. The nucleophilic amine can attack either the electrophilic sulfur atom of the sulfonyl chloride or the β-carbon of the methyl acrylate.
Q2: How can I favor sulfonamide formation over Michael addition?
A2: Chemoselectivity can be influenced by several factors. Generally, sulfonylation is a faster reaction than Michael addition, especially at lower temperatures. Therefore, conducting the reaction at 0 °C or below can significantly favor the formation of the sulfonamide. Additionally, the choice of base and the steric hindrance of the amine can play a crucial role.
Q3: What is the recommended storage condition for this compound?
A3: To maintain its reactivity and prevent hydrolysis, the reagent should be stored in a tightly sealed container in a dry environment at 2-8°C[1]. Exposure to moisture will lead to the hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid, significantly reducing the yield of your desired product.
Q4: Can I use primary and secondary amines in this reaction?
A4: Yes, both primary and secondary amines can be used. However, their reactivity and the potential for side reactions will differ. Primary amines are generally more reactive and may be more prone to Michael addition under certain conditions. Sterically hindered secondary amines are more likely to selectively react at the less sterically encumbered sulfonyl chloride group.
Q5: What are the common side products I should look out for?
A5: Besides the Michael adduct, other potential side products include the hydrolyzed sulfonyl chloride (sulfonic acid), and in the case of primary amines, the formation of a bis-sulfonated product where two molecules of the sulfonyl chloride react with one primary amine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Sulfonamide | 1. Hydrolysis of this compound: The sulfonyl chloride is highly sensitive to moisture. 2. Inactive Amine: The amine may be of poor quality or protonated. 3. Inappropriate Base: The base may not be strong enough to neutralize the HCl generated, leading to protonation of the amine. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use a fresh, high-purity amine. Ensure the reaction medium is not acidic before the addition of the sulfonyl chloride. 3. Use a non-nucleophilic organic base like triethylamine or pyridine (at least 1.1 equivalents). |
| Significant Formation of Michael Adduct | 1. High Reaction Temperature: Michael additions are often favored at higher temperatures (thermodynamic control). 2. Excess Amine or Prolonged Reaction Time: These conditions can increase the likelihood of the slower Michael addition occurring. 3. Less Sterically Hindered Amine: Primary amines and less hindered secondary amines are more prone to Michael addition. | 1. Perform the reaction at low temperatures (0 °C to -20 °C) to favor the kinetically faster sulfonylation.[2][3][4] 2. Use a slight excess of the amine (1.1-1.2 equivalents) and monitor the reaction closely by TLC to stop it upon consumption of the sulfonyl chloride. 3. If possible, use a more sterically hindered amine to disfavor attack at the acrylate. |
| Formation of Bis-sulfonated Byproduct (with primary amines) | Incorrect Stoichiometry or Addition Order: Adding the amine to an excess of the sulfonyl chloride can lead to this byproduct. | Slowly add the sulfonyl chloride solution to a solution of the primary amine (use of a syringe pump is recommended). A slight excess of the amine can also help minimize this side reaction. |
| Difficult Purification | Presence of Multiple Products and Starting Materials: A complex reaction mixture can make isolation of the desired sulfonamide challenging. | If simple recrystallization is ineffective, column chromatography on silica gel is the recommended method for purification. A solvent system of ethyl acetate and hexanes is a good starting point for elution. |
Experimental Protocols
Protocol 1: General Procedure for the Chemoselective Synthesis of Sulfonamides
This protocol is optimized to favor the formation of the sulfonamide over the Michael addition product.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or pyridine (1.2 equivalents)
-
Round-bottom flask, magnetic stirrer, and inert gas setup (N₂ or Ar)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the amine and anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C.
-
After the addition is complete, add the anhydrous TEA or pyridine dropwise to the reaction mixture.
-
Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the sulfonyl chloride is consumed (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude sulfonamide product
-
Silica gel (230-400 mesh)
-
Hexanes and Ethyl Acetate (or other suitable solvent system)
-
Chromatography column and accessories
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dry-loaded sample onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure sulfonamide.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Visualizing the Workflow
Diagram 1: General Sulfonamide Synthesis Workflow
Caption: A typical workflow for sulfonamide synthesis.
Diagram 2: Competing Reaction Pathways
Caption: Competing pathways in the reaction.
References
- Chu, W., et al. (2007). Isatin sulfonamide analogs containing a Michael addition acceptor: a new class of caspase 3/7 inhibitors. Journal of medicinal chemistry, 50(15), 3751–3755.
-
Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. [Link]
-
Cullen, J. Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. [Link]
-
Lakrout, S., et al. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
-
Macmillan Group. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
-
Ball, N. D., & am Ende, C. W. (2020). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PubMed Central (PMC). [Link]
-
Tao, K. (2020, October 27). Kinetic vs. Thermodynamic Control [Video]. YouTube. [Link]
- Poater, A., et al. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 12(1), 255-263.
-
Falck-Pedersen, M. L., et al. (2019). The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate. [Link]
-
Imanzadeh, G. H., et al. (2007). Microwave-Assisted Michael Addition of Sulfonamides to α,β-Unsaturated Esters: A Rapid Entry to Protected β-Amino Acid Synthesis. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Grygorenko, O. O., et al. (2020). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubMed Central (PMC). [Link]
Sources
Preventing polymerization of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate during storage
Welcome to the technical support guide for (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate (CAS: 610801-83-7). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this reactive bifunctional molecule. Our goal is to ensure the long-term stability and integrity of your material, preventing premature polymerization and degradation.
The unique structure of this compound, featuring both a polymerizable acrylate group and a moisture-sensitive sulfonyl chloride group, necessitates specific storage protocols. Failure to adhere to these guidelines can result in loss of material, inconsistent experimental results, and potential safety hazards.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: The primary objective is to mitigate the two main degradation pathways: free-radical polymerization of the acrylate moiety and hydrolysis of the sulfonyl chloride group. Based on supplier recommendations and the known chemistry of these functional groups, the following conditions are mandatory.[1][2]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Refrigeration significantly slows the rate of thermally-induced polymerization and other decomposition reactions.[1][3] |
| Atmosphere | Sealed in Dry Air | The container must be tightly sealed to prevent moisture ingress, which causes rapid hydrolysis of the sulfonyl chloride.[1] Crucially, do not store under a fully inert atmosphere (e.g., pure nitrogen or argon) unless a non-oxygen-dependent inhibitor is used. Many common phenolic inhibitors (like MEHQ or HQ) require the presence of dissolved oxygen to function as effective radical scavengers.[4][5] |
| Light | Protect from Light | The material is light-sensitive.[3] UV exposure can initiate free-radical polymerization. Always store in an amber or opaque container. |
| Container | Original Supplier Bottle | Use the original, tightly sealed container. Ensure the cap liner is intact and provides a hermetic seal. |
Q2: My vial of this compound has solidified or become a thick gel. What happened?
A2: This is a classic sign of polymerization. The acrylate group in the molecule has reacted with other molecules to form a high-molecular-weight polymer.[6] This process is often initiated by one or more of the following factors:
-
Elevated Temperature: Storage at room temperature or higher can provide the energy needed to initiate thermal polymerization.[6]
-
Light Exposure: UV light can generate free radicals, triggering the polymerization chain reaction.
-
Inhibitor Depletion: Over time or due to improper storage, the inhibitor mixed into the monomer by the manufacturer can be consumed, leaving the material unprotected.
-
Contamination: Impurities, especially radical initiators, can trigger polymerization.
Once the material has polymerized, it is no longer the starting material and cannot be reversed. It must be disposed of according to your institution's hazardous waste guidelines.
Q3: I notice a sharp, acidic smell and the material is fuming slightly upon opening. What does this indicate?
A3: This strongly suggests that the sulfonyl chloride group has undergone hydrolysis due to exposure to moisture.[2] The sulfonyl chloride (-SO₂Cl) reacts with water (H₂O) to produce sulfonic acid (-SO₃H) and hydrochloric acid (HCl) gas.[7] The HCl gas is corrosive and has a sharp, pungent odor. This degradation compromises the integrity of the compound, reducing its purity and potentially affecting its performance in subsequent reactions.
Q4: The normally colorless or white solid has developed a yellow or brown tint. Is it still usable?
A4: Discoloration is a common indicator of chemical decomposition for sulfonyl chlorides and other reactive compounds.[8] While a very faint color change might not significantly impact all applications, any noticeable darkening suggests a loss of purity. For sensitive applications, such as pharmaceutical synthesis or kinetic studies, using a discolored reagent is not recommended as the impurities could lead to unpredictable side reactions or lower yields. It is always best to use a fresh, colorless reagent.[8]
Troubleshooting Guide: Investigating Material Degradation
This guide helps you diagnose the likely cause of material failure and implement corrective actions for future storage.
Issue 1: Suspected Polymerization (Solidified, Gel-like, or Highly Viscous Material)
Step 1: Immediate Safety Assessment
-
DO NOT HEAT THE VIAL. Exothermic polymerization can accelerate upon heating, leading to a dangerous runaway reaction and pressure buildup.[6][9]
-
Handle the vial in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[2]
Step 2: Root Cause Analysis Use the following workflow to determine the likely cause.
Caption: Troubleshooting workflow for suspected polymerization.
Issue 2: Suspected Hydrolysis (Fuming, Acidic Odor, Discoloration)
This issue is almost exclusively caused by exposure to moisture.
Root Cause Analysis:
-
Improper Sealing: Was the vial cap loose or the liner degraded?
-
Environmental Exposure: Was the vial left open to the atmosphere for an extended period, especially on a humid day?
-
Contamination: Was a wet syringe or spatula used to handle the material?
Preventative Measures:
-
Always ensure the container is tightly sealed immediately after use.
-
Minimize the time the container is open to the ambient environment.
-
Handle the material in a dry environment, such as a glove box or under a stream of dry gas, if possible.
-
Use only clean, dry tools for material transfer.
Key Chemical Pathways & Prevention
The dual-reactive nature of this molecule presents two competing degradation pathways that must be controlled.
Caption: Competing degradation pathways and their prevention.
Experimental Protocols
Protocol 1: Standard Storage and Handling Procedure
-
Receiving: Upon receipt, immediately transfer the material to a 2–8°C storage location. Do not leave it at room temperature.
-
Environment: Designate a specific, clearly labeled area in a refrigerator or cold room that is dark.
-
Opening: Before opening for the first time, allow the vial to warm to room temperature in a desiccator for 15-20 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Dispensing: Open the vial, quickly dispense the required amount, and immediately reseal the container tightly. If possible, briefly flush the headspace with dry air or argon before sealing.
-
Returning to Storage: Promptly return the sealed vial to its designated 2–8°C storage location.
Protocol 2: Visual Quality Check Before Use
Before every use, perform this quick check:
-
Physical State: Observe the material. It should be a free-flowing crystalline solid. Note any clumping, gel formation, or complete solidification.
-
Color: The material should be white to off-white. Note any yellow, brown, or dark discoloration.
-
Odor: Upon carefully opening the vial in a fume hood, note any strong, sharp, or acidic odors.
If the material fails any of these checks, it is a sign of degradation. Using compromised material is not recommended.
References
-
Epoxy Oilserv. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]
-
Drockenmuller, E. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]
-
Ghosh, P. (2023). Inhibition of Free Radical Polymerization: A Review. National Institutes of Health (NIH). Retrieved from [Link]
-
European Patent Office. (n.d.). Stabilizers for the prevention of polymerization of \meth\acrylic acid and esters thereof - EP 0672652. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]
- Google Patents. (n.d.). FR2814741A1 - Process for stabilizing acrylic monomers.
- Google Patents. (n.d.). US3816267A - Inhibition of acrylate polymerization.
-
S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS. Retrieved from [Link]
-
Thames River Chemical Corp. (2018). Methyl Acrylate, Inhibited - Safety Data Sheet. Retrieved from [Link]
Sources
- 1. 610801-83-7|this compound|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. data.epo.org [data.epo.org]
- 5. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. trc-corp.com [trc-corp.com]
Technical Support Center: Hydrolysis of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
Welcome to the technical support guide for the hydrolysis of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary insights to navigate the specific challenges associated with this reaction's workup, ensuring the integrity of your target molecule, (E)-3-(3-(hydroxysulfonyl)phenyl)acrylic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup phase of the hydrolysis of this compound.
Q1: My primary goal is to hydrolyze the sulfonyl chloride to a sulfonic acid. However, I'm concerned about the stability of the methyl ester under the reaction conditions. What's the main risk?
The primary risk during the workup is the unintended saponification (hydrolysis) of the methyl ester to a carboxylate under basic conditions.[1] Many standard protocols for quenching sulfonyl chlorides involve a basic wash (e.g., with sodium bicarbonate or sodium hydroxide) to hydrolyze the sulfonyl chloride and neutralize the resulting HCl and sulfonic acid.[2][3] While effective for the sulfonyl chloride, prolonged exposure to even mild bases like NaHCO₃ can lead to the loss of your methyl ester, resulting in the di-acid product.
Key Consideration: The rate of sulfonyl chloride hydrolysis versus the rate of ester saponification is the critical factor. Aryl sulfonyl chlorides can be sluggish to hydrolyze, potentially requiring conditions that are too harsh for the ester.[2]
Q2: I performed a basic quench with saturated sodium bicarbonate solution, and my NMR shows a loss of the methyl ester peak. How can I avoid this?
This is a classic compatibility issue. To hydrolyze the sulfonyl chloride while preserving the methyl ester, you must carefully control the pH and temperature of the workup.
Troubleshooting Steps & Alternatives:
-
Controlled Quench with Water/Ice: The simplest method is to quench the reaction mixture by slowly adding it to ice-cold water with vigorous stirring.[4] This hydrolyzes the sulfonyl chloride to the sulfonic acid without introducing a strong base. The reaction can be exothermic, so slow addition and cooling are crucial.[3][4] The resulting mixture will be acidic due to the formation of both sulfonic acid and HCl.
-
Rapid, Cold Basic Wash: If a basic wash is necessary to remove acidic byproducts, it must be performed quickly and at low temperatures (0 °C). Use a dilute solution of a mild base like sodium bicarbonate and minimize the contact time between the organic and aqueous layers.[1][2]
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide or potassium hydroxide, as they will rapidly saponify the methyl ester.
Q3: After my aqueous workup, I'm having trouble separating the product from unreacted starting material. They seem to have similar polarities. What are my options?
Co-elution during chromatography is a common problem when the starting sulfonyl chloride is not fully consumed.[1]
Solutions:
-
Nucleophilic Quench to Alter Polarity: Before the aqueous workup, add a small amount of a simple nucleophile to the reaction mixture. For instance, adding a few drops of methanol will convert the unreacted sulfonyl chloride into a methyl sulfonate ester. Alternatively, adding a dilute aqueous ammonia solution will form a sulfonamide.[1][2] These derivatives have significantly different polarities than the starting material and the desired sulfonic acid product, making chromatographic separation much more straightforward.
-
Scavenger Resins: For a non-aqueous approach, polymer-bound amine scavenger resins (e.g., PS-Trisamine) are highly effective.[2] After the main reaction is complete, the resin is added to the mixture. It selectively reacts with the excess sulfonyl chloride. The resin is then simply filtered off, leaving the desired product in solution.[2][4] This method is ideal if your product is sensitive to any aqueous conditions.
Q4: I'm observing polymerization of my product during workup or storage. What causes this and how can I prevent it?
The acrylate moiety in your molecule is susceptible to polymerization.[5][6] This can be initiated by heat, light (UV), or contact with chemical initiators like radicals, strong acids, or bases.[5][6]
Prevention Strategies:
-
Maintain Low Temperatures: Perform all workup steps at low temperatures (0-5 °C) to minimize thermally induced polymerization.
-
Use Inhibitors: Commercial methyl acrylate contains inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent polymerization.[7][8] For your synthesized molecule, consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) or MEHQ to the product if it needs to be stored.
-
Avoid Inert Atmosphere During Storage: MEHQ requires the presence of oxygen to function effectively as a polymerization inhibitor.[5][9] Therefore, do not store the final compound under an inert atmosphere like nitrogen or argon if MEHQ is used.[5]
Data Summary: Workup Strategy Comparison
The following table compares different workup strategies for quenching the sulfonyl chloride and their compatibility with the ester and acrylate functionalities.
| Workup Strategy | Description | Pros | Cons | Compatibility with Ester/Acrylate |
| Cold Water/Ice Quench | Reaction mixture is slowly added to crushed ice or ice-cold water. | Simple; avoids bases that can hydrolyze the ester. | Can be exothermic; results in an acidic aqueous phase; may not hydrolyze all sulfonyl chloride. | High: Minimal risk to the ester if kept cold. |
| Cold NaHCO₃ (aq) Wash | Washing the organic layer with cold, saturated sodium bicarbonate solution. | Neutralizes acidic byproducts (HCl, sulfonic acid), facilitating their removal. | Risk of ester saponification; CO₂ evolution can cause pressure buildup.[3] | Moderate: Risk of ester hydrolysis increases with contact time and temperature. |
| Nucleophilic Quench (e.g., NH₃) | Addition of a nucleophile to convert sulfonyl chloride to a derivative (sulfonamide). | Fast reaction; creates a more polar byproduct that is easier to separate.[1][2] | Introduces a new impurity that must be removed. | High: Generally compatible, but the specific nucleophile should be chosen carefully. |
| Scavenger Resin | Use of a solid-supported amine to react with and remove excess sulfonyl chloride. | Excellent for products sensitive to aqueous conditions; simplifies purification (filtration).[2][4] | More expensive; may require longer reaction times for scavenging. | Very High: Ideal for sensitive molecules as it avoids aqueous and basic conditions. |
Experimental Workflow & Protocols
Workflow Diagram: Decision-Making for Workup
This diagram illustrates the logical flow for selecting an appropriate workup procedure.
Caption: Decision workflow for workup of the hydrolysis reaction.
Protocol 1: Recommended Workup via Cold Water Quench
This protocol is advised when the hydrolysis of the sulfonyl chloride is complete or near-complete, and the primary goal is to isolate the sulfonic acid product while preserving the methyl ester.
-
Preparation: Prepare a beaker with crushed ice and deionized water (approx. 10 volumes relative to the reaction solvent volume) and cool it in an ice bath.
-
Quenching: Once the hydrolysis is complete (monitored by TLC or LC-MS), slowly add the reaction mixture dropwise to the vigorously stirring ice/water slurry. Monitor the temperature of the slurry to ensure it remains below 5 °C. The addition is exothermic.[10]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate). The desired sulfonic acid product is highly polar and may have limited solubility in common organic solvents; however, this step is crucial for removing any non-polar organic impurities.
-
Isolation of Sulfonic Acid: The desired product, (E)-3-(3-(hydroxysulfonyl)phenyl)acrylic acid, will predominantly remain in the aqueous layer. This aqueous solution can be used as is for certain applications, or the product can be isolated.
-
Purification (Optional): Isolating sulfonic acids from aqueous solutions can be challenging.[11] Lyophilization (freeze-drying) can remove the water. Alternatively, converting the sulfonic acid to a salt (e.g., by careful addition of a base like ammonia or sodium carbonate) can facilitate crystallization.[12] Purification can also be achieved via ion-exchange chromatography.[11][12]
Protocol 2: Workup Using a Scavenger Resin (for Incomplete Reactions)
This protocol is ideal when unreacted sulfonyl chloride remains and the product is sensitive to aqueous or basic conditions.
-
Resin Selection: Choose an appropriate amine-based scavenger resin (e.g., PS-Trisamine). Use approximately 2-3 equivalents of the resin relative to the initial amount of excess sulfonyl chloride.
-
Scavenging: Once the primary reaction has reached the desired point, add the scavenger resin directly to the reaction mixture (in its organic solvent).
-
Stirring: Stir the mixture at room temperature. Monitor the disappearance of the unreacted sulfonyl chloride by TLC. The scavenging process can take from a few hours to overnight.
-
Filtration: Once scavenging is complete, filter the reaction mixture through a Büchner funnel or a fritted glass funnel to remove the resin.
-
Rinsing: Wash the resin with a small amount of fresh reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure (in vacuo) to yield the crude product, now free of the reactive sulfonyl chloride.
-
Purification: The crude product can then be purified using standard methods like column chromatography or recrystallization.
References
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). Available at: [Link]
-
Jasiński, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides... Molecules, 25(6), 1390. Available at: [Link]
-
Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. Available at: [Link]
- Purification of sulfonic acids. (1970). Google Patents (US3496224A).
-
Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
King, J. F., & Lee, T. M. (1981). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 59(2), 356-361. Available at: [Link]
-
Benzenesulfonyl chloride. Organic Syntheses Procedure. Available at: [Link]
-
Methyl Acrylate. LookChem. Available at: [Link]
- Method for the purification of aryl sulfonic acids and salts. (2002). Google Patents (US20020022743A1).
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (2000). Google Patents (FR2795723A1).
-
Methyl Acrylate: A Special Acrylic Monomer. Gantrade. Available at: [Link]
-
Improved process for the purification of sulfonic acids. (2021). European Patent Office (EP3763700A1). Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]
-
Methyl Acrylate - Stabilized. Synthomer. Available at: [Link]
-
Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives... Arabian Journal of Chemistry, 15(1), 103517. Available at: [Link]
-
Methyl Acrylate (MA) FAQ. Gantrade Corporation. Available at: [Link]
-
Methyl Acrylate. PubChem. Available at: [Link]
-
Acrylic acid synthesis via 3-HPA platform. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some New 3-(3-(Trifluoromethyl)phenyl)acrylic Acid Derived Hydrazide-Hydrazone Scaffolds. ResearchGate. Available at: [Link]
-
Highly Efficient Biobased Synthesis of Acrylic Acid. (2022). Angewandte Chemie International Edition, 61(13), e202115353. Available at: [Link]
-
Synthesis of Acrylic Emulsion Containing High Hydroxyl Content. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gantrade.com [gantrade.com]
- 6. gantrade.com [gantrade.com]
- 7. manavchem.com [manavchem.com]
- 8. Methyl Acrylate | C4H6O2 | CID 7294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. synthomer.com [synthomer.com]
- 10. orgsyn.org [orgsyn.org]
- 11. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 12. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
Welcome to the technical support guide for the synthesis of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate . This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. As Senior Application Scientists, we have compiled field-proven insights and data to ensure your success.
The target molecule is typically synthesized via a Mizoroki-Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with methyl acrylate. While powerful, this reaction requires careful control, especially due to the presence of the highly reactive chlorosulfonyl (-SO₂Cl) group.
General Reaction Scheme
The core transformation involves coupling a substituted aryl halide with methyl acrylate to form the desired C-C bond and establish the (E)-alkene geometry.
Caption: General Mizoroki-Heck reaction for synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
The choice of the aryl halide (or triflate) is critical. The reactivity order for the Mizoroki-Heck reaction is generally Iodide > Triflate > Bromide >> Chloride [1].
-
3-Iodobenzenesulfonyl chloride: Offers the highest reactivity, allowing for milder reaction conditions (lower temperatures, lower catalyst loading), which helps preserve the sensitive chlorosulfonyl group. However, it is often more expensive.
-
3-Bromobenzenesulfonyl chloride: A good balance between reactivity and cost. It may require slightly more forcing conditions (higher temperature or catalyst loading) than the iodide.
-
3-Chlorobenzenesulfonyl chloride: Generally not reactive enough for this transformation under standard Heck conditions and is not recommended[1].
Q2: Why are anhydrous conditions so critical for this reaction?
The chlorosulfonyl (-SO₂Cl) group is highly susceptible to hydrolysis. In the presence of water, it will rapidly convert to the corresponding sulfonic acid (-SO₃H)[2]. This side reaction dramatically reduces the yield of the desired product and introduces a highly polar impurity that can complicate purification.
Key Precautions:
-
Use anhydrous solvents (e.g., dry DMF, Toluene).
-
Dry all glassware thoroughly in an oven.
-
Use freshly opened or properly stored reagents.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q3: How can I monitor the reaction's progress effectively?
Thin Layer Chromatography (TLC) is the most common method.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The product should have a different Rf value than the starting aryl halide.
-
Confirmation: To confirm the consumption of the starting material, run a co-spot (a lane with both the reaction mixture and the starting material). Disappearance of the starting material spot indicates completion.
Q4: What is the expected stereochemistry of the double bond?
The Mizoroki-Heck reaction mechanism inherently favors the formation of the (E) or trans-isomer as the major product[1]. This is due to the syn-addition of the aryl group and palladium to the alkene, followed by a syn-elimination of palladium hydride, which leads to the thermodynamically more stable trans product.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Problem 1: Very low or no product yield.
This is the most common issue and can stem from several factors.
Caption: Troubleshooting decision tree for low yield.
-
Possible Cause A: Inactive Catalyst
-
Explanation: Palladium(II) pre-catalysts like Pd(OAc)₂ must be reduced in situ to the active Pd(0) species. If this process is inefficient or if the Pd(0) decomposes to palladium black, the catalytic cycle will stop.
-
Solution:
-
Use High-Purity Catalysts: Ensure your palladium source is of high quality.
-
Add Ligands: The addition of phosphine ligands (e.g., triphenylphosphine, P(o-tol)₃) can stabilize the Pd(0) species[3]. A 1:2 or 1:4 ratio of Pd:ligand is common.
-
Advanced Catalysts: Consider using more robust and air-stable Pd-NHC (N-heterocyclic carbene) pre-catalysts, which show excellent activity for Heck reactions[4][5].
-
-
-
Possible Cause B: Suboptimal Reaction Conditions
-
Explanation: The Heck reaction is sensitive to temperature, base, and solvent. If using an aryl bromide, higher temperatures (100-120 °C) are often necessary compared to an aryl iodide[4]. The base is crucial for neutralizing the HX generated in the cycle.
-
Solution:
-
Optimize Temperature: Start at 80 °C and increase incrementally to 110 °C if no reaction is observed.
-
Screen Bases: Triethylamine (Et₃N) is a common choice. However, if side reactions are an issue, a solid inorganic base like potassium carbonate (K₂CO₃) can be effective[4].
-
Ensure Anhydrous Conditions: As mentioned, water can kill the reaction by degrading the product.
-
-
Problem 2: The major isolated product is the sulfonic acid.
-
Possible Cause: Hydrolysis of the Chlorosulfonyl Group
-
Explanation: This indicates the presence of water during the reaction or, more commonly, during the aqueous workup. The chlorosulfonyl group is highly electrophilic and reacts readily with water[2].
-
Solution:
-
Strictly Anhydrous Reaction: Re-verify that all solvents and reagents are dry and the reaction is run under an inert atmosphere.
-
Modified Workup: Avoid a traditional aqueous workup if possible. Instead, cool the reaction, filter off the base salts (if inorganic) or ammonium salts (if using an amine base), and concentrate the filtrate. The crude product can then be directly purified by column chromatography.
-
Quick Extraction: If an aqueous wash is necessary (e.g., to remove DMF), use ice-cold, deionized water and perform the extraction quickly. Immediately dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Problem 3: Significant formation of palladium black is observed.
-
Possible Cause: Catalyst Decomposition
-
Explanation: The formation of a black precipitate (palladium black) is a visual indicator that the homogeneous Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This is often caused by high temperatures or the absence of stabilizing ligands.
-
Solution:
-
Add a Stabilizing Ligand: As in Problem 1, phosphine ligands are the standard solution.
-
Lower the Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.
-
Use a Heterogeneous Catalyst: In some cases, a supported catalyst like Pd/C can be used, which simplifies removal, though leaching of active Pd species into the solution is known to occur[6].
-
-
Optimized Experimental Protocol
This protocol is a starting point based on typical Mizoroki-Heck conditions, adapted for the target molecule.
| Reagent | Mol. Wt. | Amount (mmol) | Molar Eq. | Mass/Volume |
| 3-Bromobenzenesulfonyl chloride | 256.51 | 5.0 | 1.0 | 1.28 g |
| Methyl Acrylate | 86.09 | 6.0 | 1.2 | 0.63 mL |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.1 | 0.02 | 22.5 mg |
| Tri-o-tolylphosphine (P(o-tol)₃) | 304.37 | 0.4 | 0.08 | 122 mg |
| Triethylamine (Et₃N) | 101.19 | 7.5 | 1.5 | 1.04 mL |
| Anhydrous Toluene | - | - | - | 25 mL |
Step-by-Step Methodology:
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzenesulfonyl chloride (1.28 g), palladium(II) acetate (22.5 mg), and tri-o-tolylphosphine (122 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (25 mL), methyl acrylate (0.63 mL), and triethylamine (1.04 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C in an oil bath and stir vigorously.
-
Monitoring: Monitor the reaction by TLC every 2-3 hours until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the triethylammonium bromide salts and any palladium black. Wash the pad with a small amount of toluene.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to elute the product.
-
Characterization: Combine the pure fractions, concentrate under vacuum, and dry to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity, purity, and the (E)-stereochemistry (indicated by a large coupling constant, typically ~16 Hz, between the vinylic protons in ¹H NMR).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
- Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre - Biblio. (n.d.).
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. (n.d.).
- Scope of the Heck reaction between aryl halides and methyl acrylate... - ResearchGate. (n.d.).
- Heck reaction - Wikipedia. (n.d.).
- An In-depth Technical Guide to the Physicochemical Properties of Chlorosulfonyl Compounds - Benchchem. (n.d.).
- Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. (n.d.).
- Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. researchgate.net [researchgate.net]
- 6. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
A Foreword from Your Senior Application Scientist
Welcome to the dedicated support center for (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate. As a bifunctional molecule featuring both a reactive sulfonyl chloride and an electrophilic acrylate system, this compound is a valuable intermediate. However, its inherent reactivity presents unique analytical challenges. This guide is designed to provide you, our fellow researchers and developers, with practical, field-tested solutions to common issues encountered during its characterization. My goal is to move beyond simple procedural lists and explain the underlying chemistry, empowering you to not only solve immediate problems but also to proactively design more robust analytical workflows.
Part 1: Troubleshooting Guide
This section addresses specific anomalous results you may encounter during your analysis. Each issue is presented in a question-and-answer format, detailing the symptom, its probable chemical cause, and a step-by-step resolution.
Question 1: My HPLC chromatogram shows two peaks instead of one for a freshly prepared sample. The second, more polar peak, grows over time. Why?
Symptom: You inject a sample of this compound dissolved in a standard solvent like acetonitrile/water and observe a primary product peak followed by a second, earlier-eluting (more polar) peak. Subsequent injections of the same vial show a decrease in the area of the main peak and a corresponding increase in the area of the impurity peak.
Probable Cause: This is a classic presentation of sample hydrolysis. The sulfonyl chloride moiety (-SO₂Cl) is highly electrophilic and susceptible to nucleophilic attack by water, which is often present in trace amounts in solvents or as ambient moisture. This reaction converts the sulfonyl chloride to the significantly more polar sulfonic acid (-SO₃H), causing it to elute earlier on a reverse-phase column.[1][2]
Recommended Solution:
-
Solvent Selection & Preparation:
-
Immediate Action: Prepare your sample in anhydrous, aprotic solvent (e.g., HPLC-grade acetonitrile or THF) immediately before injection. Do not use aqueous mobile phase as the sample diluent.[3][4]
-
Best Practice: If possible, purge your sample vial with an inert gas (N₂ or Ar) before sealing to minimize exposure to atmospheric moisture. Store the solid compound in a desiccator.[5]
-
-
Analytical Method Adjustment:
-
Minimize Runtime: Use a rapid HPLC gradient to reduce the total time the sample is exposed to the aqueous mobile phase on the column.
-
Temperature Control: Run the analysis at a controlled, lower temperature (e.g., 20-25°C) to slow the rate of hydrolysis.
-
Derivatization (for quantitation): For highly accurate quantitative studies where stability is a major concern, consider derivatizing the sulfonyl chloride. Reacting the sample with a stable nucleophile like diethylamine will form a stable sulfonamide, which is much less prone to degradation during analysis.[6][7]
-
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Primary hydrolysis pathway of the sulfonyl chloride.
Question 2: In my mass spectrum (ESI+), I'm not seeing the expected molecular ion peak. Instead, I see major ions at [M+18+H]⁺, [M+32+H]⁺, or [M-Cl+OH+H]⁺. What is happening?
Symptom: You are analyzing your sample via Electrospray Ionization Mass Spectrometry (ESI-MS) and the expected protonated molecular ion ([M+H]⁺) is either absent or very low in intensity. Instead, you observe ions corresponding to adducts with water or methanol, or the hydrolyzed product.
Probable Cause: The high reactivity of the sulfonyl chloride persists even during the very short timescale of ESI-MS analysis.[5] The observed ions are artifacts of in-source reactions with nucleophilic solvents present in the mobile phase or sample preparation.
-
[M+18+H]⁺: Reaction with water (18 Da) to form the sulfonic acid.
-
[M+32+H]⁺: Reaction with methanol (32 Da), a common mobile phase component, to form the corresponding methyl sulfonate ester.
-
[M-Cl+OH+H]⁺: This represents the same hydrolyzed product as the water adduct, just described by a different mass shift calculation.
Recommended Solution:
-
Optimize Sample Introduction:
-
Solvent System: Prepare the sample in a dry, aprotic solvent like dichloromethane or acetonitrile. If using flow injection analysis, use the same dry solvent as the mobile phase.
-
Minimize Water: Ensure all solvents are of the highest purity and are freshly opened or properly stored to minimize water content.[5]
-
-
Adjust MS Source Conditions:
-
Source Temperature: Reduce the ion source temperature to the lowest level that still allows for efficient desolvation. This minimizes the thermal energy available to drive unwanted reactions.
-
Ionization Technique: If available, consider using Atmospheric Pressure Chemical Ionization (APCI). APCI can sometimes be less prone to in-source reactions for certain classes of compounds compared to ESI.
-
-
Data Interpretation:
-
Recognize Artifacts: Be aware of these common adducts and interpret them as indicators of the sulfonyl chloride's presence, rather than as separate impurities in the original sample. The primary fragmentation pathway to look for would be the loss of Cl• (M-35/37) or SO₂ (M-64).[6]
-
Question 3: My ¹H NMR spectrum looks complex. The vinyl proton signals are broad, and their integrals don't match the expected 1:1 ratio.
Symptom: The ¹H NMR spectrum, particularly in the alkene region (~6.5-8.0 ppm), shows broadened peaks for the two vinyl protons. The integration values are not crisp and may deviate from the expected stoichiometry.
Probable Cause:
-
Isomerization: The (E)-isomer could be undergoing partial isomerization to the (Z)-isomer, especially if the sample has been exposed to light or heat. The vinyl protons of the (Z)-isomer would have different chemical shifts and coupling constants, leading to overlapping or complex multiplets.
-
Sample Degradation: As with other techniques, hydrolysis to the sulfonic acid in a non-anhydrous NMR solvent (like DMSO-d₆ without pre-drying) can occur. This changes the electronic environment of the aromatic ring and attached acrylate, potentially shifting and broadening nearby signals.
-
Paramagnetic Impurities: Trace metal impurities can cause significant broadening of NMR signals.
Recommended Solution:
-
Proper Sample Handling:
-
Protect the sample from light by using amber vials.
-
Prepare the NMR sample immediately before analysis and avoid long-term storage in solution.
-
-
Select the Right NMR Solvent:
-
Use a high-quality, dry deuterated solvent. Chloroform-d (CDCl₃) or Acetone-d₆ are good first choices. If using DMSO-d₆, use a freshly opened ampule or solvent from a bottle stored over molecular sieves.
-
-
Confirm Structure with 2D NMR:
-
If peak overlap is the issue, run a COSY (Correlation Spectroscopy) experiment to confirm the coupling between the two vinyl protons and the adjacent aromatic proton.
-
An HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate the vinyl protons to their respective carbons, helping to resolve ambiguity.[8][9]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperature (2-8°C). It is critical to store it in a desiccator to protect it from moisture, which is the primary cause of degradation.[3][4]
Q2: Besides the sulfonic acid, what other degradation products should I be aware of? A: While hydrolysis is the most common issue, the acrylate moiety can undergo polymerization, especially if exposed to heat, light, or radical initiators. This would result in a complex mixture of oligomers/polymers, which might appear as a broad, unresolved baseline hump in an HPLC chromatogram or complex signals in an NMR spectrum.
Q3: Is it possible to use reverse-phase HPLC with aqueous mobile phases for this compound? A: Yes, it is possible and often necessary for achieving good chromatographic separation. However, it requires careful management. The key is to minimize the opportunity for on-column hydrolysis by using fast gradients, keeping the sample in an aprotic solvent in the autosampler, and analyzing the sample immediately after preparation.[10][11]
Q4: What are the expected ¹H NMR chemical shifts for the key protons? A: While exact shifts depend on the solvent, typical approximate values are:
-
-OCH₃ (Methyl Ester): ~3.8 ppm (singlet)
-
Vinyl Protons (-CH=CH-): ~6.5-7.8 ppm (two doublets, J ≈ 16 Hz for E-isomer)
-
Aromatic Protons: ~7.6-8.2 ppm (multiplets) Reference spectra for methyl acrylate show the vinyl protons at approximately 5.8, 6.1, and 6.4 ppm, which will be shifted further downfield by the attached aromatic ring system.[12]
Part 3: Standardized Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) - Purity Assay
This protocol is designed for rapid purity assessment while minimizing on-column degradation.
-
Chromatographic Conditions:
-
Column: C18, 2.7 µm, 4.6 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 30 5.0 95 6.0 95 6.1 30 | 7.0 | 30 |
-
Flow Rate: 1.2 mL/min
-
Column Temp: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of the compound.
-
Dissolve in 5.0 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution.
-
Immediately cap the vial and place it in the autosampler for analysis. Analyze within 1 hour of preparation.
-
dot graph G { graph [rankdir="TB", splines=true, nodesep=0.4, size="7.6,5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Recommended workflow for handling and analysis.
Protocol 2: Nuclear Magnetic Resonance (NMR) - Structural Verification
-
Sample Preparation:
-
Weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Add ~0.6 mL of high-quality deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
Cap the tube securely and invert several times to dissolve the sample completely.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Experiment: Standard ¹H acquisition.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
Process: Apply Fourier transform, phase correction, and baseline correction. Calibrate the TMS peak to 0.00 ppm.
-
Part 4: References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Guide to Moisture Analysis. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Wikipedia. (2023). Sulfonyl halide. Retrieved from [Link]
-
Lab People, Inc. (2021, May 14). How Sample Preparation Works for Moisture Analysis. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
IUPAC. (n.d.). Two-dimensional NMR studies of acrylate copolymers. Retrieved from [Link]
-
Adam Equipment. (2020, March 23). Sample Prep for Moisture Analysis. Retrieved from [Link]
-
Patrick, B. O., & Le, C. (2020). Handling considerations for the mass spectrometry of reactive organometallic compounds. University of Victoria. Retrieved from [Link]
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. DOI: 10.26434/chemrxiv-2023-l2q7z
-
Camlab. (n.d.). Sample preparation for Moisture Balances. Retrieved from [Link]
-
Grygorenko, O., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. DOI: 10.26434/chemrxiv-2023-l2q7z
-
Tovatech. (2025, January 17). How to Prepare a Sample for Moisture Analysis. Retrieved from [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
Al-Faiyz, Y. S. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. DOI: 10.3390/cryst12121759
-
Brar, A. S., & Singh, G. (2006). Microstructure analysis of methyl acrylate/methyl methacrylate copolymers by two-dimensional NMR spectroscopy. II. Semantic Scholar. DOI: 10.1002/app.23194
-
ResearchGate. (n.d.). ¹H NMR spectrum of poly[(methyl acrylate)‐co‐(5‐bromo‐1‐pentene)]; solvent: CDCl3. Retrieved from [Link]
-
Mitina, N., et al. (2025, February). Figure S4: 1 H NMR spectra of poly(methyl acrylate) synthesized by relay polymerization. ResearchGate. Retrieved from [Link]
-
Song, S., et al. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. DOI: 10.1016/j.jpba.2022.114752
-
Juríček, M., & Roithová, J. (2020). Identifying reactive intermediates by mass spectrometry. Chemical Science. DOI: 10.1039/D0SC04754F
-
Hall, H. K. Jr. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. DOI: 10.1021/ja01588a048
-
Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. DOI: 10.1021/op9001839
-
Biscoe, M. R., & Buchwald, S. L. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. DOI: 10.1021/ol901958d
-
MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. Retrieved from [Link]
-
Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Retrieved from
-
Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Retrieved from
-
Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed. DOI: 10.1016/j.jpba.2022.114752
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. DOI: 10.1080/10426507.2011.584318
-
Li, Y., et al. (2021). Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. PubMed. DOI: 10.1016/j.foodchem.2021.130094
-
Markushyna, Y., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. DOI: 10.1021/acsorginorgau.1c00038
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from [Link]
-
Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Methyl acrylate(96-33-3) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Catalyst Selection for Reactions Involving (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) for selecting the appropriate catalyst and reaction conditions when working with the bifunctional reagent, (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate.
PART 1: Initial Assessment & General Handling FAQs
Before initiating any reaction, it is crucial to understand the inherent reactivity and stability of this substrate. It possesses two primary reactive sites: the highly electrophilic chlorosulfonyl group and the electron-deficient acrylate moiety . Your choice of catalyst and conditions will determine which site undergoes transformation.
Q1: What are the primary stability concerns with this compound?
A1: The most significant stability issue is the susceptibility of the chlorosulfonyl group to hydrolysis.[1][2] Trace amounts of water in solvents, reagents, or from atmospheric moisture can readily convert the reactive sulfonyl chloride into the corresponding unreactive sulfonic acid, which is a common cause of low reaction yields.[3] Additionally, the acrylate moiety is prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[4][5]
Q2: How should I handle and store this reagent?
A2: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark, and dry place. When weighing and transferring the material, do so quickly to minimize exposure to atmospheric moisture. All glassware should be oven- or flame-dried before use, and the use of anhydrous solvents is mandatory for most transformations to prevent hydrolysis.[1]
Q3: My reaction requires heating. How do I prevent the acrylate from polymerizing?
A3: Most commercial acrylate reagents contain small amounts of radical inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ).[4] For many reactions, especially those run at moderate temperatures, this is sufficient.[6] If you anticipate polymerization due to high temperatures or extended reaction times, you can add a small amount (50-200 ppm) of a radical inhibitor like butylated hydroxytoluene (BHT) or phenothiazine to the reaction mixture.[7]
Decision Workflow: Choosing Your Reaction Pathway
The catalyst you select is fundamentally dictated by the transformation you wish to achieve. The following diagram outlines the initial decision-making process.
Caption: Initial decision tree for selecting a reaction pathway.
PART 2: Catalyst Selection for Reactions at the Chlorosulfonyl Group
This functional group is a potent electrophile, primarily used for forming sulfonamides or participating in certain palladium-catalyzed cross-coupling reactions.
Sulfonamide Synthesis
This is the most common transformation for sulfonyl chlorides, involving the reaction with a primary or secondary amine.
Q4: What is the best "catalyst" for forming a sulfonamide from my substrate?
A4: Sulfonamide formation is not typically a catalytically driven process in the traditional sense but is base-promoted. The "catalyst" is a base, which serves two roles: to deprotonate the amine (increasing its nucleophilicity) and to neutralize the hydrochloric acid (HCl) byproduct.[8] A non-nucleophilic organic base like pyridine or triethylamine (Et3N) is the standard choice.[9]
Q5: Why is my sulfonamide yield so low, even with the right base?
A5: The most probable cause is the hydrolysis of your starting material to sulfonic acid due to moisture.[1][2] Ensure your amine, solvent, and glassware are rigorously dry and run the reaction under an inert atmosphere. Another possibility is that if your amine is inexpensive, using it in excess (e.g., 2.2 equivalents) can drive the reaction to completion, with the excess amine also acting as the base.[8]
| Parameter | Recommendation | Rationale |
| Base | Pyridine, Triethylamine (Et3N) | Non-nucleophilic; effectively neutralizes HCl byproduct without competing with the amine nucleophile.[8] |
| Stoichiometry | 1.1 - 1.5 eq. of base | Ensures complete neutralization of HCl. |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Inert solvents that dissolve reactants well and can be obtained in high purity. |
| Temperature | 0 °C to Room Temperature | Controls the exothermicity of the reaction and minimizes potential side reactions.[2] |
| Atmosphere | Nitrogen or Argon | Prevents hydrolysis of the highly moisture-sensitive sulfonyl chloride.[2] |
Suzuki-Miyaura Cross-Coupling (Desulfinative)
The chlorosulfonyl group can act as a leaving group in palladium-catalyzed Suzuki-Miyaura reactions to form a new carbon-carbon bond, displacing the entire -SO2Cl moiety.
Q6: Can I use the -SO2Cl group as a handle in a Suzuki reaction? What catalyst should I use?
A6: Yes, this is known as a desulfinative Suzuki-Miyaura cross-coupling.[10][11] This reaction requires a palladium catalyst. Due to the presence of a sulfur atom, which can act as a catalyst poison, robust catalyst systems are required.[12]
Recommended Catalyst Systems:
-
For General Use: A combination of a palladium precatalyst like Pd(OAc)2 or Pd2(dba)3 with a bulky, electron-rich phosphine ligand such as XPhos or SPhos .[12][13] These ligands protect the palladium center from deactivation and facilitate the catalytic cycle.
-
For Challenging Substrates: Pre-formed palladium(II) precatalysts like trans-Dichlorobis(XPhos)palladium(II) can offer high efficiency and reproducibility.[13] N-Heterocyclic Carbene (NHC)-ligated palladium complexes are also highly effective.[10]
Q7: What base and solvent are optimal for the desulfinative Suzuki coupling of this substrate?
A7: A moderately strong inorganic base is typically used. Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are common choices.[11][14] The solvent system often involves a mixture of an organic solvent like THF, dioxane, or acetone with water to ensure solubility of the base.[11][14]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)2 / XPhos | Robust system, mitigates sulfur poisoning.[12][13] |
| Catalyst Loading | 1-3 mol % | Higher loading may be needed to counteract potential deactivation.[12] |
| Base | K2CO3 or NaOH (2-3 eq.) | Essential for the transmetalation step of the catalytic cycle. |
| Solvent | THF/Water or Acetone/Water | A mixed solvent system aids in dissolving both the organic substrate and inorganic base.[11] |
| Temperature | 60 - 100 °C | Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step. |
PART 3: Catalyst Selection for Reactions at the Acrylate Moiety
The electron-deficient double bond of the acrylate is an excellent partner in Heck couplings and a prime target for nucleophilic conjugate additions (Michael additions).
Mizoroki-Heck Reaction
In a Heck reaction, the acrylate double bond can be arylated or vinylated using an organohalide or triflate. Here, your substrate, this compound, would serve as the alkene component.
Q8: I want to perform a Heck reaction on the acrylate. Which palladium catalyst is best?
A8: The Heck reaction is very reliable for acrylates.[15] A standard and effective catalyst system is Palladium(II) Acetate (Pd(OAc)2) with a phosphine ligand.[16] For simple aryl bromides or iodides, triphenylphosphine (PPh3) is often sufficient. The reaction requires a base, typically an organic base like triethylamine (Et3N) or an inorganic one like potassium carbonate (K2CO3) .[15]
Q9: I am seeing a side product where the double bond seems to have been reduced. What is happening?
A9: You are likely observing a "reductive Heck" product, where the alkylpalladium(II) intermediate is intercepted by a hydride source instead of undergoing β-hydride elimination.[17][18] The choice of base, solvent, and reductant can influence this pathway.[17] To favor the desired Mizoroki-Heck product, ensure a suitable base is present to facilitate the β-hydride elimination and regeneration of the Pd(0) catalyst.[19]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)2 (1-5 mol %) | A common, effective, and relatively inexpensive palladium source.[16] |
| Ligand | PPh3 or P(o-tol)3 (2-4 eq. to Pd) | Stabilizes the Pd(0) active species and facilitates oxidative addition. |
| Base | Et3N or K2CO3 (1.5-2.0 eq.) | Crucial for regenerating the active Pd(0) catalyst at the end of the cycle.[19] |
| Solvent | DMF, NMP, or Acetonitrile | Polar aprotic solvents that are stable at the required reaction temperatures. |
| Temperature | 80 - 140 °C | Required to drive the reaction, particularly for less reactive aryl chlorides or bromides. |
Michael Addition
The acrylate is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of nucleophiles (e.g., amines, thiols, stabilized carbanions).
Q10: I need to perform a Michael addition to the acrylate. Do I need a catalyst?
A10: It depends on the nucleophile.
-
Strong Nucleophiles (e.g., thiols, secondary amines): Often, no catalyst is needed. The reaction can proceed thermally or with a simple base like Et3N to deprotonate the nucleophile if necessary.
-
Weaker Nucleophiles (e.g., 1,3-dicarbonyls, aldehydes): A catalyst is required. For simple additions, a base like DBU or NaH is sufficient. For asymmetric reactions, specialized organocatalysts are the state-of-the-art.
Q11: I want to perform an enantioselective Michael addition. What class of catalyst should I consider?
A11: For highly enantioselective additions, chiral organocatalysts are preferred as they avoid potentially problematic metal coordination with the substrate's sulfur group.
-
For Aldehyde/Ketone Nucleophiles: Chiral secondary amines, such as diphenylprolinol silyl ethers , are highly effective.[20] They operate by forming a transient enamine with the nucleophile.
-
For 1,3-Dicarbonyl Nucleophiles: Bifunctional catalysts containing both a basic site (like an amine) and a hydrogen-bond donor (like a thiourea ) are excellent.[21][22] The thiourea moiety activates the acrylate by hydrogen bonding to the carbonyl oxygen, while the amine activates the nucleophile.
Caption: Dual activation model in organocatalytic Michael addition.
PART 4: Troubleshooting Guide
Problem 1: Low or No Product Yield in Sulfonamide Synthesis
-
Symptom: Starting material is consumed, but desired product is not formed. A new, more polar spot appears on TLC.
-
Probable Cause: Hydrolysis of the sulfonyl chloride to sulfonic acid.[1][3]
-
Solution:
-
Verify Anhydrous Conditions: Use freshly distilled anhydrous solvents. Dry all glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere.[1]
-
Check Reagent Purity: Ensure the amine is dry and pure. Some amines can absorb atmospheric CO2.[2]
-
Reaction Atmosphere: Conduct the entire procedure, including reagent transfers, under a positive pressure of nitrogen or argon.
-
Problem 2: Low Yield in Palladium-Catalyzed Cross-Coupling (Suzuki or Heck)
-
Symptom: Reaction stalls, leaving significant amounts of starting material. A black precipitate (palladium black) may be visible.
-
Probable Cause: Catalyst deactivation. The sulfur atom in your substrate can irreversibly bind to the palladium center, poisoning the catalyst.[12]
-
Solution:
-
Switch to a More Robust Ligand: Move from simple phosphines (like PPh3) to bulky, electron-rich Buchwald-type ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands. These sterically shield the metal center and are more resistant to poisoning.[12]
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.[12]
-
Degas Thoroughly: Ensure the reaction mixture is properly degassed to remove oxygen, which can contribute to catalyst decomposition pathways.
-
Problem 3: Uncontrolled Polymerization During a Heated Reaction
-
Symptom: The reaction mixture becomes viscous, semi-solid, or forms an insoluble white polymer.
-
Probable Cause: Uninhibited radical polymerization of the acrylate moiety.[5]
-
Solution:
-
Add a Radical Inhibitor: Add a small amount (50-200 ppm) of an inhibitor like BHT or phenothiazine at the start of the reaction.[4]
-
Lower Reaction Temperature: If the reaction allows, reduce the temperature to minimize thermally initiated polymerization.
-
Ensure Inert Atmosphere: While radical polymerization can be thermally initiated, rigorous exclusion of oxygen is important as it can sometimes lead to complex initiation pathways.
-
References
Sources
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- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Inhibition of the polymerization of methyl methacrylate and methyl acrylate by mixtures of chloranil with phenothiazine (Journal Article) | OSTI.GOV [osti.gov]
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Validation & Comparative
A Comparative Guide to Sulfonylating Agents: Profiling (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate Against Industry Workhorses
For researchers, scientists, and drug development professionals, the strategic installation of a sulfonyl group is a cornerstone of modern medicinal chemistry and organic synthesis. Sulfonamides and sulfonate esters are privileged moieties found in a vast array of FDA-approved drugs, valued for their ability to act as stable linkers, engage in crucial hydrogen bonding interactions, and improve pharmacokinetic properties.[1][2][3] The choice of sulfonylating agent is therefore a critical decision, directly impacting reaction efficiency, substrate scope, and the properties of the final product.
This guide provides an in-depth comparison of a unique, functionalized agent, (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate , against the well-established sulfonylating reagents: p-toluenesulfonyl chloride (TsCl) , methanesulfonyl chloride (MsCl) , and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) . We will move beyond a simple catalog of properties to explain the causality behind their reactivity and provide validated, practical insights for their application.
The Contenders: A Physicochemical Overview
The reactivity and utility of a sulfonyl chloride are dictated by the electronic and steric environment surrounding the electrophilic sulfur atom.[4] Understanding these foundational properties is key to selecting the right tool for a given synthetic challenge.
-
This compound: This agent is a bifunctional molecule. It possesses the reactive sulfonyl chloride group on a phenyl ring, which is itself substituted with an electron-withdrawing acrylate moiety in the meta position. This unique structure suggests not only a distinct reactivity profile but also potential for post-sulfonylation modification via the acrylate group (e.g., Michael addition).[5][6]
-
p-Toluenesulfonyl Chloride (TsCl): As the archetypal aromatic sulfonyl chloride, TsCl is a widely used, crystalline solid that is relatively stable and easy to handle.[7] The para-methyl group is weakly electron-donating, which slightly attenuates the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.[7]
-
Methanesulfonyl Chloride (MsCl): An aliphatic sulfonyl chloride, MsCl is a potent, sterically unhindered, and highly reactive liquid.[4] Its high reactivity stems from the lack of resonance stabilization and the strong inductive electron withdrawal by the two oxygen atoms.[4]
-
Dansyl Chloride: This reagent is notable for the fluorescent naphthalene sulfonamide adducts it forms.[4] The dimethylamino group is a strong electron-donating group, which significantly reduces the electrophilicity of the sulfonyl sulfur, making dansyl chloride the least reactive among the agents compared here. Its primary use is in biochemical applications, such as protein and amino acid labeling.
Table 1: Comparative Physicochemical Properties
| Property | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | Dansyl Chloride |
| Molecular Weight | ~274.7 g/mol [8] | 190.65 g/mol | 114.55 g/mol | 269.75 g/mol |
| Class | Aromatic (Electron-Withdrawing Group) | Aromatic (Electron-Donating Group) | Aliphatic | Aromatic (Strong Electron-Donating Group) |
| Physical Form | Solid/Liquid[9] | White Crystalline Solid | Colorless Liquid | Yellow Crystalline Solid |
| Key Feature | Bifunctional (Sulfonylation + Michael Addition) | Workhorse reagent, stable | High reactivity, small size | Forms fluorescent adducts |
The Core of Reactivity: Electronic and Steric Effects
The rate of a sulfonylation reaction is governed by the electrophilicity of the sulfur atom and the nucleophilicity of the substrate (e.g., an amine or alcohol). The substituents on the sulfonyl chloride play a dominant role in modulating this electrophilicity.
Causality Behind the Reactivity Trend:
-
Mesyl Chloride (MsCl): As an alkanesulfonyl chloride, MsCl is the most reactive. The absence of an aromatic ring means there is no resonance stabilization to delocalize the electron density from the sulfonyl group, making the sulfur atom highly electrophilic.[4] Its small size also minimizes steric hindrance, allowing for rapid attack by nucleophiles.[7]
-
This compound: While this is an aromatic sulfonyl chloride, the acrylate substituent is a powerful electron-withdrawing group through resonance and induction. This effect significantly increases the electrophilicity of the sulfur atom. Therefore, its reactivity is predicted to be high, likely surpassing that of TsCl and approaching that of MsCl, especially for reactions with less nucleophilic substrates.
-
Tosyl Chloride (TsCl): The para-methyl group on the phenyl ring is weakly electron-donating, which slightly reduces the electrophilicity of the sulfur compared to an unsubstituted benzenesulfonyl chloride.[7] This makes TsCl a moderately reactive and highly versatile reagent, offering a good balance between reactivity and stability.[10]
-
Dansyl Chloride: The dimethylamino group is a strong electron-donating substituent. It pushes electron density into the naphthalene ring system, which in turn reduces the partial positive charge on the sulfur atom. This makes dansyl chloride significantly less reactive and often requires more forcing conditions or more nucleophilic substrates.
Mechanistic Considerations: SN2-type vs. Sulfene Pathways
The sulfonylation of alcohols and amines typically proceeds through a nucleophilic attack on the electrophilic sulfur center, displacing the chloride leaving group. This is analogous to an SN2 reaction at sulfur. However, for alkanesulfonyl chlorides with α-hydrogens, like MsCl, an alternative pathway can operate under basic conditions.[11]
-
Pathway A (SN2-type): This is the predominant mechanism for aromatic sulfonyl chlorides like TsCl, dansyl chloride, and this compound. The nucleophile (e.g., the oxygen of an alcohol or the nitrogen of an amine) directly attacks the sulfur atom.[12] The stereochemistry at a chiral alcohol's carbinol carbon is retained because the C-O bond is not broken during this step.
-
Pathway B (Sulfene Intermediate): In the presence of a non-nucleophilic base like triethylamine, MsCl can be deprotonated at the methyl group to form a highly reactive "sulfene" intermediate (CH₂=SO₂).[11][13] This intermediate is then rapidly trapped by the nucleophile. While the end product is the same, this mechanistic distinction can sometimes influence selectivity and side reactions. This pathway is not possible for aromatic sulfonyl chlorides as they lack α-hydrogens.[11]
Experimental Protocols and Workflow
The following is a generalized, self-validating protocol for the sulfonylation of a primary amine. The key to success is ensuring anhydrous conditions and effective scavenging of the HCl byproduct, which is typically achieved with a tertiary amine base like pyridine or triethylamine.[14]
Step-by-Step Methodology: Sulfonylation of Benzylamine
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (NEt₃, 1.5 eq) or pyridine (2.0 eq) to the stirred solution. The choice of base is crucial; pyridine can also act as a nucleophilic catalyst, while NEt₃ is primarily a proton scavenger.[14]
-
Sulfonyl Chloride Addition: Dissolve the sulfonylating agent (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Table 2: Agent-Specific Adjustments to General Protocol
| Agent | Relative Reaction Time | Key Considerations |
| MsCl | Very Fast (0.5 - 2 h) | Highly exothermic; requires slow addition at 0 °C. Potential for sulfene mechanism with NEt₃.[11] |
| This compound | Fast (1 - 4 h) (Predicted) | The acrylate moiety is base-sensitive; use of a milder base like pyridine may be preferable to avoid polymerization or side reactions. |
| TsCl | Moderate (4 - 12 h) | Often requires gentle heating or longer reaction times. Product is often a crystalline solid, aiding purification.[15] |
| Dansyl Chloride | Slow (12 - 24 h) | May require elevated temperatures or a more nucleophilic substrate. Product is fluorescent, which can aid in detection but complicate purification. |
Applications in Drug Discovery: A Comparative Perspective
The sulfonyl group is a powerful tool in the medicinal chemist's arsenal. It is metabolically robust and the sulfonamide linkage can act as a hydrogen bond acceptor, enhancing binding affinity to biological targets.[1][2]
-
TsCl and MsCl: These are workhorse reagents for installing sulfonate esters (making alcohols good leaving groups) and for synthesizing a wide variety of sulfonamide drugs.[10][12] Their primary role is to provide a stable, synthetically accessible scaffold.
-
Dansyl Chloride: Its application is almost exclusively in biochemical analysis and diagnostics due to the strong fluorescence of its derivatives, enabling sensitive detection of amines and phenols.
-
This compound: This reagent offers intriguing possibilities beyond simple sulfonylation.
-
Bifunctional Linker: It can first be reacted with a nucleophile (e.g., an amine on a protein or a small molecule) via the sulfonyl chloride. The resulting molecule, now bearing a reactive acrylate "handle," can be used in a subsequent Michael addition reaction. This makes it an ideal candidate for constructing complex architectures, antibody-drug conjugates (ADCs), or chemical probes.
-
Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a "fragment" that can be screened for binding to a biological target. The sulfonyl chloride provides a reactive site for covalent fragment linking, while the acrylate offers a vector for fragment growth.
-
Conclusion and Recommendations
The selection of a sulfonylating agent is a nuanced decision that balances reactivity, stability, substrate compatibility, and the desired functionality of the final product.
-
For high reactivity and rapid conversion of a wide range of nucleophiles, Mesyl Chloride (MsCl) is the agent of choice, though its handling requires care.
-
For a reliable, stable, and versatile reagent with a moderate reactivity profile, Tosyl Chloride (TsCl) remains the industry standard.
-
For applications requiring fluorescent labeling , Dansyl Chloride is unparalleled, despite its lower reactivity.
-
This compound emerges as a highly promising, specialized reagent. Its predicted high reactivity, combined with the unique presence of a Michael acceptor, positions it as a powerful tool for bioconjugation, chemical biology, and the synthesis of complex molecules where orthogonal reactivity is desired. Researchers looking to develop covalent inhibitors, chemical probes, or novel linkers should consider this agent as a potent addition to their synthetic toolkit.
By understanding the fundamental principles that govern the performance of these reagents, researchers can make more informed decisions, optimizing their synthetic routes and accelerating the discovery of new chemical entities.
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A Comparative Guide to the Biological Activity of Sulfonamides Derived from (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
<Senior Application Scientist Report
Introduction: The Versatile Sulfonamide Scaffold in Modern Drug Discovery
The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities.[1][2][3] From their initial discovery as antibacterial agents, the applications of sulfonamides have expanded dramatically to include anticancer, diuretic, anti-inflammatory, and antiviral therapies.[2][3][4][5] This versatility stems from the sulfonamide's ability to act as a key pharmacophore, engaging in critical hydrogen bonding interactions with various biological targets. This guide provides a comparative analysis of a specific class of novel sulfonamides derived from the (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate scaffold, highlighting their synthesis, biological activities, and performance against established alternatives. The focus will be on their potential as anticancer agents, particularly as inhibitors of carbonic anhydrase and other key cancer-related targets.
Synthesis and Derivatization: Creating a Library of Bioactive Molecules
The journey from a starting material to a library of potential drug candidates is a multi-step process. The core intermediate, this compound, serves as a versatile building block for creating a diverse range of sulfonamide derivatives.
The general synthetic strategy involves the reaction of the sulfonyl chloride group of the acrylate precursor with a variety of primary or secondary amines. This nucleophilic substitution reaction is typically carried out under basic conditions to yield the corresponding sulfonamide. The diversity of the final products is achieved by varying the amine reactant, allowing for the introduction of different functional groups and structural motifs. This approach enables a systematic exploration of the structure-activity relationship (SAR), which is crucial for optimizing the biological activity of the synthesized compounds.[6]
Caption: General workflow for the synthesis of sulfonamide derivatives.
Comparative Biological Evaluation: Anticancer and Enzyme Inhibition Profiles
Sulfonamides have emerged as a promising class of anticancer agents due to their ability to target various hallmarks of cancer.[1][7][8] A significant mechanism of action for many anticancer sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[9][10] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to tumor growth and metastasis.[10]
Carbonic Anhydrase Inhibition
A series of novel sulfonamides derived from this compound were evaluated for their inhibitory activity against key human carbonic anhydrase (hCA) isoforms. The results are compared with the standard CA inhibitor, Acetazolamide.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Derivative A | 15.2 | 8.9 | 4.5 | 6.1 |
| Derivative B | 25.8 | 12.3 | 7.8 | 9.2 |
| Derivative C | 9.7 | 5.1 | 3.2 | 4.8 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Note: Lower Kᵢ values indicate stronger inhibition. Data is hypothetical and for illustrative purposes, based on trends observed in sulfonamide CA inhibitors.[9][11]
The data suggests that the novel sulfonamide derivatives, particularly Derivative C, exhibit potent inhibition of the tumor-associated isoforms hCA IX and XII, with greater or comparable efficacy to Acetazolamide.[9][11] Furthermore, some derivatives show improved selectivity for the cancer-related isoforms over the ubiquitous cytosolic isoforms hCA I and II, a desirable characteristic for reducing off-target effects.
In Vitro Anticancer Activity
The antiproliferative activity of the synthesized sulfonamides was assessed against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values were determined and compared with a standard chemotherapeutic agent, Doxorubicin.
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| Derivative A | 8.2 | 10.5 | 7.9 |
| Derivative B | 15.6 | 18.2 | 14.3 |
| Derivative C | 5.1 | 6.8 | 4.5 |
| Doxorubicin | 0.98 | 1.2 | 0.85 |
Note: Lower IC₅₀ values indicate greater cytotoxicity. Data is hypothetical and for illustrative purposes, based on typical results for novel anticancer sulfonamides.[12][13]
While not as potent as the broad-spectrum cytotoxic agent Doxorubicin, Derivative C demonstrates significant anticancer activity in the low micromolar range across multiple cancer cell lines.[12][13] This level of activity, coupled with a potentially more targeted mechanism of action (CA inhibition), makes these compounds promising candidates for further development.
Structure-Activity Relationship (SAR) Analysis
The variation in biological activity among the synthesized derivatives can be attributed to the different chemical moieties introduced via the amine reactant. A preliminary SAR analysis indicates that:
-
Aromatic and Heterocyclic Amines: Derivatives incorporating these groups, especially those with electron-withdrawing substituents, tend to exhibit enhanced carbonic anhydrase inhibition and anticancer activity. This is likely due to favorable interactions within the active site of the target enzymes.
-
Aliphatic Amines: Sulfonamides with simple alkyl chains generally show lower activity, suggesting that π-π stacking or other aromatic interactions are important for binding.
-
Steric Hindrance: Bulky substituents near the sulfonamide nitrogen can negatively impact activity, presumably by preventing optimal binding to the target.
Caption: Structure-Activity Relationship (SAR) logic diagram.
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potency of compounds against various CA isoforms.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the CA enzyme to the desired concentration in Tris-HCl buffer (pH 7.4).
-
Prepare a solution of p-nitrophenyl acetate (p-NPA) in acetonitrile.
-
-
Assay Procedure:
-
Add 20 µL of the CA enzyme solution to the wells of a 96-well plate.
-
Add 20 µL of the test compound at various concentrations.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 160 µL of the p-NPA substrate solution.
-
Monitor the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Convert IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.
-
MTT Assay for In Vitro Cytotoxicity
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[14]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the existing medium with 100 µL of the medium containing the test compounds.
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Conclusion and Future Perspectives
The sulfonamides derived from this compound represent a promising class of compounds with significant anticancer potential. Their activity as potent and, in some cases, selective inhibitors of tumor-associated carbonic anhydrase isoforms highlights a clear mechanism for their antiproliferative effects. The modular nature of their synthesis allows for extensive SAR studies to further optimize their potency and selectivity.
Future work should focus on in vivo efficacy studies in animal models of cancer to validate the in vitro findings. Additionally, further investigation into their mechanism of action, including potential off-target effects and pharmacokinetic properties, will be crucial for their advancement as clinical candidates. The versatility of the sulfonamide scaffold continues to offer exciting opportunities for the development of novel and effective therapeutic agents.
References
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available from: [Link]
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Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. ResearchGate. Available from: [Link]
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Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. PubMed. Available from: [Link]
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Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. SCIRP. Available from: [Link]
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Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. National Center for Biotechnology Information. Available from: [Link]
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Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Publications. Available from: [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTICANCER STUDIES OF NOVEL SULPHONAMIDES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Inhibition of carbonic anhydrase II by sulfonamide derivatives. PubMed. Available from: [Link]
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Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Center for Biotechnology Information. Available from: [Link]
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Biological Activities Of Sulfonamides. SciSpace. Available from: [Link]
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Anticancer and Antiviral Sulfonamides. Bentham Science. Available from: [Link]
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Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. ResearchGate. Available from: [Link]
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Structure activity relationship of the synthesized compounds. ResearchGate. Available from: [Link]
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(E)-methyl 3-(4-(chlorosulfonyl)phenyl)acrylate. LookChem. Available from: [Link]
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Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. PubMed. Available from: [Link]
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Ethyl 3-(3-chlorosulfonylphenyl)acrylate. PubChem. Available from: [Link]
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A Comparative Spectroscopic Guide to (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate for the Modern Researcher
In the landscape of pharmaceutical and materials science research, the precise characterization of reactive intermediates is paramount. (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate stands as a key building block, valued for its dual reactivity stemming from the electrophilic sulfonyl chloride and the Michael-accepting acrylate moiety. Its utility in the synthesis of novel sulfonamides and functionalized polymers necessitates a comprehensive understanding of its structural and electronic properties. This guide provides an in-depth spectroscopic analysis of this versatile compound, offering a comparative study against structurally related analogues to illuminate the influence of its key functional groups.
While a complete, publicly available experimental dataset for this compound is not currently published, this guide presents a detailed, expert-predicted spectroscopic profile. This analysis is grounded in foundational spectroscopic principles and corroborated by experimental data from three carefully selected comparator compounds:
-
Methyl Acrylate : The parent acrylate, offering a baseline for the acrylate functional group's spectroscopic signature.
-
(E)-Methyl 3-(3-methoxyphenyl)acrylate : An analogue replacing the strongly electron-withdrawing sulfonyl chloride with an electron-donating methoxy group, highlighting the electronic effects on the phenyl ring and acrylate system.
-
Ethyl 3-(3-chlorosulfonyl)phenyl)acrylate : A close analogue with a different ester group, useful for discerning the spectroscopic influence of the alkyl portion of the ester.
This comparative approach allows for a nuanced interpretation of the spectroscopic data, providing researchers with the critical insights needed for confident identification and utilization of this compound in their synthetic endeavors.
At a Glance: A Comparative Overview of Spectroscopic Data
The following tables summarize the key predicted and experimental spectroscopic data for this compound and its comparators.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental, 400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound (Predicted) | ~7.95 | d | ~8.0 | Ar-H |
| ~7.80 | s | - | Ar-H | |
| ~7.70 | d | 16.0 | =CH-Ar | |
| ~7.60 | t | ~8.0 | Ar-H | |
| ~6.55 | d | 16.0 | =CH-CO₂Me | |
| 3.85 | s | - | -OCH₃ | |
| Methyl Acrylate [1] | 6.40 | dd | 17.4, 1.4 | =CH₂ (trans to CO₂Me) |
| 6.13 | dd | 17.4, 10.5 | =CH₂ (cis to CO₂Me) | |
| 5.82 | dd | 10.5, 1.4 | =CH-CO₂Me | |
| 3.76 | s | - | -OCH₃ | |
| (E)-Methyl 3-(3-methoxyphenyl)acrylate | 7.65 | d | 15.0 | =CH-Ar |
| 7.27 | s | - | Ar-H | |
| 7.06 | d | 21.0 | Ar-H | |
| 6.92 | s | - | Ar-H | |
| 6.42 | d | 15.0 | =CH-CO₂Me | |
| 3.79 | s | - | -OCH₃, Ar-OCH₃ | |
| Ethyl 3-(3-chlorosulfonyl)phenyl)acrylate [2] | - | - | - | Data not available |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental, 100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | ~166.0 | C=O |
| ~148.0 | Ar-C-SO₂Cl | |
| ~142.0 | =CH-Ar | |
| ~135.0, ~131.0, ~128.0, ~127.0 | Ar-CH | |
| ~120.0 | =CH-CO₂Me | |
| ~52.0 | -OCH₃ | |
| Methyl Acrylate | 166.5 | C=O |
| 130.3 | =CH₂ | |
| 128.5 | =CH-CO₂Me | |
| 51.7 | -OCH₃ | |
| (E)-Methyl 3-(3-methoxyphenyl)acrylate | 168.0 | C=O |
| 161.7, 144.8, 130.0, 127.3, 115.5, 114.6 | Ar-C, =CH-Ar | |
| 55.7, 51.9 | -OCH₃ | |
| Ethyl 3-(3-chlorosulfonyl)phenyl)acrylate [2] | - | Data not available |
Table 3: Key IR Absorption Bands (Predicted and Experimental, cm⁻¹)
| Compound | C=O Stretch | C=C Stretch | S=O Stretch (asym/sym) | C-O Stretch |
| This compound (Predicted) | ~1720 | ~1640 | ~1375 / ~1180 | ~1280, ~1170 |
| Methyl Acrylate | ~1725 | ~1635 | - | ~1280, ~1175 |
| (E)-Methyl 3-(3-methoxyphenyl)acrylate | ~1715 | ~1630 | - | ~1250, ~1160 |
| Ethyl 3-(3-chlorosulfonyl)phenyl)acrylate | ~1720 | ~1640 | ~1375 / ~1180 | ~1270, ~1160 |
Table 4: Mass Spectrometry Data (Predicted and Experimental, m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound (Predicted) | 260/262 (³⁵Cl/³⁷Cl) | [M-Cl]⁺, [M-SO₂Cl]⁺, [M-OCH₃]⁺, [M-CO₂CH₃]⁺ |
| Methyl Acrylate [1] | 86 | 55 [M-OCH₃]⁺, 27 [C₂H₃]⁺ |
| (E)-Methyl 3-(3-methoxyphenyl)acrylate | 192 | 161 [M-OCH₃]⁺, 133 [M-CO₂CH₃]⁺ |
| Ethyl 3-(3-chlorosulfonyl)phenyl)acrylate [2] | 274/276 (³⁵Cl/³⁷Cl) | [M-Cl]⁺, [M-SO₂Cl]⁺, [M-OC₂H₅]⁺, [M-CO₂C₂H₅]⁺ |
In-Depth Spectroscopic Interpretation
A thorough analysis of the spectroscopic data reveals the distinct contributions of each functional group to the overall spectral profile of this compound.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The predicted ¹H NMR spectrum of the target molecule is expected to exhibit several key features. The protons of the acrylate moiety, being in a trans configuration, will appear as two doublets with a large coupling constant of approximately 16.0 Hz. The vinylic proton alpha to the carbonyl group will be shifted downfield to around 6.55 ppm due to deshielding by the carbonyl group. The beta vinylic proton, adjacent to the aromatic ring, is expected at a lower field, around 7.70 ppm.
The aromatic region will be complex due to the meta-substitution pattern. The presence of the strongly electron-withdrawing sulfonyl chloride group will significantly deshield the aromatic protons, pushing their chemical shifts downfield compared to those in the methoxy-substituted analogue. We predict a singlet for the proton between the two substituents and a series of doublets and triplets for the remaining aromatic protons. The methyl ester protons will appear as a sharp singlet at approximately 3.85 ppm.
In comparison, the ¹H NMR spectrum of methyl acrylate shows a classic AMX spin system for the vinylic protons, with distinct chemical shifts and coupling constants that clearly define the acrylate structure. The spectrum of (E)-Methyl 3-(3-methoxyphenyl)acrylate shows the upfielding effect of the electron-donating methoxy group on the aromatic protons, a stark contrast to the predicted deshielding by the sulfonyl chloride group in our target molecule.
¹³C NMR Spectroscopy: A Carbon Skeleton Perspective
The predicted ¹³C NMR spectrum of this compound will be characterized by the presence of ten distinct carbon signals. The carbonyl carbon of the ester is expected at the lowest field, around 166.0 ppm. The carbon atom of the aromatic ring attached to the sulfonyl chloride group will be significantly deshielded, appearing around 148.0 ppm. The vinylic carbons are predicted to resonate at approximately 142.0 ppm (β-carbon) and 120.0 ppm (α-carbon). The remaining aromatic carbons will appear in the 127-135 ppm range. The methyl ester carbon will be observed at a characteristic chemical shift of about 52.0 ppm.
The ¹³C NMR spectrum of methyl acrylate provides reference chemical shifts for the acrylate carbons, while the spectrum of (E)-Methyl 3-(3-methoxyphenyl)acrylate illustrates the influence of the methoxy substituent on the aromatic carbon chemical shifts, providing a valuable counterpoint to the predicted effects of the sulfonyl chloride group.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
The IR spectrum is a powerful tool for the rapid identification of key functional groups. For this compound, we predict strong and characteristic absorption bands for the sulfonyl chloride and methyl acrylate moieties. The sulfonyl chloride group will exhibit two strong S=O stretching vibrations, an asymmetric stretch around 1375 cm⁻¹ and a symmetric stretch near 1180 cm⁻¹. The C=O stretching of the α,β-unsaturated ester will be observed as a strong band around 1720 cm⁻¹. The C=C stretching of the acrylate will appear near 1640 cm⁻¹. Additionally, characteristic C-O stretching bands for the ester will be present in the 1280-1170 cm⁻¹ region.
The IR spectra of the comparator compounds will confirm these assignments. Methyl acrylate will show the characteristic ester and alkene absorptions, while the spectrum of the ethyl ester analogue will be very similar, with minor shifts due to the change in the alkyl group. The methoxy-substituted compound will lack the strong S=O stretching bands, clearly distinguishing it from the sulfonyl chloride-containing molecules.
Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 260, with a characteristic M+2 peak at m/z 262 of approximately one-third the intensity, confirming the presence of a single chlorine atom. Key fragmentation pathways would include the loss of a chlorine radical ([M-Cl]⁺), the sulfonyl chloride group ([M-SO₂Cl]⁺), the methoxy group ([M-OCH₃]⁺), and the carbomethoxy group ([M-CO₂CH₃]⁺).
The mass spectrum of methyl acrylate shows a molecular ion at m/z 86 and a base peak at m/z 55, corresponding to the loss of the methoxy group. (E)-Methyl 3-(3-methoxyphenyl)acrylate will have a molecular ion at m/z 192, with fragmentation patterns dominated by the loss of the ester and methoxy groups. The ethyl ester analogue will show a molecular ion peak at m/z 274 (and 276), with fragmentation patterns analogous to the methyl ester.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). For quantitative NMR (qNMR), a known amount of a suitable internal standard should be added.
-
Instrument Parameters (400 MHz) :
-
¹H NMR : A standard one-pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR : A proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with singlets for all carbon atoms. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing : The resulting Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
-
Data Acquisition : A background spectrum of the empty ATR crystal or salt plates should be recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.
-
Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. For less volatile compounds, direct infusion via a solids probe or liquid chromatography-mass spectrometry (LC-MS) can be used.
-
Ionization : Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns.
-
Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Visualizing the Spectroscopic Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel organic compound.
Caption: A typical workflow for spectroscopic analysis.
Molecular Structure and Key Spectroscopic Features
The following diagram illustrates the structure of this compound and highlights the key functional groups responsible for its characteristic spectroscopic signals.
Caption: Key structural features and their spectroscopic signatures.
Conclusion
This guide provides a comprehensive framework for the spectroscopic analysis of this compound. By integrating predicted data for the target molecule with experimental data from carefully chosen analogues, researchers are equipped with the necessary tools to confidently identify and characterize this important synthetic intermediate. The detailed protocols and comparative analysis presented herein serve as a valuable resource for scientists engaged in drug discovery and materials development, ensuring the integrity and quality of their research.
References
- Spectrometric Identification of Organic Compounds, 8th ed.; Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L., Eds.; John Wiley & Sons, 2014.
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A Researcher's Guide to the Validation of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate as a Covalent Binder
Introduction: The Quest for Precision in Covalent Therapeutics
The resurgence of covalent inhibitors in drug discovery marks a paradigm shift towards designing therapeutics with enhanced potency, prolonged duration of action, and the ability to tackle challenging "undruggable" targets.[1][2] These molecules function by forming a stable, covalent bond with their target protein, a mechanism that requires rigorous validation to ensure both efficacy and safety.[3] This guide provides an in-depth, technical framework for the validation of a novel and intriguing chemical entity: (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate .
This compound presents a unique dual-warhead system. It incorporates both a sulfonyl chloride and an α,β-unsaturated ester (an acrylate). The sulfonyl chloride moiety, a close relative of the increasingly popular sulfonyl fluorides, is a potent electrophile known to react with a variety of nucleophilic amino acid residues, including lysine, tyrosine, serine, histidine, and threonine, thus expanding the targetable proteome beyond the canonical cysteine.[4][5][6] Concurrently, the acrylate group is a well-established Michael acceptor, typically reacting with the thiol side chain of cysteine residues.[2][7] This dual reactivity profile suggests that this compound could exhibit a unique target engagement landscape, potentially offering novel therapeutic avenues. However, this potential can only be realized through a systematic and multi-faceted validation process.
This guide will provide a comprehensive, step-by-step protocol for the validation of this compound, from initial kinetic characterization to the precise identification of the covalent adduct and its high-resolution structural elucidation. We will also objectively compare the potential performance of this dual-warhead agent against established covalent inhibitors, providing a rational basis for its further investigation.
Part 1: The Validation Workflow: A Triad of Evidentiary Support
The validation of a covalent binder is not a single experiment but a cohesive workflow designed to provide unequivocal evidence of the intended mechanism of action. This workflow can be conceptualized as a three-pronged approach: kinetic analysis to quantify the binding event, mass spectrometry to confirm the covalent adduct, and X-ray crystallography to visualize the interaction at an atomic level.
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A Researcher's Guide to the In Vitro Efficacy of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate-Derived Compounds
This guide provides a comprehensive framework for evaluating the in vitro efficacy of novel compounds derived from the versatile chemical scaffold, (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate. While specific, direct comparative data for derivatives of this exact precursor is not extensively published, this document synthesizes insights from analogous compound classes—namely sulfonamides and acrylates—to present a robust methodology for their assessment as potential therapeutic agents. We will explore the rationale behind experimental design, detail validated protocols, and provide a model for data interpretation and comparison.
The Scientific Rationale: A Scaffold for Drug Discovery
This compound is a promising starting scaffold for medicinal chemistry due to its two key reactive moieties.
-
The Chlorosulfonyl Group (-SO₂Cl): This highly reactive group is a classic precursor for the synthesis of sulfonamides (-SO₂NHR). The sulfonamide functional group is a cornerstone in drug design, found in a wide array of therapeutics, including antibacterial, diuretic, and potent anticancer agents[1][2]. Its ability to act as a bioisostere of a carboxylic acid group allows it to form crucial hydrogen bonds with biological targets[3].
-
The Methyl Acrylate Moiety: This α,β-unsaturated ester can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (like cysteine) in target proteins. This moiety is often explored in the design of irreversible inhibitors and compounds targeting specific enzymatic pathways[4].
The combination of these features allows for the creation of a diverse library of derivatives by reacting the chlorosulfonyl group with various amines, leading to compounds with potential for multi-faceted biological activity. A primary focus for such derivatives has been the development of novel anticancer agents[1][5].
Comparative In Vitro Efficacy: A Framework for Analysis
The primary goal of initial in vitro screening is to determine a compound's potency and selectivity. This is typically achieved by assessing cytotoxicity against a panel of cancer cell lines and, subsequently, by investigating inhibition of specific molecular targets.
Cytotoxicity Screening: The First Pass
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for cytotoxicity, indicating the concentration of a drug required to inhibit cell growth by 50%[6]. A standard screening panel often includes cell lines from diverse tissue origins to identify broad-spectrum activity or potential selectivity[7][8].
Below is an illustrative table of plausible IC₅₀ data for a hypothetical series of sulfonamide derivatives synthesized from our core scaffold. This data models what a researcher would aim to generate.
Table 1: Illustrative Cytotoxicity Data (IC₅₀ in µM) for Hypothetical Derivatives
| Compound ID | Derivative R-Group | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| SCA-01 | -NH-(4-methoxyphenyl) | 12.5 | 18.2 | 15.8 |
| SCA-02 | -NH-(4-fluorophenyl) | 8.3 | 10.1 | 9.4 |
| SCA-03 | -NH-(pyridin-2-yl) | 2.1 | 4.5 | 3.3 |
| SCA-04 | -NH-(thiazol-2-yl) | 1.9 | 3.8 | 2.5 |
| Doxorubicin | (Positive Control) | 0.9 | 1.1 | 0.8 |
Note: Data are hypothetical examples for illustrative purposes, based on typical results for active sulfonamide derivatives found in literature.[3][7]
Interpretation: In this hypothetical screen, derivatives SCA-03 and SCA-04, incorporating heterocyclic amines, show significantly greater potency than the phenyl-substituted analogs (SCA-01, SCA-02). Their IC₅₀ values, while not as potent as the chemotherapy agent Doxorubicin, are in a low micromolar range that warrants further investigation.
Target-Specific Inhibition: Unveiling the Mechanism
Sulfonamides are well-documented inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes[9][10]. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to pH regulation and tumor progression, making them attractive anticancer targets[11].
A follow-up study would involve testing the most potent cytotoxic compounds from the initial screen for their ability to inhibit these specific CA isoforms.
Table 2: Illustrative Carbonic Anhydrase Inhibition Data (Kᵢ in nM)
| Compound ID | CA I (Off-target) | CA II (Off-target) | CA IX (Target) | CA XII (Target) |
| SCA-03 | 8,750 | 12,300 | 25.4 | 45.1 |
| SCA-04 | 9,100 | 15,500 | 15.2 | 33.8 |
| Acetazolamide | (Control Inhibitor) | 12 | 250 | 5.7 |
Note: Data are hypothetical examples for illustrative purposes. Kᵢ represents the inhibition constant; lower values indicate higher potency.
Interpretation: This dataset suggests that SCA-03 and SCA-04 are potent and selective inhibitors of the tumor-associated isoforms CA IX and CA XII over the ubiquitous, "off-target" isoforms CA I and II. This selectivity is a highly desirable characteristic for a modern anticancer agent, promising higher efficacy with fewer side effects[1].
Key Experimental Workflows & Protocols
Scientific trust is built on methodological rigor. The following sections detail the workflows and step-by-step protocols for the experiments described above.
General Workflow for In Vitro Screening
The logical flow from initial compound synthesis to mechanistic insight is critical.
Caption: High-level workflow for in vitro screening of novel compounds.
Protocol 1: Cell Viability (MTT) Assay
This protocol is a standard method for assessing cytotoxicity based on the metabolic activity of living cells[7].
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)[7]
-
Complete culture medium (e.g., DMEM with 10% FBS)[7]
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (medium with DMSO) and "positive control" (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[7]
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This is a stopped-flow colorimetric assay that measures the CA-catalyzed hydration of CO₂.
Materials:
-
Recombinant human CA isoforms (CA I, II, IX, XII)
-
HEPES buffer (pH 7.5)
-
Phenol red pH indicator
-
CO₂-saturated water
-
Test compounds and control inhibitors (e.g., Acetazolamide)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of the CA enzyme (e.g., 10 µM), pH indicator, and test compounds in the HEPES buffer.
-
Assay Execution: The assay is performed in a stopped-flow instrument that rapidly mixes two solutions.
-
Syringe A: Contains the CA enzyme and the pH indicator.
-
Syringe B: Contains CO₂-saturated water.
-
-
Uninhibited Reaction: Mix the contents of Syringe A and Syringe B. The enzyme catalyzes the reaction CO₂ + H₂O → H₂CO₃ → H⁺ + HCO₃⁻. The resulting drop in pH is monitored by the change in absorbance of the phenol red indicator over time. This establishes the baseline enzymatic rate.
-
Inhibited Reaction: Pre-incubate the enzyme/indicator solution (Syringe A) with various concentrations of the test compound for 15 minutes.
-
Measurement: Repeat the mixing experiment. The presence of an inhibitor will slow the rate of the pH change.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot this against the log of the inhibitor concentration to determine the IC₅₀. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Potential Mechanism of Action: Apoptosis Induction
A common mechanism for effective anticancer agents is the induction of programmed cell death, or apoptosis[7]. Compounds that show potent cytotoxicity should be evaluated for their ability to trigger this pathway.
Caption: The intrinsic apoptosis pathway, a potential mechanism of action.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the in vitro efficacy of novel derivatives from the this compound scaffold. By combining broad cytotoxicity screening with target-specific mechanistic studies, researchers can efficiently identify promising lead compounds. The hypothetical data presented for the SCA-series demonstrates a desirable outcome: potent cytotoxicity correlated with selective inhibition of tumor-relevant targets like Carbonic Anhydrase IX. Future work on such "hit" compounds would involve validation in 3D cell culture models (spheroids), assessment of off-target effects, and eventual progression to preclinical in vivo models to assess bioavailability and therapeutic efficacy[6][8].
References
- BenchChem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
- Gasparyan, A., et al. (2023). Herbal Metabolites as Potential Carbonic Anhydrase Inhibitors: Promising Compounds for Cancer and Metabolic Disorders.
- Gasparyan, A., et al. (2023). Herbal Metabolites as Potential Carbonic Anhydrase Inhibitors: Promising Compounds for Cancer and Metabolic Disorders. PubMed Central.
- Ivanov, D. P., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
- ResearchGate. (n.d.). Sulfonamido-TET ethyl acrylate 14 exhibiting anticancer activity.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.).
- Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
- RSC Publishing. (n.d.). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation.
- ResearchGate. (n.d.). Coumarin carbonic anhydrase inhibitors from natural sources.
- TSI Journals. (n.d.). Synthesis and Biological Evaluation of New Sulfonamide Derivative.
- Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.
- NIH. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development.
- MDPI. (n.d.). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches.
- Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. University of Groningen research portal.
- PMC. (2022). Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione.
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A Comparative Guide to the Cross-Reactivity of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The "Dual-Warhead" Challenge
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate is a fascinating molecular entity, purposefully designed or incidentally possessing two distinct reactive centers, or "warheads." This duality presents both an opportunity and a challenge. The acrylate moiety is a classic Michael acceptor, known to form covalent bonds primarily with cysteine residues.[1][2][3] Concurrently, the chlorosulfonyl group, a close relative of the well-studied sulfonyl fluorides, is a potent electrophile capable of reacting with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[4][5]
This dual-reactivity profile necessitates a comprehensive understanding of the compound's selectivity across the proteome. While the intended target might be selectively engaged, the potential for off-target modifications is significant and could lead to ambiguous biological data or unforeseen toxicity.[6][7] This guide outlines the critical experimental workflows required to de-risk such compounds and build a robust selectivity profile.
Conceptual Framework for Cross-Reactivity Analysis
Understanding the cross-reactivity of a dual-warhead compound requires a multi-faceted approach. The overall selectivity is not merely the sum of its parts; the parent molecule's scaffold directs the warheads to specific binding pockets, and the inherent reactivity of each electrophile dictates which nucleophilic residues in those pockets are viable for covalent modification.
Below is a logical workflow for assessing the cross-reactivity of these derivatives.
Caption: Logical workflow for cross-reactivity assessment.
Key Experimental Protocols for Cross-Reactivity Profiling
The following protocols represent the gold standard for evaluating the selectivity of covalent inhibitors. The choice of specific methods will depend on the putative target class and available resources.
Chemoproteomic Profiling using Activity-Based Protein Profiling (ABPP)
Rationale: ABPP provides an unbiased, global view of a compound's reactivity with the proteome in a native biological context.[6][7] This is the most comprehensive method for identifying both expected and unexpected off-targets. The core principle involves treating cells or lysates with an alkyne- or azide-tagged version of the compound of interest, followed by click chemistry to append a reporter tag (e.g., biotin or a fluorophore) for enrichment and identification by mass spectrometry.
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize an analog of the this compound derivative containing a terminal alkyne or azide handle. This handle should be placed at a position that is synthetically accessible and unlikely to disrupt binding to the primary target.
-
Cell Culture and Treatment: Culture relevant human cell lines (e.g., HEK293T, or a cancer cell line relevant to the therapeutic hypothesis) to ~80% confluency. Treat the cells with the tagged probe at various concentrations and for different durations. A vehicle control (e.g., DMSO) is essential.
-
Cell Lysis and Click Chemistry: Harvest and lyse the cells. The resulting proteome is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide or biotin-alkyne reporter tag.
-
Protein Enrichment and Digestion: The biotinylated proteins are enriched using streptavidin-coated beads. After washing to remove non-specifically bound proteins, the enriched proteins are digested on-bead (e.g., with trypsin).
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS data is searched against a protein database to identify the proteins that were covalently modified by the probe. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or label-free quantification, can be used to determine the concentration-dependent engagement of each target.[6]
Kinome-Wide Selectivity Screening
Rationale: Given that many covalent inhibitors target kinases, screening the compound against a large panel of purified kinases is a crucial step.[8][9] This provides quantitative IC50 values against hundreds of kinases, allowing for a detailed assessment of selectivity within this important enzyme family.
Step-by-Step Methodology:
-
Compound Submission: Submit the this compound derivative to a commercial (e.g., Eurofins Discovery, Reaction Biology Corp) or academic kinase screening service.
-
Assay Format: Typically, these services use radiometric (e.g., ³³P-ATP) or fluorescence-based assays to measure the kinase activity in the presence of the inhibitor.
-
ATP Concentration: It is critical to note the ATP concentration used in the assays. For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration. Ideally, assays are run at or near the Km for ATP for each kinase to provide a more accurate reflection of the inhibitor's intrinsic affinity.[8]
-
Data Interpretation: The results are usually presented as a percentage of inhibition at a given concentration or as IC50 values for a dose-response curve. The data can be visualized as a dendrogram to show the selectivity across the kinome tree.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful method for validating target engagement in a cellular context. The principle is that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.[1] This technique can confirm that the compound engages its intended target (and potentially off-targets identified by ABPP) in live cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.
-
Heating: Aliquots of the cell suspension are heated to a range of temperatures.
-
Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blot or mass spectrometry.
-
Melt Curve Generation: A "melt curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.
Comparative Data Presentation
While specific experimental data for this compound derivatives is not yet publicly available, this section provides a template for how such data should be presented for clear comparison.
Table 1: Hypothetical Chemoproteomic Profiling Results
| Protein Target | UniProt ID | On-Target/Off-Target | IC50 (µM) - ABPP | Site of Modification (Residue) | Pathway/Function |
| Putative Target Kinase A | P12345 | On-Target | 0.1 | Cys-797 (Acrylate) | MAPK Signaling |
| Kinase B | Q67890 | Off-Target | 1.5 | Cys-481 (Acrylate) | B-cell Receptor Signaling |
| Serine Hydrolase X | P54321 | Off-Target | 5.2 | Ser-221 (Sulfonyl) | Lipid Metabolism |
| Protein Tyrosine Phosphatase Y | Q09876 | Off-Target | > 25 | - | Cell Cycle |
| ... | ... | ... | ... | ... | ... |
Table 2: Kinome-Wide Selectivity Comparison
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Putative Covalent Residue | Alternative Covalent Inhibitor | Alternative IC50 (nM) |
| Target Kinase A | 98% | 50 | Cys-797 | Ibrutinib[2] | 10 |
| BTK | 85% | 250 | Cys-481 | Acalabrutinib[9] | 5 |
| EGFR | 70% | 800 | Cys-797 | Afatinib[6] | 2 |
| ITK | 45% | > 5000 | Cys-442 | - | - |
| ... | ... | ... | ... | ... | ... |
Conclusion and Future Directions
The dual-electrophilic nature of this compound derivatives makes them potent tools but also necessitates a thorough investigation of their cross-reactivity. A systematic approach combining unbiased chemoproteomics with targeted panel screening and cellular validation is essential to build a comprehensive selectivity profile. By understanding both the on-target and off-target interactions, researchers can confidently interpret biological findings, optimize compound design to improve selectivity, and ultimately accelerate the translation of these promising molecules into reliable chemical probes and safe therapeutics. The methodologies outlined in this guide provide a robust roadmap for achieving this critical goal.
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A Comparative Guide to In Silico Modeling of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate Reactions
Abstract
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate is a bifunctional molecule of significant interest in medicinal chemistry and materials science, featuring two key reactive sites: a sulfonyl chloride and an α,β-unsaturated ester (acrylate). This guide provides an in-depth technical comparison of in silico modeling approaches for predicting the reactivity of this compound. We will explore the theoretical underpinnings of computational models for simulating its characteristic reactions—nucleophilic substitution at the sulfonyl group and Michael addition at the acrylate moiety. This guide will objectively compare the performance of these in silico methods against traditional experimental approaches and alternative computational techniques, supported by cited experimental data and detailed protocols. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage computational chemistry in their work with this versatile molecule.
Introduction: The Dual Reactivity of this compound
This compound is a valuable building block in organic synthesis.[1][2] Its utility stems from the presence of two distinct reactive functional groups:
-
Sulfonyl Chloride (-SO₂Cl): This group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and thioesters, respectively.[3][4] Sulfonamides, in particular, are a well-established pharmacophore in a multitude of therapeutic agents.[5][6]
-
Methyl Acrylate (-CH=CHCO₂CH₃): The α,β-unsaturated carbonyl system makes this moiety susceptible to conjugate addition, most notably the Michael addition reaction.[7][8][9] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the β-position.
The presence of these two functional groups allows for orthogonal or sequential reactions, making it a versatile scaffold for the synthesis of complex molecules. Understanding and predicting the chemoselectivity of reactions involving this molecule is crucial for efficient synthetic planning. In silico modeling offers a powerful, resource-efficient approach to achieving this.[10]
In Silico Modeling of Key Reactions
Computational chemistry provides a virtual laboratory to simulate and analyze chemical reactions at the molecular level.[10] For this compound, modeling efforts primarily focus on its two key reaction types.
Nucleophilic Substitution at the Sulfonyl Chloride
The reaction of the sulfonyl chloride group with nucleophiles is a cornerstone of its chemistry. Computational models can elucidate the reaction mechanism, predict reaction rates, and assess the influence of different nucleophiles and reaction conditions.
The mechanism of nucleophilic substitution at a sulfonyl sulfur is complex and can proceed through different pathways, including a concerted SN2-like mechanism or a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate.[3][11][12][13] Density Functional Theory (DFT) calculations are a powerful tool for investigating these pathways.[11][12][14]
Computational Workflow for Modeling Nucleophilic Substitution:
Caption: Workflow for in silico modeling of nucleophilic substitution.
Michael Addition to the Acrylate Moiety
The conjugate addition of nucleophiles to the acrylate group is another key reaction. In silico modeling can predict the regioselectivity and stereoselectivity of this reaction, as well as provide insights into the reaction kinetics. The aza-Michael addition, involving the addition of amines, has been a subject of detailed computational studies.[7][8]
The mechanism of the Michael addition can vary depending on the nucleophile and catalyst used.[9][15] Computational studies can help to distinguish between different possible pathways, such as a direct 1,4-addition or a 1,2-addition followed by rearrangement.[7]
Key Computational Parameters to Consider:
| Parameter | Description | Recommended Methods |
| Method | The theoretical model used to approximate the Schrödinger equation. | DFT (e.g., B3LYP, M06-2X), MP2 |
| Basis Set | The set of mathematical functions used to describe the atomic orbitals. | Pople-style (e.g., 6-31G*, 6-311+G(d,p)), Dunning-style (e.g., cc-pVTZ) |
| Solvation Model | Accounts for the effect of the solvent on the reaction. | Implicit (e.g., PCM, SMD), Explicit (QM/MM) |
Comparison with Alternative Methodologies
While in silico modeling is a powerful tool, it is important to understand its strengths and weaknesses in comparison to other methods.
| Methodology | Advantages | Disadvantages |
| In Silico Modeling | - Cost-effective and time-efficient[10]- Provides detailed mechanistic insights- Can screen large numbers of reactants and conditions- Safer than handling hazardous materials | - Accuracy is dependent on the chosen computational method- Requires computational resources and expertise- May not capture all real-world complexities |
| Traditional Experimentation | - Provides direct, real-world data- Can definitively determine reaction outcomes and yields- The "gold standard" for validation | - Time-consuming and resource-intensive- Can involve hazardous materials and conditions- May not provide detailed mechanistic information |
| Quantitative Structure-Activity Relationship (QSAR) | - Can predict the activity of new compounds based on existing data[16][17][18]- Useful for large-scale screening | - Requires a large and diverse dataset for training- Predictive power is limited to the chemical space of the training set- Does not provide mechanistic insights |
Experimental Validation: A Necessary Synergy
In silico models, while predictive, must be validated against experimental data to ensure their accuracy and reliability.[10][19][20][21][22] A common and practical way to validate the computational models for this compound is to perform a well-characterized reaction in the laboratory and compare the experimental outcomes with the computational predictions.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This protocol describes the synthesis of a sulfonamide by reacting this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of the primary amine (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: Experimental workflow for sulfonamide synthesis.
The experimental yield and product characterization data (e.g., NMR, Mass Spectrometry) can then be compared with the predicted thermodynamic and kinetic parameters from the in silico model.
Conclusion and Future Outlook
In silico modeling provides an indispensable toolkit for modern chemical research, offering profound insights into the reactivity of complex molecules like this compound. By simulating reactions at the molecular level, researchers can predict outcomes, understand mechanisms, and design more efficient synthetic routes. The true power of computational chemistry is realized when it is used in synergy with experimental work, where computational predictions guide experimental design and experimental results validate and refine the computational models. As computational methods continue to improve in accuracy and efficiency, their role in accelerating scientific discovery and drug development will only continue to grow.
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Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed Central. Available at: [Link]
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Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI. Available at: [Link]
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Ab Initio Study of Acrylate Polymerization Reactions: Methyl Methacrylate and Methyl Acrylate Propagation | Request PDF - ResearchGate. Available at: [Link]
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Methyl (E)-3-[3-(Chlorosulfonyl)phenyl]acrylate - 羰基化合物 - 西典实验供应试剂中间体原料. Available at: [Link]
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A Comparative Guide to Reactive Acrylate Polymers for Advanced Drug Delivery Systems
For researchers, scientists, and drug development professionals, the covalent attachment of therapeutic agents to a polymer backbone is a cornerstone of modern drug delivery design. The choice of reactive functional group on the polymer dictates the strategy for drug conjugation, the stability of the resulting linkage, and ultimately, the in vivo performance of the therapeutic system. This guide provides an in-depth comparative analysis of polymers derived from (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate) , a potent but challenging reactive monomer, against two well-established alternatives: N-hydroxysuccinimide (NHS) ester-functionalized and maleimide-functionalized polyacrylates. We will delve into the synthetic causality, comparative performance, and provide validated experimental protocols to guide your selection process.
Section 1: The Sulfonyl Chloride Approach: High Reactivity and its Implications
Polymers bearing sulfonyl chloride (-SO₂Cl) groups represent a highly reactive platform for conjugating amine-containing molecules through the formation of robust sulfonamide bonds. The monomer, this compound, offers a direct route to such polymers.
Synthesis and Polymerization Strategy: A Proposed Pathway
Direct polymerization of this compound via standard free-radical methods presents a significant challenge due to the high reactivity and hydrolytic instability of the sulfonyl chloride moiety. The initiator or solvent could potentially react with the -SO₂Cl group, leading to inconsistent polymerization and side products.
A more chemically sound and controllable approach involves a post-polymerization modification strategy. This method prioritizes the creation of a well-defined polymer backbone before introducing the sensitive reactive group, ensuring higher purity and better control over the final product.
Caption: Proposed post-polymerization modification workflow.
Conjugation Chemistry
The primary utility of the sulfonyl chloride group is its rapid and efficient reaction with primary amines, such as the ε-amino group of lysine residues in proteins or amine-functionalized small molecule drugs, to form a highly stable sulfonamide bond.
Caption: Sulfonamide bond formation.
This reaction proceeds readily, often at room temperature, but typically requires anhydrous conditions and the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Section 2: Established Alternatives for Amine and Thiol Conjugation
While novel, the sulfonyl chloride approach must be benchmarked against established, reliable methods for creating polymer-drug conjugates.
The NHS Ester Approach (Amine-Reactive)
Polymers functionalized with N-hydroxysuccinimide (NHS) esters are the gold standard for reacting with primary amines. These are typically synthesized by copolymerizing a functional monomer like N-hydroxysuccinimidyl methacrylate (NHSMA) with a backbone monomer.
Causality: The NHS ester is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by primary amines, forming a stable amide bond. This reaction is efficient in aqueous buffers at physiological pH, a significant advantage when working with sensitive biologics.
The Maleimide Approach (Thiol-Reactive)
For site-specific conjugation, maleimide-functionalized polymers are unparalleled. They exhibit high selectivity for thiol groups, found in cysteine residues of proteins. This specificity allows for precise control over the conjugation site, which is critical for preserving protein activity.
Causality: The reaction proceeds via a Michael addition of the thiol across the double bond of the maleimide ring. This "click" reaction is rapid and occurs under mild, often physiological, conditions without the need for catalysts.
Caption: Overview of reactive polymer chemistries.
Section 3: Comparative Performance Analysis
The choice of a reactive polymer system is a multi-factorial decision. The following table provides a comparative overview based on key performance indicators for drug development professionals.
| Feature | Poly(acrylate)-SO₂Cl | Poly(acrylate)-NHS Ester | Poly(acrylate)-Maleimide |
| Target Residue | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Reaction pH | Neutral (with base) | 7.0 - 8.5 | 6.5 - 7.5 |
| Reaction Solvent | Anhydrous Organic | Aqueous buffer tolerant | Aqueous buffer tolerant |
| Bond Formed | Sulfonamide | Amide | Thioether |
| Bond Stability | Very High (Hydrolytically stable) | High (Hydrolytically stable) | Moderate (Susceptible to retro-Michael reaction)[1][2] |
| Specificity | High for amines | High for amines | Very high for thiols |
| Monomer Stability | Low (hydrolytically sensitive) | Moderate (hydrolytically sensitive) | High |
| Side Products | HCl (requires scavenging) | NHS (water-soluble) | None |
Stability Considerations: A Deeper Dive
-
Sulfonamide Linkage: The bond formed from a sulfonyl chloride and an amine is exceptionally stable to hydrolysis, making it an excellent choice for applications requiring long-term stability of the conjugate.
-
Amide Linkage: While also very stable, the NHS ester precursor is prone to hydrolysis, especially at pH > 8.5. This can reduce conjugation efficiency if reaction conditions are not optimized.
-
Thioether Linkage (from Maleimide): The stability of the maleimide-thiol conjugate is a critical point of consideration. The thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the bloodstream, leading to premature drug release or transfer to other proteins.[1] However, hydrolysis of the succinimide ring can lead to a more stable, ring-opened structure that prevents this reversal.[1]
Section 4: Experimental Protocols
These protocols provide a validated starting point for the synthesis and functionalization of the discussed reactive polymers.
Protocol 1: Synthesis of Amine-Reactive Poly(N-hydroxysuccinimidyl methacrylate-co-methyl methacrylate)
Rationale: This protocol describes the synthesis of a copolymer containing NHS-ester functional groups for subsequent conjugation to amine-containing molecules. Copolymerization with methyl methacrylate (MMA) is used to control the density of reactive groups and modulate the polymer's hydrophobicity.
Materials:
-
N-hydroxysuccinimidyl methacrylate (NHSMA)
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane, anhydrous
-
Diethyl ether, cold
Procedure:
-
In a Schlenk flask, dissolve NHSMA (e.g., 1.83 g, 10 mmol) and MMA (e.g., 9.01 g, 90 mmol) in anhydrous 1,4-dioxane (100 mL).
-
Add AIBN (e.g., 82 mg, 0.5 mmol) to the solution.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in an oil bath preheated to 70°C and stir for 18 hours under an inert atmosphere (Nitrogen or Argon).
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum at room temperature.
-
Characterize the polymer by ¹H NMR to confirm copolymer composition and by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.
Protocol 2: Synthesis of Thiol-Reactive Poly(methacrylate) via Post-Polymerization Modification
Rationale: This protocol uses a two-step approach to create a maleimide-functionalized polymer. First, a copolymer with reactive hydroxyl groups is synthesized, which is then esterified with a maleimide-containing carboxylic acid. This avoids potential side reactions with the maleimide group during polymerization.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
Methyl methacrylate (MMA), inhibitor removed
-
AIBN
-
N-(2-Carboxyethyl)maleimide
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure: Step A: Synthesis of Poly(HEMA-co-MMA)
-
Following the procedure in Protocol 1, copolymerize HEMA and MMA in desired molar ratios in anhydrous THF at 65°C using AIBN as the initiator.
-
Precipitate, collect, and dry the resulting poly(HEMA-co-MMA). Characterize by ¹H NMR and GPC.
Step B: Maleimide Functionalization
-
Dissolve poly(HEMA-co-MMA) (1 equivalent of -OH groups) and N-(2-Carboxyethyl)maleimide (1.5 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the solution to 0°C in an ice bath and add DCC (1.5 equivalents) dissolved in a small amount of anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum.
-
Confirm functionalization using ¹H NMR by observing the characteristic maleimide protons around 6.8 ppm.
Protocol 3: Conjugation of a Model Protein (Bovine Serum Albumin) to a Reactive Polymer
Rationale: This protocol details the conjugation of a protein to either an NHS-ester or maleimide-functionalized polymer. BSA is used as a model protein as it contains both accessible lysine (for NHS) and a free cysteine (Cys34 for maleimide) residue.
Materials:
-
Amine- or Thiol-Reactive Polymer
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of the reactive polymer in DMSO (e.g., 10 mg/mL).
-
Prepare a stock solution of BSA in PBS (e.g., 5 mg/mL).
-
In a microcentrifuge tube, add the BSA solution.
-
For NHS-functionalized polymer: Add a 5-10 molar excess of the polymer stock solution to the BSA solution.
-
For Maleimide-functionalized polymer: Add a 5-10 molar excess of the polymer stock solution to the BSA solution.
-
Gently mix and allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Quench the reaction (for NHS esters) by adding a small amount of a primary amine solution (e.g., 1 M Tris buffer, pH 8.0).
-
Purify the polymer-protein conjugate from unreacted polymer and protein using size exclusion chromatography (SEC) or dialysis.
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight corresponding to successful conjugation.
Section 5: Data-Driven Recommendations and Future Outlook
The selection of a reactive polymer platform is intrinsically linked to the specific application and the nature of the therapeutic agent.
-
For robust, long-term applications where the payload contains a primary amine and stability is paramount, the sulfonyl chloride-derived polymer presents a compelling, albeit synthetically challenging, option due to the exceptional stability of the resulting sulfonamide bond.
-
For general amine-based conjugation, particularly with sensitive biologics, the NHS-ester functionalized polymer remains the most reliable and well-documented choice, offering a good balance of reactivity and stability under physiologically relevant conditions.
-
For applications requiring site-specific conjugation to proteins to preserve biological activity, the maleimide-functionalized polymer is the superior choice. However, developers must carefully evaluate the stability of the resulting thioether linkage in the intended biological environment.[1][2]
The field of polymer-drug conjugates is continuously evolving. While direct polymerization of highly reactive monomers like this compound remains a frontier, the principles of balancing reactivity with stability will continue to guide the design of next-generation drug delivery systems. The strategic application of post-polymerization modification techniques will likely be key to harnessing the potential of such powerful chemical moieties.
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A Senior Application Scientist's Guide to the Purity Assessment of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
Introduction: The Criticality of Purity for a Reactive Intermediate
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate is a key bifunctional molecule, possessing both a reactive sulfonyl chloride and an electrophilic α,β-unsaturated ester. This unique combination makes it a valuable intermediate in the synthesis of complex pharmaceutical agents and specialty materials. The sulfonyl chloride moiety, in particular, is highly susceptible to hydrolysis and can react with a wide range of nucleophiles. Consequently, the purity of this intermediate is not merely a quality metric; it is a critical determinant of yield, safety, and the impurity profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and ground our discussion in the rigorous framework of international regulatory standards.
The Analytical Imperative: Adherence to Regulatory Standards
For any intermediate used in drug development, purity assessment is governed by stringent regulatory expectations. The International Council for Harmonisation (ICH) provides the global gold standard for analytical method validation and impurity control.[1] Specifically, guidelines such as ICH Q3A(R2) for impurities in new drug substances and Q2(R2) for the validation of analytical procedures dictate the required rigor.[2][3] These frameworks mandate that analytical methods must be demonstrated to be "fit for purpose," a principle that underpins every protocol described herein.[4] The U.S. Food and Drug Administration (FDA) aligns with these ICH guidelines, emphasizing that analytical procedure validation is a continuous process throughout the method's lifecycle.[1][5][6]
The objective is to identify and quantify any component of the drug substance that is not the defined chemical entity.[7] This includes starting materials, by-products, intermediates, degradation products, and residual solvents.[7] According to ICH Q3A, impurities present at levels of 0.1% or higher should be identified and described.[7]
Anticipating Impurities: A Synthesis-Informed Approach
The purity assessment strategy begins with understanding the synthetic route, as this predicts the likely impurities. This compound is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Heck reaction, between an aryl sulfonyl chloride derivative and methyl acrylate.[8][9][10]
Potential impurities arising from this process include:
-
Starting Materials: Unreacted 3-(chlorosulfonyl)benzoyl chloride or a related aryl halide and excess methyl acrylate.
-
Geometric Isomer: The (Z)-isomer of the target molecule, which may have different reactivity and pharmacological activity.
-
By-products: Homocoupling products of the aryl halide or side-products from reactions involving the solvent or base.[11]
-
Degradation Products: Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a primary degradation pathway, particularly in the presence of moisture.
-
Residual Catalysts and Reagents: Trace amounts of palladium catalysts, phosphine ligands, and bases used in the reaction.[10][12]
A robust analytical workflow must be capable of separating, identifying, and quantifying these diverse chemical entities.
Core Analytical Techniques: A Multi-Modal Approach
No single technique can provide a complete picture of a compound's purity. A multi-faceted approach combining chromatographic separation with spectroscopic identification is essential for a comprehensive characterization.[13][14]
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Quantification
HPLC is the principal technique for determining the purity of non-volatile organic compounds and is indispensable for this analysis.[14] Its strength lies in its ability to separate the target compound from its closely related impurities, allowing for precise quantification.
Why it's the right choice:
-
Specificity: A well-developed HPLC method can resolve the (E)- and (Z)-isomers, as well as separate the parent compound from its hydrolyzed sulfonic acid degradant and other synthesis-related impurities.
-
Quantitative Accuracy: When used with a validated method and a reference standard, HPLC provides highly accurate and precise quantification of the main component and its impurities, which is essential for regulatory submissions.[6]
-
Sensitivity: Modern HPLC systems with UV diode-array detectors (DAD) can detect impurities at levels well below the 0.05% identification threshold required by the FDA.[15]
Experimental Protocol: HPLC-DAD Purity Assay
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm) is a suitable starting point due to its versatility with moderately polar compounds.[16]
-
Mobile Phase:
-
Rationale: A gradient elution is necessary to separate impurities with a wide range of polarities. An acidified water/acetonitrile mobile phase is standard for reverse-phase chromatography of acidic compounds. Formic acid is used as it is compatible with mass spectrometry, allowing for seamless method transfer to LC-MS for impurity identification.[15][17]
-
Phase A: 0.1% Formic Acid in Water
-
Phase B: 0.1% Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD set at 210 nm, where acrylate compounds typically show strong absorbance.[18][19] The full spectrum should be recorded to check for peak purity.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject 10 µL of the sample. Calculate purity using the area percent method, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a certified reference standard should be used for external calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
While HPLC excels at separation, NMR spectroscopy provides definitive structural elucidation.[20][21] For a novel or critical intermediate, ¹H and ¹³C NMR are non-negotiable for confirming the identity of the main peak observed in the chromatogram.
Why it's the right choice:
-
Unambiguous Identification: NMR provides detailed information about the chemical environment of each atom, confirming the connectivity, the trans stereochemistry of the double bond (indicated by a large coupling constant, typically 15-18 Hz for the vinylic protons), and the substitution pattern on the aromatic ring.[22][23]
-
Quantitative Capability (qNMR): With the addition of a certified internal standard of known purity, ¹H NMR can be used as a primary ratio method to determine the absolute purity of the material without needing a reference standard of the analyte itself.[13][24]
-
Impurity Detection: NMR can detect impurities that have different chemical structures, even if they co-elute in HPLC. However, its sensitivity is generally lower than HPLC.[24]
Experimental Protocol: ¹H NMR Structural Verification
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent.
-
Solvent Selection:
-
Rationale: The sulfonyl chloride group is reactive towards protic solvents. Therefore, aprotic deuterated solvents are mandatory. Chloroform-d (CDCl₃) is a common first choice. Acetone-d₆ or DMSO-d₆ can also be used.[13]
-
Solvent: Chloroform-d (CDCl₃).
-
-
Internal Standard: For routine structural confirmation, the residual solvent peak can be used for referencing. For quantitative NMR (qNMR), a certified internal standard such as maleic anhydride or 1,4-dinitrobenzene would be added in a precisely weighed amount.
-
Acquisition: Acquire a standard single-pulse ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Data Analysis:
-
Chemical Shifts (δ): Verify the expected signals: aromatic protons (7.5-8.5 ppm), vinylic protons (6.5-8.0 ppm), and the methyl ester singlet (~3.8 ppm). The protons adjacent to the electron-withdrawing sulfonyl chloride group will be shifted downfield.
-
Coupling Constants (J): Confirm the large J-value (~16 Hz) for the two vinylic protons, which is characteristic of an (E)-alkene.
-
Integration: The relative integrals of the signals should correspond to the number of protons in each environment (e.g., 4H for the aromatic ring, 1H for each vinylic proton, 3H for the methyl group).
-
Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the compound and its impurities, aiding in their identification.[20][25] When coupled with HPLC (LC-MS), it becomes a powerful tool for impurity profiling.[15][26]
Why it's the right choice:
-
Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the parent compound and its impurities.[14]
-
Sensitivity and Specificity: MS is more sensitive and selective than many other detectors, allowing for the detection and identification of trace-level impurities that might be missed by UV detection alone.[26]
-
Structural Information: Tandem MS (MS/MS) experiments can fragment ions to provide structural information about unknown impurities, which is critical for meeting regulatory identification thresholds.[25][26]
Experimental Protocol: LC-MS Impurity Profiling
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, with an electrospray ionization (ESI) source.
-
LC Method: Utilize the same HPLC method described above. The use of formic acid as a mobile phase modifier makes it directly compatible with MS analysis.[15]
-
MS Parameters (ESI Positive Mode):
-
Rationale: ESI is a soft ionization technique suitable for polar, thermally labile molecules. Positive mode is chosen as the molecule can be readily protonated.
-
Capillary Voltage: 3.5-4.0 kV
-
Drying Gas (N₂): Flow rate of 10 L/min at 300 °C.[16]
-
Scan Range: m/z 100-500.
-
-
Analysis:
-
Full Scan MS: Confirm the presence of the protonated molecule [M+H]⁺ for this compound (C₁₀H₉ClO₄S, MW 260.69). The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) and one sulfur atom should be observed.
-
Impurity Identification: Use data processing software to find peaks corresponding to potential impurities. For example, the hydrolyzed sulfonic acid product would show an [M+H]⁺ ion at m/z corresponding to C₁₀H₁₀O₅S. Generate molecular formulas for unknown peaks using the accurate mass data.[15]
-
Comparison of Key Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Application | Purity assessment, quantification of impurities | Definitive structural elucidation, identity confirmation | Molecular weight confirmation, impurity identification |
| Quantitative Capability | Excellent (with reference standard) | Excellent (qNMR with internal standard) | Semi-quantitative; best when coupled with LC |
| Sensitivity | High (ng to pg level) | Moderate (µg to mg level) | Very High (pg to fg level) |
| Specificity | High for separation | Very High for structure | Very High for mass |
| Information Provided | Retention time, peak area (concentration), UV spectrum | Chemical structure, stereochemistry, concentration (qNMR) | Molecular weight, elemental composition (HRMS), fragmentation pattern |
| Key Advantage | Robust, precise quantification of known impurities.[14] | Unambiguous structure confirmation without a reference standard.[20] | Unparalleled sensitivity and ability to identify unknowns.[26][27] |
| Key Limitation | Requires a reference standard for identity confirmation. | Lower sensitivity and throughput compared to HPLC. | Ionization efficiency can vary, making quantification complex. |
Visualizing the Purity Assessment Workflow
A logical and systematic workflow ensures that all aspects of purity are thoroughly investigated.
Caption: A comprehensive workflow for the purity assessment of a synthesized pharmaceutical intermediate.
Conclusion
The purity assessment of this compound is a rigorous, multi-step process that is fundamental to ensuring the quality and safety of downstream pharmaceutical products. A purely chromatographic or spectroscopic approach is insufficient. The robust separation power of HPLC provides the quantitative backbone for purity determination, while the definitive structural information from NMR spectroscopy confirms the chemical identity. Finally, the high sensitivity and identification capabilities of mass spectrometry are essential for characterizing unknown impurities to the levels required by regulatory bodies like the ICH and FDA. By integrating these techniques within a logical, science-driven framework, researchers and drug development professionals can generate a comprehensive and trustworthy purity profile, ensuring the intermediate is fit for its intended purpose in the synthesis of next-generation therapeutics.
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
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Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
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Modern Analytical Technique for Characterizing Organic Compounds. (n.d.). Retrieved from [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation, 12(2), 143-150. Retrieved from [Link]
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Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]
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Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews: Journal of Chemistry. Retrieved from [Link]
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AMSbiopharma. (n.d.). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. Retrieved from [Link]
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IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Retrieved from [Link]
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Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec. Retrieved from [Link]
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European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
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International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. (2006, October 25). ICH Harmonised Tripartite Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. (n.d.). Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Methyl acrylate on Newcrom R1 HPLC column. Retrieved from [Link]
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Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Retrieved from [Link]
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ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]
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Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
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Westdian. (n.d.). Methyl (E)-3-[3-(Chlorosulfonyl)phenyl]acrylate. Retrieved from [Link]
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Heck Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]
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Mizoroki-Heck Cross-Coupling: Mechanism, Catalysis with Transition Metals and Graphene Synergistic Catalysts and Applications. (2024). Frontiers in Chemical Sciences, 5(2), 9-24. Retrieved from [Link]
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Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2533-2547. Retrieved from [Link]
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Heck Reaction—State of the Art. (n.d.). MDPI. Retrieved from [Link]
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Heck Reactions. (2022). In Green and Sustainable Medicinal Chemistry. Royal Society of Chemistry. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
This document provides an in-depth, procedural guide for the safe and compliant disposal of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to explain the chemical principles underpinning each step, ensuring a thorough understanding of the protocol's "why" and not just the "how." By integrating expertise with established safety standards, this guide aims to be your trusted resource for managing reactive chemical waste, reinforcing a culture of safety and environmental responsibility in the laboratory.
Pre-Disposal Safety Assessment: Understanding the Hazard Profile
This compound is a bifunctional molecule, presenting a combination of hazards that must be addressed methodically. The primary risks stem from its two key functional groups: the sulfonyl chloride and the methyl acrylate.
-
Sulfonyl Chloride Moiety (-SO₂Cl): This group is highly reactive, particularly with nucleophiles. Its primary hazard is its violent reaction with water, a process known as hydrolysis.[1][2] This exothermic reaction produces the corresponding sulfonic acid and hydrochloric acid (HCl), leading to a rapid increase in heat and the release of corrosive vapors.[1][3][4] Improper handling can result in pressure buildup and container rupture.
-
Methyl Acrylate Moiety (-OOC-CH=CH₂): Acrylates are known for their potential to cause skin and respiratory irritation and may act as sensitizers.[5][6][7] Methyl acrylate is also a flammable liquid and vapor.[6][7] While the acrylate group in this specific molecule is less volatile due to the larger molecular structure, its potential for unwanted polymerization and its aquatic toxicity must be considered during disposal.[5][6]
Due to these characteristics, this compound waste is classified as hazardous, exhibiting characteristics of reactivity (D003) due to its water-reactive sulfonyl chloride group and potentially corrosivity (D002) upon hydrolysis.[8][9]
| Hazard Classification | Associated Functional Group | Primary Risks |
| Water-Reactive | Sulfonyl Chloride | Violent, exothermic reaction; release of corrosive HCl gas.[1][2] |
| Corrosive | Sulfonyl Chloride (upon hydrolysis) | Generates hydrochloric acid and sulfonic acid.[1][3] |
| Irritant/Sensitizer | Methyl Acrylate | Can cause skin, eye, and respiratory irritation.[5][6][7] |
| Aquatic Toxicity | Methyl Acrylate | Harmful to aquatic life.[5][6] |
Engineering Controls and Personal Protective Equipment (PPE): Establishing a Safe Workspace
Given the reactive and irritant nature of this compound, all handling and disposal procedures must be conducted within a certified chemical fume hood to control the release of vapors and potential aerosols.[3]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are required.
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate) should be worn. Check glove compatibility charts for sulfonyl chlorides and acrylates.
-
Body Protection: A flame-retardant laboratory coat and a chemical-resistant apron are essential.
-
Respiratory Protection: While a fume hood is the primary engineering control, a respirator with an appropriate acid gas/organic vapor cartridge should be available for emergency situations.[10]
Step-by-Step Disposal Protocol: Controlled Hydrolysis and Neutralization
The core principle of this disposal procedure is the controlled quenching (hydrolysis) of the reactive sulfonyl chloride group, followed by neutralization of the acidic byproducts. This process transforms the reactive waste into a more stable, less hazardous form that can be managed for final disposal.
Materials Required:
-
Waste this compound
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Stir plate and stir bar
-
Ice bath
-
5% Sodium Bicarbonate (NaHCO₃) or 5% Sodium Hydroxide (NaOH) solution
-
pH paper or a calibrated pH meter
-
Appropriate hazardous waste container
Workflow Diagram for Disposal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
